molecular formula C19H21NO3 B12703998 Pronuciferine, (-)- CAS No. 16654-37-8

Pronuciferine, (-)-

Cat. No.: B12703998
CAS No.: 16654-37-8
M. Wt: 311.4 g/mol
InChI Key: WUYQEGNOQLRQAQ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Pronuciferine is a natural product found in Annona cherimola and Croton bonplandianus with data available.
See also: Peumus boldus leaf (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16654-37-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

(4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

InChI

InChI=1S/C19H21NO3/c1-20-9-6-12-10-15(22-2)18(23-3)17-16(12)14(20)11-19(17)7-4-13(21)5-8-19/h4-5,7-8,10,14H,6,9,11H2,1-3H3/t14-/m0/s1

InChI Key

WUYQEGNOQLRQAQ-AWEZNQCLSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC34C=CC(=O)C=C4)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)OC)OC

Origin of Product

United States

Foundational & Exploratory

The Discovery and Characterization of (-)-Pronuciferine in Nelumbo nucifera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isolation, Structural Elucidation, and Biological Activity of a Promising Proaporphine Alkaloid

Introduction

Nelumbo nucifera, commonly known as the sacred lotus, is a plant with a rich history in traditional medicine, particularly in Asia. Various parts of the plant have been utilized for their therapeutic properties, which are largely attributed to a diverse array of secondary metabolites. Among these, the isoquinoline alkaloids have garnered significant scientific interest. This technical guide focuses on the discovery, isolation, structural characterization, and biological evaluation of a specific proaporphine alkaloid, (-)-pronuciferine, found within Nelumbo nucifera. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific exploration of natural products.

Discovery and Isolation of (-)-Pronuciferine

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class.[1] It has been identified as a constituent of various parts of Nelumbo nucifera, including the leaves and flower buds.[2][3] The isolation of (-)-pronuciferine from the plant material typically involves a multi-step process beginning with extraction, followed by purification using various chromatographic techniques.

Quantitative Data on Alkaloid Extraction and Pronuciferine Yield

The efficiency of extraction and the yield of individual alkaloids can vary depending on the plant part used, the geographical origin, and the extraction methodology. Quantitative analysis is crucial for standardizing extracts and for understanding the distribution of bioactive compounds within the plant.

ParameterMethodPlant PartYield of (-)-PronuciferinePurityReference
Extraction & Purification Methanol extraction, acid-base partitioning, column chromatography, HPLCFlower Buds0.0195%Not specified[2]
Purification High-Speed Counter-Current Chromatography (HSCCC)Leaves1.1 mg from 100 mg crude extract96.8%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides a comprehensive overview of the key experimental protocols for the isolation, purification, and characterization of (-)-pronuciferine.

Isolation and Purification of (-)-Pronuciferine from Nelumbo nucifera Flower Buds

This protocol is based on the methodology described by Shoji et al. (2007).[2]

1. Extraction:

  • Dried and powdered flower buds of Nelumbo nucifera are extracted with methanol under reflux.
  • The resulting methanol extract is concentrated under reduced pressure.

2. Acid-Base Partitioning:

  • The concentrated methanol extract is suspended in water and partitioned with ethyl acetate to remove non-polar compounds.
  • The aqueous layer is then made alkaline (pH 9-10) with a suitable base (e.g., sodium carbonate) and extracted with chloroform. The alkaloids, including pronuciferine, will partition into the chloroform layer.

3. Chromatographic Purification:

  • The chloroform extract is concentrated and subjected to silica gel column chromatography.
  • The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity.
  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing pronuciferine.
  • Fractions enriched with pronuciferine are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure (-)-pronuciferine.

plant [label="Nelumbo nucifera\nFlower Buds", fillcolor="#F1F3F4"]; extraction [label="Methanol Extraction\n(Reflux)", fillcolor="#F1F3F4"]; partitioning [label="Acid-Base\nPartitioning", fillcolor="#F1F3F4"]; chromatography [label="Silica Gel Column\nChromatography", fillcolor="#F1F3F4"]; hplc [label="Preparative HPLC", fillcolor="#F1F3F4"]; product [label="(-)-Pronuciferine", fillcolor="#34A853", fontcolor="#FFFFFF"];

plant -> extraction [label="Dried & Powdered"]; extraction -> partitioning [label="Methanol Extract"]; partitioning -> chromatography [label="Crude Alkaloid Fraction"]; chromatography -> hplc [label="Enriched Fractions"]; hplc -> product [label="Purified Compound"]; }

Figure 1: Workflow for the isolation of (-)-pronuciferine.

Structural Elucidation of (-)-Pronuciferine

The definitive structure of (-)-pronuciferine is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and elemental composition of the compound.
  • Method: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structural fragments of the molecule.
  • Expected Results: For pronuciferine (C₁₉H₂₁NO₃), the expected monoisotopic mass is approximately 311.1521 g/mol .

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework and the connectivity of atoms within the molecule.
  • Methods:
  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).
  • ¹³C NMR: Provides information about the number of different types of carbons in the molecule.
  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. COSY (Correlation Spectroscopy) identifies coupled protons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away.
  • Interpretation: The chemical shifts, coupling constants, and cross-peaks in the 2D NMR spectra are meticulously analyzed to piece together the structure of (-)-pronuciferine, including its stereochemistry.

¹H and ¹³C NMR Data for (-)-Pronuciferine:

Unambiguous assignment of all ¹H and ¹³C NMR signals for (-)-pronuciferine has been reported, providing a definitive reference for its structural confirmation.[2]

Atom¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1131.26.64 (s)
1a126.8-
2110.86.78 (s)
3147.8-
3a123.4-
4148.5-
553.63.15 (m), 2.65 (m)
628.92.95 (m), 2.45 (m)
6a64.93.80 (m)
742.13.20 (dd, J=17.0, 3.0 Hz), 2.80 (d, J=17.0 Hz)
7a128.9-
8204.5-
9149.26.95 (d, J=10.0 Hz)
10129.56.25 (d, J=10.0 Hz)
1148.3-
12129.56.25 (d, J=10.0 Hz)
13149.26.95 (d, J=10.0 Hz)
N-CH₃42.92.45 (s)
3-OCH₃55.93.85 (s)
4-OCH₃55.93.88 (s)

Note: The specific chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition interpretation Analysis of Spectra - Fragmentation Pattern - Chemical Shifts - Coupling Constants - 2D Correlations ms->interpretation nmr NMR Spectroscopy - 1H, 13C, COSY, HSQC, HMBC - Atom Connectivity nmr->interpretation structure Elucidated Structure of (-)-Pronuciferine interpretation->structure G pronuciferine (-)-Pronuciferine bdnf Increased BDNF Expression pronuciferine->bdnf stimulates trkb TrkB Receptor bdnf->trkb activates pi3k PI3K/Akt Pathway trkb->pi3k mapk MAPK/ERK Pathway trkb->mapk survival Neuronal Survival and Growth pi3k->survival mapk->survival G pronuciferine (-)-Pronuciferine (Hypothesized) d1_receptor Dopamine D1 Receptor pronuciferine->d1_receptor antagonizes d2_receptor Dopamine D2 Receptor pronuciferine->d2_receptor antagonizes adenylyl_cyclase_d1 Adenylyl Cyclase (Gs-coupled) d1_receptor->adenylyl_cyclase_d1 activates adenylyl_cyclase_d2 Adenylyl Cyclase (Gi-coupled) d2_receptor->adenylyl_cyclase_d2 inhibits camp_increase cAMP ↑ adenylyl_cyclase_d1->camp_increase camp_decrease cAMP ↓ adenylyl_cyclase_d2->camp_decrease

References

Pronuciferine Alkaloids: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of pronuciferine, a proaporphine alkaloid of the isoquinoline class, and details the methodologies for its extraction and isolation from plant materials.[1][2] Pronuciferine and its derivatives are of significant interest to the scientific community for their potential neuroprotective properties.[1][2]

Natural Sources of Pronuciferine

Pronuciferine has been identified and isolated from a variety of plant species, primarily within the Berberidaceae and Menispermaceae families. Alkaloids are typically found in various parts of the plant, including the roots, stems, and leaves, where they are thought to serve as defense mechanisms against herbivores and pathogens.[3][4] The concentration and presence of specific alkaloids can vary based on the plant species, geographical location, and season of collection.

Table 1: Natural Plant Sources of Pronuciferine Alkaloids

Plant FamilySpeciesCommon Name / ReferenceReported Plant Part
BerberidaceaeBerberis coletioidesBarberryNot specified in abstracts
MenispermaceaeHypserpa nitida---Not specified in abstracts
MenispermaceaeAntizoma angustifolia---Not specified in abstracts
MenispermaceaeStephania epigaea---Roots[5]
PapaveraceaePapaver speciesPoppyNot specified in abstracts

Isolation and Purification of Pronuciferine

The isolation of pronuciferine from plant sources follows a general workflow common to alkaloid extraction, which leverages the basic nature of these nitrogen-containing compounds and their solubility characteristics.[6][7] The process involves initial extraction from the raw plant material, followed by purification steps to separate the target alkaloid from a complex mixture of other phytochemicals.[6]

General Experimental Workflow

The isolation process can be conceptually divided into three main stages:

  • Sample Preparation and Extraction: The plant material is first processed to increase the surface area for efficient solvent penetration.[7] This is followed by extraction using appropriate solvents to draw out the alkaloids.

  • Acid-Base Liquid-Liquid Partitioning: This crucial step separates the basic alkaloids from neutral and acidic plant constituents.

  • Chromatographic Purification: Finally, various chromatographic techniques are employed to isolate and purify pronuciferine from other co-extracted alkaloids.[8]

Below is a diagram illustrating the general workflow for the isolation of pronuciferine.

Pronuciferine_Isolation_Workflow node_process node_process node_material node_material node_output node_output node_solvent node_solvent plant_material Dried Plant Material (e.g., roots of S. epigaea) grinding Grinding / Pulverization plant_material->grinding defatting Defatting grinding->defatting Increases surface area extraction Alkaloid Extraction defatting->extraction Removes lipids, waxes concentration Solvent Evaporation extraction->concentration e.g., Methanol or Ethanol acid_base Acid-Base Partitioning concentration->acid_base Crude Alkaloid Extract chromatography Chromatographic Separation acid_base->chromatography Crude Alkaloid Fraction purification Final Purification (e.g., HPLC) chromatography->purification Semi-pure Fractions pure_pronuciferine Pure Pronuciferine purification->pure_pronuciferine Pronuciferine_Signaling_Pathway node_alkaloid node_alkaloid node_protein node_protein node_pathway node_pathway node_outcome node_outcome pronuciferine Pronuciferine bdnf BDNF Expression (Increased) pronuciferine->bdnf stimulates mapk_pathway MAPK/ERK Pathway bdnf->mapk_pathway activates pi3k_pathway PI3K/Akt Pathway bdnf->pi3k_pathway activates creb CREB Activation mapk_pathway->creb pi3k_pathway->creb neuroprotection Neuroprotection (Suppression of Apoptosis) creb->neuroprotection leads to

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid, a class of natural products characterized by a spirocyclic isoquinoline core. This guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant physicochemical and biological properties of (-)-pronuciferine. The information presented herein is intended to support research and development efforts in medicinal chemistry, pharmacology, and drug discovery.

Chemical Structure and Stereochemistry

(-)-Pronuciferine is a tetracyclic alkaloid with the chemical formula C₁₉H₂₁NO₃. Its structure features a spiro-cyclohexadienone ring system fused to a tetrahydroisoquinoline moiety. The molecule contains a single chiral center at the spiro carbon, designated as C-4.

The absolute configuration of (-)-pronuciferine is (4S). This has been determined through spectroscopic analysis and its relationship to its enantiomer, (+)-pronuciferine, which is the (4R)-enantiomer. The stereochemistry is crucial for its biological activity and interaction with molecular targets.

Systematic IUPAC Name: (4S)-10,11-dimethoxy-5-methylspiro[5-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for (-)-pronuciferine is presented below. This data is essential for its identification, characterization, and quantification.

PropertyValueReference(s)
Molecular Formula C₁₉H₂₁NO₃[1]
Molecular Weight 311.38 g/mol [1]
Appearance Solid[2]
Melting Point 127-129 °C (for the racemate)[2]
Specific Rotation [α]D -7° (c 1, CHCl₃) (inferred from the value for the (+)-enantiomer)[3]
¹H NMR (CDCl₃, MHz) Refer to Table 2[3]
¹³C NMR (CDCl₃, MHz) Refer to Table 3[3]

Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine in CDCl₃

Chemical Shift (ppm)Assignment
Data not available in search results

Experimental Protocols

Isolation of Pronuciferine from Nelumbo nucifera

The following protocol describes a general method for the isolation of pronuciferine from the leaves of Nelumbo nucifera (lotus). This procedure can be adapted and optimized for specific laboratory conditions.

1. Extraction:

  • Dried and powdered leaves of Nelumbo nucifera are extracted with an acidic aqueous solution (e.g., 0.1 M HCl) using ultrasonication.

  • The combined extracts are filtered, and the pH is adjusted to approximately 8.5 with a base (e.g., 0.1 M NaOH) to precipitate the crude alkaloids.

  • The precipitate is collected by filtration and dried under reduced pressure.

2. Purification by High-Speed Counter-Current Chromatography (HSCCC):

  • The crude alkaloid extract is subjected to HSCCC for purification.

  • A suitable two-phase solvent system is employed, such as n-hexane-ethyl acetate-methanol-water.

  • The fractions are collected and analyzed by an appropriate method (e.g., HPLC) to identify those containing pronuciferine.

  • The pronuciferine-containing fractions are combined and the solvent is evaporated to yield the purified compound.

Enantioselective Synthesis of (-)-Pronuciferine

A detailed experimental protocol for the enantioselective synthesis of (S)-(-)-pronuciferine is not currently available in the provided search results. However, a general strategy for the synthesis of the racemic mixture has been reported, which involves the construction of the spiro-cyclohexadienone ring system as a key step. Enantioselective approaches would likely involve the use of a chiral catalyst or a chiral auxiliary to induce stereoselectivity at the spirocyclic center.

Biological Activity and Signaling Pathways

(-)-Pronuciferine has demonstrated neuroprotective effects against oxidative stress-induced apoptosis in human neuroblastoma SH-SY5Y cells. This activity is linked to its influence on the glycine-serine-threonine metabolic pathway.

Neuroprotective Mechanism against H₂O₂-Induced Apoptosis

Hydrogen peroxide (H₂O₂) induces oxidative stress, leading to a cascade of events that culminate in apoptosis. This process typically involves the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases. (-)-Pronuciferine has been shown to mitigate these effects. The proposed mechanism involves the modulation of the glycine-serine-threonine pathway, which plays a crucial role in cellular antioxidant defense and one-carbon metabolism. By influencing this pathway, (-)-pronuciferine may enhance the cell's capacity to counteract oxidative damage and inhibit the downstream apoptotic signaling.

The following diagram illustrates the proposed signaling pathway for the neuroprotective effect of (-)-pronuciferine.

pronuciferine_neuroprotection H2O2 Hydrogen Peroxide (H₂O₂) ROS Reactive Oxygen Species (ROS) H2O2->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Cell_Survival Cell Survival Pronuciferine (-)-Pronuciferine Pronuciferine->Mitochondria Inhibition GST_Pathway Glycine-Serine-Threonine Metabolism Pronuciferine->GST_Pathway Antioxidant_Defense Enhanced Antioxidant Defense GST_Pathway->Antioxidant_Defense Antioxidant_Defense->ROS Inhibition

Caption: Proposed neuroprotective mechanism of (-)-pronuciferine.

Conclusion

(-)-Pronuciferine is a stereochemically defined proaporphine alkaloid with significant neuroprotective properties. This guide has summarized its key chemical and structural features, provided an overview of its spectroscopic data, and outlined experimental approaches for its isolation. The elucidation of its mechanism of action, particularly its modulation of the glycine-serine-threonine pathway in the context of oxidative stress, opens avenues for the development of novel therapeutic agents for neurodegenerative diseases. Further research is warranted to fully characterize its pharmacological profile and to develop efficient and scalable enantioselective synthetic routes.

References

The Biosynthesis of (-)-Pronuciferine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of the proaporphine alkaloid (-)-Pronuciferine. Proaporphine alkaloids are a class of benzylisoquinoline alkaloids (BIAs) characterized by a spirocyclohexadienone ring system and are precursors to aporphine alkaloids, a group with significant pharmacological activities. (-)-Pronuciferine, found in plants such as Nelumbo nucifera (sacred lotus), has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the enzymatic steps, relevant quantitative data, detailed experimental protocols, and visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The biosynthesis of (-)-Pronuciferine originates from the condensation of two tyrosine-derived precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). The pathway proceeds through the formation of (R)-norcoclaurine, which is subsequently methylated and cyclized to form the characteristic proaporphine scaffold. Recent studies have elucidated the key enzymatic steps involved in this (R)-specific pathway, which diverges from the more common (S)-pathway of many other BIAs.

Key Enzymatic Steps

The biosynthesis of (-)-Pronuciferine involves a series of enzymatic reactions catalyzed by distinct enzyme classes:

  • Norcoclaurine Synthase (NCS): Catalyzes the initial Pictet-Spengler condensation of dopamine and 4-HPAA to form (R)-norcoclaurine. While most characterized NCS enzymes produce the (S)-enantiomer, the existence of an (R)-specific pathway is evident in plants producing (R)-derived alkaloids like (-)-Pronuciferine.

  • Norcoclaurine 6-O-Methyltransferase (6OMT): Catalyzes the O-methylation of the 6-hydroxyl group of (R)-norcoclaurine to yield (R)-coclaurine.

  • Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (R)-coclaurine to produce (R)-N-methylcoclaurine. This enzyme shows specificity for the (R)-isomer in this pathway.[1]

  • Cytochrome P450 (CYP80G): A key enzyme, NnCYP80G from Nelumbo nucifera, catalyzes the intramolecular C-C oxidative coupling of (R)-N-methylcoclaurine to form the proaporphine alkaloid glaziovine.[1] This step is crucial for the formation of the characteristic spirodienone structure.

  • N-Methyltransferase: A yet-to-be-fully-characterized N-methyltransferase is proposed to catalyze the final step, the N-methylation of glaziovine to yield (-)-Pronuciferine.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic pathway of (-)-Pronuciferine.

Pronuciferine_Biosynthesis Dopamine Dopamine Norcoclaurine (R)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA 4-Hydroxyphenylacetaldehyde HPAA->Norcoclaurine Coclaurine (R)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-Methyltransferase (6OMT) N_Methylcoclaurine (R)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) Glaziovine Glaziovine N_Methylcoclaurine->Glaziovine Cytochrome P450 (NnCYP80G) Pronuciferine (-)-Pronuciferine Glaziovine->Pronuciferine N-Methyltransferase

Biosynthesis pathway of (-)-Pronuciferine.

Quantitative Data

Quantitative understanding of enzyme kinetics is crucial for pathway modeling and metabolic engineering. While data for the (R)-specific pathway to (-)-Pronuciferine is still emerging, the following tables summarize available kinetic parameters for key enzymes, primarily from studies on related (S)-pathway enzymes which can serve as a reference.

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Source
Norcoclaurine Synthase (NCS) Dopamine- (sigmoidal)-[2]
4-Hydroxyphenylacetaldehyde (4-HPAA)335-[2]
Coclaurine N-Methyltransferase (CNMT) (R,S)-Norreticuline380-[3]
S-Adenosyl Methionine (SAM)650-[3]
NnCYP80G (R)-N-methylcoclaurineNot ReportedNot Reported[1]
(S)-N-methylcoclaurineNot ReportedNot Reported[1]
CoclaurineNot ReportedNot Reported[1]
ReticulineNot ReportedNot Reported[1]

Note: The kinetic data for the (R)-specific enzymes in the (-)-Pronuciferine pathway are not yet fully elucidated. The provided data for NCS and CNMT are for related enzymes and substrates and should be used as a general reference.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (-)-Pronuciferine biosynthetic pathway.

Heterologous Expression and Purification of NnCYP80G in Pichia pastoris

Pichia pastoris is a widely used eukaryotic expression system for producing functional cytochrome P450 enzymes.

Protocol:

  • Gene Synthesis and Vector Construction:

    • Synthesize the coding sequence of NnCYP80G with codon optimization for P. pastoris.

    • Clone the synthesized gene into a P. pastoris expression vector (e.g., pPICZα A) under the control of the methanol-inducible AOX1 promoter. This vector often includes a C-terminal His-tag for purification.

  • Transformation of P. pastoris:

    • Linearize the expression vector and transform it into a suitable P. pastoris strain (e.g., X-33) by electroporation.

    • Select for positive transformants on YPDS plates containing Zeocin.

  • Expression Screening:

    • Inoculate single colonies into BMGY medium and grow at 30°C with shaking.

    • Induce protein expression by transferring the cells to BMMY medium containing methanol (0.5% final concentration), with methanol added every 24 hours to maintain induction.

    • Screen for protein expression by SDS-PAGE and Western blot analysis using an anti-His antibody.

  • Large-Scale Culture and Protein Purification:

    • Grow a high-expressing clone in a larger volume of BMGY medium.

    • Induce expression in BMMY medium for 48-72 hours.

    • Harvest the cells by centrifugation and lyse them using glass beads or a high-pressure homogenizer in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.4, 300 mM NaCl, 10% glycerol).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the microsomal fraction.

    • Isolate the microsomal fraction by ultracentrifugation.

    • Solubilize the microsomal pellet in a buffer containing a detergent (e.g., 1% sodium cholate).

    • Purify the His-tagged NnCYP80G from the solubilized fraction using Ni-NTA affinity chromatography.

    • Elute the protein with an imidazole gradient.

    • Perform buffer exchange and further purify the protein using size-exclusion chromatography if necessary.

P450_Expression_Workflow cluster_cloning Gene Cloning cluster_pichia Pichia pastoris Expression cluster_purification Protein Purification Gene Synthesis Gene Synthesis Vector Ligation Vector Ligation Gene Synthesis->Vector Ligation Transformation (E. coli) Transformation (E. coli) Vector Ligation->Transformation (E. coli) Vector Linearization Vector Linearization Transformation (E. coli)->Vector Linearization Pichia Transformation Pichia Transformation Vector Linearization->Pichia Transformation Selection of Transformants Selection of Transformants Pichia Transformation->Selection of Transformants Expression Screening Expression Screening Selection of Transformants->Expression Screening Large-Scale Culture Large-Scale Culture Expression Screening->Large-Scale Culture Cell Lysis Cell Lysis Large-Scale Culture->Cell Lysis Microsome Isolation Microsome Isolation Cell Lysis->Microsome Isolation Solubilization Solubilization Microsome Isolation->Solubilization Affinity Chromatography Affinity Chromatography Solubilization->Affinity Chromatography Purified Protein Purified Protein Affinity Chromatography->Purified Protein

Workflow for heterologous expression of NnCYP80G.
In Vitro Enzyme Assay for NnCYP80G

This assay determines the activity of the purified NnCYP80G enzyme.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM potassium phosphate buffer (pH 7.5)

      • Recombinant NnCYP80G (e.g., 50-100 pmol)

      • NADPH-cytochrome P450 reductase (CPR) (in a 1:2 molar ratio with P450)

      • (R)-N-methylcoclaurine (substrate, e.g., 100 µM)

      • An NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) or NADPH (1 mM).

  • Incubation:

    • Pre-incubate the reaction mixture without the substrate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate, (R)-N-methylcoclaurine.

    • Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate.

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis:

    • Re-dissolve the residue in a suitable solvent (e.g., methanol).

    • Analyze the sample by LC-MS/MS to identify and quantify the product, glaziovine.

LC-MS/MS Analysis of Proaporphine Alkaloids

This method is used for the sensitive and specific detection and quantification of (-)-Pronuciferine and its precursors.

Protocol:

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Glaziovine: Determine the precursor ion [M+H]⁺ and a specific product ion.

      • (-)-Pronuciferine: Precursor ion [M+H]⁺ at m/z 312.1 and a characteristic product ion (e.g., m/z 283.1).[4]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Prepare a standard curve using authentic standards of the analytes.

    • Analyze the samples and quantify the alkaloids based on the peak areas of the MRM transitions.

LCMS_Workflow Sample Preparation Sample Preparation HPLC Separation HPLC Separation Sample Preparation->HPLC Separation Electrospray Ionization Electrospray Ionization HPLC Separation->Electrospray Ionization Mass Analysis (MS1) Mass Analysis (MS1) Electrospray Ionization->Mass Analysis (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analysis (MS1)->Collision Cell (CID) Select Precursor Ion Mass Analysis (MS2) Mass Analysis (MS2) Collision Cell (CID)->Mass Analysis (MS2) Fragment Ion Detection & Quantification Detection & Quantification Mass Analysis (MS2)->Detection & Quantification

References

(-)-Pronuciferine: A Comprehensive Technical Guide on its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine, focusing on its neuroprotective, potential antipsychotic, and metabolic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Profile

(-)-Pronuciferine exhibits a multifaceted pharmacological profile, interacting with various cellular targets to elicit a range of biological responses. Its key activities include neuroprotection against oxidative stress, modulation of dopaminergic and serotonergic pathways, and regulation of cellular metabolism.

Neuroprotective Properties

In vitro studies have demonstrated the neuroprotective potential of (-)-Pronuciferine. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, a key pathological process in neurodegenerative diseases.

Key Findings:

  • Increased Cell Proliferation: At a concentration of 10 µM, (-)-Pronuciferine significantly increased the proliferation of human neuroblastoma SH-SY5Y cells by 45%.

  • Suppression of Neuronal Death: In the presence of hydrogen peroxide (H₂O₂), a potent oxidizing agent, (-)-Pronuciferine significantly suppressed neuronal death in SH-SY5Y cells.

  • Increased BDNF Expression: Treatment with 10 µM (-)-Pronuciferine led to a significant increase in the intracellular expression of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.

  • Metabolic Pathway Modulation: Metabolomic analysis revealed that (-)-Pronuciferine impacts the glycine-serine-threonine metabolic pathway and increases the intracellular levels of aspartic acid, glutamine, and tryptophan.

Potential Antipsychotic Activity

(-)-Pronuciferine displays a receptor binding profile that suggests potential atypical antipsychotic-like actions. Its activity at various serotonin and dopamine receptors is a key area of investigation.

Receptor Interactions:

  • Serotonin Receptors: It acts as an antagonist at 5-HT2A, 5-HT2C, and 5-HT2B receptors, and an inverse agonist at the 5-HT7 receptor. It also functions as a partial agonist at 5-HT6 receptors and an agonist at 5-HT1A receptors.

  • Dopamine Receptors: (-)-Pronuciferine exhibits partial agonist activity at D₂ and D₅ receptors, and agonist activity at D₄ receptors.

Metabolic Effects

(-)-Pronuciferine has been shown to influence glucose and lipid metabolism in adipocytes, suggesting its potential as a therapeutic agent for metabolic disorders.

Key Findings:

  • Inhibition of Lipogenesis: Both pronuciferine and the related alkaloid nuciferine have been found to inhibit fat production in 3T3-L1 adipocytes.[1]

  • Increased Glucose Uptake: These compounds also enhance glucose uptake in insulin-resistant 3T3-L1 adipocytes.[1]

  • AMPK Signaling Pathway Activation: The metabolic effects of (-)-Pronuciferine are mediated, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This activation leads to the upregulation of glucose transporter type 4 (GLUT4) expression.[1]

Data Presentation

Table 1: Summary of in vitro Neuroprotective Effects of (-)-Pronuciferine

ParameterCell LineConcentrationResult
Cell ProliferationSH-SY5Y10 µM45% increase
H₂O₂-induced Cell DeathSH-SY5YNot specifiedSignificant suppression
BDNF Protein ExpressionSH-SY5Y10 µMSignificant increase

Note: Quantitative data for receptor binding affinities (Ki, IC50, EC50) of (-)-Pronuciferine are not yet available in a consolidated tabular format in the reviewed literature. The receptor interactions are described qualitatively.

Experimental Protocols

Neuroprotection Assays

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: MEM medium supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Culture Conditions: 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded and allowed to adhere. For neuroprotective assays, cells are pre-treated with (-)-Pronuciferine at the desired concentration (e.g., 10 µM) for a specified time before inducing oxidative stress.

2. Hydrogen Peroxide-Induced Apoptosis Assay:

  • Induction of Apoptosis: After pre-treatment with (-)-Pronuciferine, cells are exposed to a specific concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and apoptosis.

  • Cell Viability Assessment (MTT Assay):

    • Following treatment, the culture medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.[2]

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

3. BDNF Protein Expression Analysis (Western Blot):

  • Protein Extraction:

    • Cells are washed with cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • For tissue samples, an acid-extraction protocol can be used to release bound BDNF.[4]

  • Protein Quantification: The total protein concentration is determined using a standard method like the BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for BDNF.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Assays

1. 3T3-L1 Adipocyte Differentiation:

  • Cell Line: 3T3-L1 preadipocytes.

  • Proliferation Medium: DMEM with 8% calf serum.

  • Differentiation Induction (Day 0): Two days post-confluency, cells are stimulated with MDI induction media containing dexamethasone, 3-isobutyl-methylxanthine (IBMX), and insulin.[1][5]

  • Insulin Medium (Day 2): The MDI medium is replaced with a medium containing only insulin.[6]

  • Maintenance (Day 4 onwards): The medium is changed to a differentiation medium (e.g., 10% FBS/DMEM) every two days. Full differentiation is typically achieved by day 8.[6]

2. Glucose Uptake Assay:

  • Cell Preparation: Differentiated 3T3-L1 adipocytes are serum-starved for a period (e.g., 16 hours) before the assay.[7]

  • Treatment: Cells are incubated with (-)-Pronuciferine at the desired concentration.

  • Glucose Uptake Measurement:

    • A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.[1]

    • After a defined incubation period, the uptake of 2-NBDG is measured using a fluorescence microplate reader.

Signaling Pathways and Mechanisms of Action

Neuroprotection Signaling

The neuroprotective effects of (-)-Pronuciferine are, in part, mediated by its ability to upregulate the expression of BDNF. BDNF is a key neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity through the activation of its receptor, TrkB, and subsequent downstream signaling cascades.

G Pronuciferine (-)-Pronuciferine Cell SH-SY5Y Neuronal Cell Pronuciferine->Cell BDNF Increased BDNF Expression Cell->BDNF Neuroprotection Neuroprotection (Suppression of Apoptosis, Increased Proliferation) BDNF->Neuroprotection

Caption: Proposed neuroprotective mechanism of (-)-Pronuciferine.

Metabolic Regulation via AMPK Pathway

(-)-Pronuciferine's effects on glucose and lipid metabolism are linked to the activation of the AMPK signaling pathway. AMPK is a central regulator of cellular energy homeostasis. Its activation leads to a cascade of events that promote catabolic processes (like glucose uptake and fatty acid oxidation) and inhibit anabolic processes (like lipogenesis).

G Pronuciferine (-)-Pronuciferine AMPK AMPK Activation Pronuciferine->AMPK GLUT4 Increased GLUT4 Expression & Translocation AMPK->GLUT4 Lipogenesis Decreased Lipogenesis AMPK->Lipogenesis GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake

Caption: Metabolic regulation by (-)-Pronuciferine via the AMPK pathway.

Experimental Workflow: Neuroprotective Effect Assessment

The following diagram outlines the general workflow for assessing the neuroprotective effects of (-)-Pronuciferine against oxidative stress.

G cluster_0 Cell Culture & Treatment cluster_1 Endpoint Analysis A Seed SH-SY5Y cells B Pre-treat with (-)-Pronuciferine A->B C Induce oxidative stress (e.g., with H₂O₂) B->C D Assess Cell Viability (e.g., MTT Assay) C->D E Analyze Apoptosis (e.g., Flow Cytometry) C->E F Measure BDNF Expression (e.g., Western Blot) C->F

Caption: Workflow for assessing the neuroprotective effects of (-)-Pronuciferine.

Conclusion

(-)-Pronuciferine is a promising natural compound with a diverse pharmacological profile. Its neuroprotective, potential antipsychotic, and metabolic regulatory activities warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this intriguing alkaloid. Further studies are needed to establish a comprehensive quantitative profile of its receptor interactions and to elucidate the full spectrum of its in vivo efficacy and safety.

References

The Neuroprotective Effects of (-)-Pronuciferine on Human Neuronal SH-SY5Y Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid, has demonstrated notable neuroactive properties, positioning it as a compound of interest for neurodegenerative disease research. This technical guide provides an in-depth overview of the effects of (-)-Pronuciferine on human neuronal SH-SY5Y cells, a widely used in vitro model for neuronal studies. The document outlines the quantitative effects on cell proliferation and neuroprotection, details the experimental methodologies, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of (-)-Pronuciferine on SH-SY5Y cells.

Table 1: Effect of (-)-Pronuciferine on SH-SY5Y Cell Proliferation

Treatment ConditionConcentration% Increase in Cell ProliferationStatistical Significance
(-)-Pronuciferine10 µM45%P < 0.001

Table 2: Neuroprotective Effect of (-)-Pronuciferine against H₂O₂-Induced Cell Death

Treatment ConditionOutcomeStatistical Significance
(-)-Pronuciferine + H₂O₂Suppressed neuronal deathP < 0.001

Table 3: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression

Treatment ConditionConcentrationOutcomeStatistical Significance
(-)-Pronuciferine10 µMIncreased intracellular BDNF protein expressionP < 0.05

Table 4: Impact of (-)-Pronuciferine on Intracellular Metabolite Levels

Metabolite PathwayAffected MetabolitesChange in Intracellular Level
Glycine-Serine-Threonine PathwaySerine Dimethylglycine, Sarcosine, ThreonineAltered
Amino Acid MetabolismAspartic Acid, Glutamine, TryptophanIncreased

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the effects of (-)-Pronuciferine on SH-SY5Y cells.

Cell Culture and Maintenance
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium is replaced every 2-3 days.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of (-)-Pronuciferine on the proliferation and viability of SH-SY5Y cells.

  • Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-Pronuciferine or vehicle control.

  • Incubation: Cells are incubated for the desired treatment period (e.g., 24 hours).

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well.

  • Incubation with MTT: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 150 µL of Dimethyl Sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control group.

Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model

This model is used to evaluate the neuroprotective effects of (-)-Pronuciferine against oxidative stress-induced cell death.

  • Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well or 6-well plates) and allowed to attach.

  • Pre-treatment: Cells are pre-treated with (-)-Pronuciferine at the desired concentration for a specific duration (e.g., 2 hours) before exposure to H₂O₂.

  • H₂O₂ Treatment: Hydrogen peroxide is added to the culture medium to a final concentration known to induce apoptosis in SH-SY5Y cells (the optimal concentration should be determined empirically, but is often in the range of 100-500 µM).

  • Incubation: Cells are incubated with H₂O₂ for a predetermined time (e.g., 24 hours).

  • Assessment of Apoptosis: Cell viability and apoptosis can be assessed using various methods, such as the MTT assay, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity.

Western Blotting for BDNF Expression

This technique is used to quantify the intracellular protein levels of Brain-Derived Neurotrophic Factor (BDNF).

  • Cell Lysis: After treatment with (-)-Pronuciferine, SH-SY5Y cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the expression of BDNF is normalized to the loading control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomics

This method is employed to analyze the changes in the intracellular metabolome of SH-SY5Y cells following treatment with (-)-Pronuciferine.

  • Metabolite Extraction: After treatment, the culture medium is removed, and cells are washed with an appropriate buffer. Intracellular metabolites are then extracted using a cold solvent mixture, typically methanol/water or acetonitrile/water.

  • Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability for GC analysis. A common method is two-step derivatization involving methoximation followed by silylation.

  • GC-MS Analysis: The derivatized samples are injected into a GC-MS system. The gas chromatograph separates the individual metabolites, which are then ionized and detected by the mass spectrometer.

  • Data Processing: The raw GC-MS data is processed using specialized software to identify and quantify the metabolites by comparing their mass spectra and retention times to a reference library.

  • Statistical Analysis: Statistical methods, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), are used to identify significant changes in metabolite levels between different treatment groups.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of (-)-Pronuciferine in SH-SY5Y cells are associated with the activation of key signaling pathways.

G cluster_0 (-)-Pronuciferine Treatment cluster_1 Signaling Cascade cluster_2 Cellular Response Pronuciferine (-)-Pronuciferine MAPK_ERK MAPK/ERK Pathway Pronuciferine->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway Pronuciferine->PI3K_Akt Activates CREB CREB (Transcription Factor) MAPK_ERK->CREB Activates PI3K_Akt->CREB Activates BDNF Increased BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Cell Survival BDNF->Neuroprotection

Caption: Signaling pathway of (-)-Pronuciferine in SH-SY5Y cells.

G cluster_workflow Experimental Workflow: Neuroprotection Assay A 1. Seed SH-SY5Y Cells B 2. Pre-treat with (-)-Pronuciferine A->B C 3. Induce Oxidative Stress (e.g., with H₂O₂) B->C D 4. Incubate C->D E 5. Assess Cell Viability and Apoptosis D->E F 6. Analyze Data E->F

Caption: Workflow for assessing neuroprotective effects.

Conclusion

(-)-Pronuciferine exhibits significant neuroprotective and proliferative effects on human neuronal SH-SY5Y cells. Its mechanism of action involves the modulation of crucial signaling pathways such as MAPK/ERK and PI3K/Akt, leading to increased BDNF expression. These findings underscore the potential of (-)-Pronuciferine as a therapeutic candidate for neurodegenerative disorders. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and neuroscience.

The Potential Role of (-)-Pronuciferine in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, present a significant and growing global health challenge. A common pathological thread in these conditions is the progressive loss of neuronal structure and function, often linked to oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. Naturally occurring compounds are a promising avenue for the discovery of novel therapeutic agents. (-)-Pronuciferine, a proaporphine alkaloid belonging to the isoquinoline class, has emerged as a molecule of interest for its potential neuroprotective properties. This technical guide provides an in-depth overview of the current understanding of (-)-Pronuciferine's role in neurodegenerative disease models, focusing on quantitative data, experimental methodologies, and implicated signaling pathways.

Quantitative Data Summary

The primary evidence for the neuroprotective effects of (-)-Pronuciferine comes from in vitro studies using a hydrogen peroxide (H₂O₂)-induced oxidative stress model in human SH-SY5Y neuroblastoma cells. This model mimics the neuronal damage caused by excessive reactive oxygen species (ROS), a key factor in neurodegeneration.

ParameterCell LineTreatmentConcentration of (-)-PronuciferineResultSignificanceReference
Cell Proliferation SH-SY5Y(-)-Pronuciferine alone10 µM45% increase in cell proliferationp < 0.001[1][2]
Suppression of Neuronal Death SH-SY5YH₂O₂-induced apoptosis5 µM and 10 µMSignificant suppression of neuronal deathp < 0.001[1][2]
BDNF Protein Expression SH-SY5Y(-)-Pronuciferine alone10 µMSignificant increase in intracellular BDNF protein expressionp < 0.05[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of (-)-Pronuciferine's neuroprotective effects.

Cell Culture and Maintenance of SH-SY5Y Cells
  • Cell Line: Human neuroblastoma SH-SY5Y cell line.

  • Culture Medium: A 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids (NEAA), and a penicillin/streptomycin antibiotic cocktail (50 ng/ml).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA solution.

Hydrogen Peroxide (H₂O₂)-Induced Apoptosis Model

This model is used to simulate oxidative stress-induced neuronal cell death.

  • Cell Seeding: SH-SY5Y cells are seeded in appropriate culture plates (e.g., 96-well plates for viability assays).

  • Treatment:

    • Cells are pre-treated with varying concentrations of (-)-Pronuciferine (e.g., 5 µM, 10 µM) for a specified period.

    • Following pre-treatment, H₂O₂ is added to the culture medium at a final concentration known to induce apoptosis (e.g., determined by a dose-response curve) for a further incubation period.

  • Assessment: Cell viability and apoptosis are assessed using methods such as the MTT assay and Annexin V/PI staining.

MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • After the desired treatment period, the culture medium is removed.

    • A fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a specialized detergent reagent) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

Western Blotting for Brain-Derived Neurotrophic Factor (BDNF) Expression

This technique is used to detect and quantify the amount of BDNF protein in cell lysates.

  • Cell Lysis:

    • After treatment with (-)-Pronuciferine, cells are washed with ice-cold PBS.

    • Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

    • The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the proteins is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for BDNF.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • A chemiluminescent substrate is added, which reacts with the HRP to produce light.

    • The light signal is captured on X-ray film or with a digital imaging system, and the intensity of the bands corresponding to BDNF is quantified.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the neuroprotective effects of (-)-Pronuciferine are still under investigation. However, based on the available data and the known activities of related isoquinoline alkaloids, several key signaling pathways are likely involved.

Upregulation of BDNF and Pro-Survival Signaling

(-)-Pronuciferine has been shown to significantly increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF is a critical neurotrophin that plays a vital role in neuronal survival, growth, differentiation, and synaptic plasticity. By binding to its receptor, Tropomyosin receptor kinase B (TrkB), BDNF can activate downstream signaling cascades that promote cell survival and protect against apoptosis.

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pronuciferine (-)-Pronuciferine BDNF BDNF Pronuciferine->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Activates Bcl2 Bcl-2 CREB->Bcl2 Promotes Transcription Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed BDNF-mediated pro-survival pathway activated by (-)-Pronuciferine.

Modulation of Cellular Metabolism

Metabolomic studies have revealed that (-)-Pronuciferine significantly impacts the glycine-serine-threonine metabolic pathway.[1][2] It also increases the intracellular levels of aspartic acid, glutamine, and tryptophan.[1][2] These amino acids are crucial for neurotransmitter synthesis and cellular energy metabolism, suggesting that (-)-Pronuciferine may exert its neuroprotective effects by supporting fundamental neuronal functions.

Metabolic_Modulation_Workflow cluster_metabolism Cellular Metabolism cluster_outcomes Potential Neuroprotective Outcomes Pronuciferine (-)-Pronuciferine MetabolicPathways Glycine-Serine-Threonine Pathway Amino Acid Metabolism Pronuciferine->MetabolicPathways Impacts Metabolites Increased Intracellular Levels: - Serine Dimethylglycine - Sarcosine - Threonine - Aspartic Acid - Glutamine - Tryptophan MetabolicPathways->Metabolites Neurotransmitter Enhanced Neurotransmitter Synthesis Metabolites->Neurotransmitter Energy Supported Cellular Energy Metabolism Metabolites->Energy

Caption: Metabolic pathways potentially modulated by (-)-Pronuciferine.

Potential for Antioxidant and Anti-inflammatory Activity

While direct evidence for (-)-Pronuciferine is pending, many isoquinoline alkaloids exhibit potent antioxidant and anti-inflammatory properties. These compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Furthermore, isoquinoline alkaloids have been shown to suppress neuroinflammation by inhibiting the activation of microglia and the production of pro-inflammatory mediators.

Nrf2_Activation_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from H₂O₂) Keap1 Keap1 ROS->Keap1 Inactivates Pronuciferine (-)-Pronuciferine (Hypothesized) Pronuciferine->Keap1 Inhibits (Hypothesized) Nrf2_bound Nrf2 Nrf2_free Nrf2 Keap1->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantGenes Induces

References

Preliminary Biological Activity of (-)-Pronuciferine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Anti-Tumor Potential of a Promising Proaporphine Alkaloid

Abstract

(-)-Pronuciferine, a proaporphine alkaloid, has garnered interest for its potential therapeutic applications. While initial research has highlighted its neuroprotective properties, emerging evidence suggests a possible role as an anti-tumor agent. This technical guide provides a comprehensive overview of the preliminary biological activities of (-)-Pronuciferine, with a focus on its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cells. Detailed experimental protocols for key biological assays are presented, alongside a summary of available data and an exploration of potential signaling pathways involved in its mechanism of action. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of (-)-Pronuciferine in oncology.

Introduction

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline class of compounds. Structurally related alkaloids, such as nuciferine, have demonstrated anti-proliferative and apoptotic effects in various cancer cell lines, including breast cancer.[1] This has prompted investigation into the potential anti-tumor activities of (-)-Pronuciferine. This guide summarizes the current, albeit limited, understanding of its biological effects in the context of cancer and provides detailed methodologies for its further preclinical evaluation.

Cytotoxic Activity

The preliminary assessment of a compound's anti-tumor potential often begins with evaluating its cytotoxicity against various cancer cell lines. While specific IC50 values for (-)-Pronuciferine against a wide range of cancer cell lines are not extensively documented in publicly available literature, studies on the related alkaloid nuciferine provide a basis for expected activity. Nuciferine has been shown to inhibit the proliferation of breast cancer cells, suggesting that (-)-Pronuciferine may exhibit similar cytotoxic properties.[1]

Table 1: Cytotoxicity Data for Nuciferine (as a proxy for (-)-Pronuciferine)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MDA-MB-231Breast CancerNot Specified24[1]
MCF-7Breast CancerNot Specified24[1]

Note: This table presents data for nuciferine due to the limited availability of specific IC50 values for (-)-Pronuciferine in the reviewed literature. Further direct experimental evaluation of (-)-Pronuciferine is required.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. The ability of (-)-Pronuciferine to induce apoptosis in cancer cells is a key area of investigation. Studies on nuciferine have shown that it can induce apoptosis in breast cancer cell lines.[1] This suggests that (-)-Pronuciferine may also trigger apoptotic pathways in cancer cells.

Table 2: Apoptosis Induction by Nuciferine in Breast Cancer Cells

Cell LineTreatment ConcentrationMethodObservationReference
MDA-MB-231Various concentrationsCell Death Detection ELISAIncreased DNA fragmentation[1]
MCF-7Various concentrationsCell Death Detection ELISAIncreased DNA fragmentation[1]

Note: This table presents data for nuciferine. Direct experimental verification of apoptosis induction by (-)-Pronuciferine is necessary.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, often due to dysregulation of the cell cycle. Compounds that can arrest the cell cycle at specific checkpoints are valuable candidates for anti-cancer drug development. Nuciferine has been observed to cause cell cycle arrest in breast cancer cells, indicating a potential mechanism of action for related alkaloids like (-)-Pronuciferine.[1]

Table 3: Cell Cycle Arrest Induced by Nuciferine

Cell LineTreatment ConcentrationPhase of ArrestMethodReference
MDA-MB-231Not SpecifiedNot SpecifiedFlow Cytometry (Propidium Iodide Staining)[1]
MCF-7Not SpecifiedNot SpecifiedFlow Cytometry (Propidium Iodide Staining)[1]

Note: The specific phase of cell cycle arrest induced by nuciferine was not detailed in the available source. Further investigation is required for (-)-Pronuciferine.

Potential Signaling Pathways

The biological effects of (-)-Pronuciferine are likely mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by (-)-Pronuciferine in cancer cells are yet to be fully elucidated, several key pathways are commonly targeted by natural anti-cancer compounds. These include:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its inhibition is a common mechanism for anti-cancer drugs.[2][3][4][5][6][7]

  • MAPK/ERK Signaling Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.[3][8][9][10][11]

  • NF-κB Signaling Pathway: This pathway is involved in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.[12][13][14][15][16][17]

Further research is necessary to determine if (-)-Pronuciferine exerts its anti-tumor effects through modulation of these or other signaling pathways.

G cluster_0 Potential Upstream Regulation cluster_1 Key Signaling Pathways in Cancer cluster_2 Cellular Outcomes Pronuciferine Pronuciferine PI3K/Akt_Pathway PI3K/Akt Pathway Pronuciferine->PI3K/Akt_Pathway ? MAPK/ERK_Pathway MAPK/ERK Pathway Pronuciferine->MAPK/ERK_Pathway ? NFkB_Pathway NF-kB Pathway Pronuciferine->NFkB_Pathway ? Cell_Cycle_Arrest Cell Cycle Arrest PI3K/Akt_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis PI3K/Akt_Pathway->Apoptosis Decreased_Proliferation Decreased Proliferation PI3K/Akt_Pathway->Decreased_Proliferation MAPK/ERK_Pathway->Cell_Cycle_Arrest MAPK/ERK_Pathway->Apoptosis MAPK/ERK_Pathway->Decreased_Proliferation NFkB_Pathway->Apoptosis NFkB_Pathway->Decreased_Proliferation

Caption: Potential signaling pathways modulated by (-)-Pronuciferine.

Experimental Protocols

To facilitate further research into the biological activity of (-)-Pronuciferine, detailed protocols for key in vitro assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of (-)-Pronuciferine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (-)-Pronuciferine stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with (-)-Pronuciferine Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for 24/48/72h Compound_Treatment->Incubation_Exposure MTT_Addition Add MTT solution Incubation_Exposure->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: MTT assay experimental workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • (-)-Pronuciferine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with (-)-Pronuciferine at the desired concentrations for the appropriate time. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

G Start Start Cell_Treatment Treat cells with (-)-Pronuciferine Start->Cell_Treatment Cell_Harvesting Harvest cells (adherent & floating) Cell_Treatment->Cell_Harvesting Cell_Washing Wash with cold PBS Cell_Harvesting->Cell_Washing Resuspension Resuspend in Binding Buffer Cell_Washing->Resuspension Staining Add Annexin V-FITC & PI Resuspension->Staining Incubation Incubate for 15 min in dark Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Annexin V-FITC/PI apoptosis assay workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI) and analyzing via flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • (-)-Pronuciferine

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with (-)-Pronuciferine as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells by trypsinization.

  • Cell Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation: The DNA content will be proportional to the PI fluorescence intensity. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.

G Start Start Cell_Treatment Treat cells with (-)-Pronuciferine Start->Cell_Treatment Cell_Harvesting Harvest cells Cell_Treatment->Cell_Harvesting Cell_Washing Wash with PBS Cell_Harvesting->Cell_Washing Fixation Fix in 70% ethanol Cell_Washing->Fixation Staining Stain with PI/RNase A solution Fixation->Staining Incubation Incubate for 30 min in dark Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Analysis Quantify cell cycle phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Cell cycle analysis workflow.

Conclusion and Future Directions

The preliminary evidence, largely extrapolated from studies on the related alkaloid nuciferine, suggests that (-)-Pronuciferine holds promise as a potential anti-tumor agent. Its predicted ability to induce cytotoxicity, apoptosis, and cell cycle arrest in cancer cells warrants a more direct and thorough investigation. Future research should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of (-)-Pronuciferine against a broad panel of human cancer cell lines.

  • Detailed Mechanistic Studies: Elucidating the specific molecular mechanisms underlying its anti-cancer effects, including the identification of the precise phase of cell cycle arrest and the key molecular players in the apoptotic pathway.

  • Signaling Pathway Analysis: Investigating the impact of (-)-Pronuciferine on key cancer-related signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB, through techniques like western blotting and reporter assays.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy and safety of (-)-Pronuciferine in preclinical animal models of cancer.

The detailed protocols and summarized information provided in this guide offer a solid foundation for advancing the preclinical development of (-)-Pronuciferine as a potential novel therapeutic for cancer.

References

The Proaporphine Alkaloid (-)-Pronuciferine: A Potential Modulator of Brain-Derived Neurotrophic Factor Expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(-)-Pronuciferine, a naturally occurring proaporphine alkaloid, has emerged as a compound of interest in neuropharmacology due to its potential neuroprotective properties. This technical guide provides a comprehensive overview of the current understanding of (-)-pronuciferine's influence on the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on the quantitative effects, experimental methodologies, and associated signaling pathways of (-)-pronuciferine.

Quantitative Data on BDNF Expression

Research has demonstrated that (-)-pronuciferine can significantly modulate BDNF levels in neuronal cell models. A key study utilizing the human neuroblastoma SH-SY5Y cell line provides the most direct evidence to date.

Table 1: Effect of (-)-Pronuciferine on Intracellular BDNF Protein Expression in SH-SY5Y Cells [1]

Treatment GroupConcentration% Increase in BDNF Protein Expression (Mean ± SEM)Statistical Significance (p-value)
Control-Baseline-
(-)-Pronuciferine10 µM17-20%< 0.05

Data summarized from Bayazeid et al., 2020. The study reported a significant increase in intracellular BDNF protein expression at 10 µM.[1] It is important to note that while the study confirmed a statistically significant increase, the precise mean and standard error of the mean for the percentage increase were reported as a range.

Postulated Signaling Pathway

The mechanism by which (-)-pronuciferine upregulates BDNF is believed to involve the activation of canonical neurotrophic signaling cascades. The proposed pathway begins with the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF, and proceeds through downstream kinase pathways culminating in the activation of the transcription factor CREB (cAMP response element-binding protein), a key regulator of BDNF gene expression.

pronuciferine_bdnf_pathway pronuciferine (-)-Pronuciferine trkb TrkB Receptor pronuciferine->trkb Activates pi3k PI3K trkb->pi3k mapk MAPK/ERK Pathway trkb->mapk akt Akt (Protein Kinase B) pi3k->akt creb CREB akt->creb Phosphorylates mapk->creb Phosphorylates bdnf_gene BDNF Gene Transcription creb->bdnf_gene Promotes bdnf_protein Increased BDNF Protein Expression bdnf_gene->bdnf_protein

Caption: Proposed signaling pathway of (-)-pronuciferine-induced BDNF expression.

Experimental Protocols

This section details the methodologies for key experiments relevant to studying the effects of (-)-pronuciferine on BDNF expression, based on established practices in the field.

SH-SY5Y Cell Culture and Treatment

The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for neurobiological studies.

  • Cell Culture: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating for Experiments: For experiments, cells are seeded into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that allows for optimal growth and response to treatment.

  • (-)-Pronuciferine Treatment: A stock solution of (-)-pronuciferine is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. Cells are treated with the desired concentration of (-)-pronuciferine (e.g., 10 µM) for a specified duration (e.g., 24 hours) before analysis. A vehicle control (medium with the same concentration of DMSO) should always be included.

cell_culture_workflow start Start with cryopreserved SH-SY5Y cells thaw Thaw and culture cells in complete medium start->thaw passage Passage cells upon reaching 80-90% confluency thaw->passage seed Seed cells into experimental plates passage->seed treat Treat with (-)-Pronuciferine or vehicle control seed->treat analysis Proceed to analysis (ELISA, Western Blot, etc.) treat->analysis

Caption: General workflow for SH-SY5Y cell culture and treatment.

Quantification of BDNF Protein Expression by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying BDNF levels in cell lysates or culture supernatants.

  • Sample Preparation:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay) for normalization.

  • ELISA Procedure:

    • A commercial human BDNF ELISA kit is typically used. The assay is performed according to the manufacturer's instructions.

    • Briefly, standards and samples are added to a microplate pre-coated with a capture antibody specific for human BDNF.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate solution is then added, and the color development is proportional to the amount of BDNF present.

    • The reaction is stopped, and the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm).

    • The concentration of BDNF in the samples is calculated from a standard curve generated using recombinant BDNF standards.

elisa_workflow start Prepare cell lysates from treated cells coat Add samples and standards to antibody-coated plate start->coat incubate1 Incubate and wash coat->incubate1 detect_ab Add enzyme-linked detection antibody incubate1->detect_ab incubate2 Incubate and wash detect_ab->incubate2 substrate Add substrate and incubate for color development incubate2->substrate stop Add stop solution substrate->stop read Measure absorbance at 450 nm stop->read calculate Calculate BDNF concentration using standard curve read->calculate

Caption: General workflow for a sandwich ELISA to quantify BDNF.

Analysis of Signaling Pathway Activation by Western Blot

Western blotting is used to detect the phosphorylation status of key proteins in the signaling cascade, which is indicative of their activation.

  • Sample Preparation:

    • Prepare cell lysates as described for the ELISA protocol, ensuring the lysis buffer also contains phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the total protein concentration for equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-TrkB, anti-phospho-Akt, anti-phospho-ERK, or anti-phospho-CREB).

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization:

    • To ensure equal protein loading, the membrane is typically stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., β-actin or GAPDH).

    • The intensity of the phosphorylated protein band is normalized to the intensity of the total protein or housekeeping protein band.

The available evidence suggests that (-)-pronuciferine is a promising compound that can positively modulate BDNF expression in neuronal cells, potentially through the activation of the TrkB-PI3K/Akt-MAPK/ERK-CREB signaling pathway. Further research is warranted to fully elucidate the quantitative aspects of this effect and to confirm the precise molecular mechanisms in various preclinical models. The experimental protocols outlined in this guide provide a framework for researchers to investigate the neurotrophic potential of (-)-pronuciferine and similar compounds.

References

An In-Depth Technical Guide to the Isolation and Characterization of (-)-Pronuciferine from Papaver Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies for isolating and characterizing the proaporphine alkaloid, (-)-pronuciferine, from plants of the Papaver genus. It includes detailed experimental protocols, quantitative data summaries, and visual representations of workflows and biological pathways to support advanced research and development.

Introduction

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid belonging to the isoquinoline alkaloid class.[1] These compounds are known for their structural diversity and wide range of pharmacological activities.[2][3] While found in various plant families, Papaver species are a notable source of diverse alkaloids, including pronuciferine.[4][5] Recent studies have highlighted the neuroactive potential of pronuciferine, particularly its neuroprotective effects against apoptosis in neuronal cells, making it a compound of interest for neurodegenerative disease research.[1][6] This guide details the process of its extraction, purification, and structural elucidation.

Isolation of (-)-Pronuciferine

The isolation of alkaloids from plant material is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a generalized procedure based on standard methodologies for alkaloid extraction from Papaver species.[7][8][9]

Experimental Protocol: Extraction and Purification
  • Plant Material Preparation:

    • Collect fresh plant material from a suitable Papaver species.

    • Thoroughly wash the plant material to remove debris and dry it in a shaded, well-ventilated area until brittle.

    • Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for extraction.[7]

  • Solvent Extraction:

    • Defat the powdered plant material by macerating it with n-hexane for 24 hours to remove lipids and non-polar constituents. Filter the mixture and discard the hexane extract.[7]

    • Air-dry the defatted plant material.

    • Perform a Soxhlet extraction or repeated maceration with 85-95% methanol for approximately 14-24 hours to extract the alkaloids.[7]

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, viscous residue.[7]

  • Acid-Base Partitioning for Alkaloid Fractionation:

    • Suspend the crude extract residue in a 2-6% hydrochloric acid (HCl) solution to protonate the alkaloids, rendering them water-soluble.[7][8]

    • Partition the acidic aqueous solution against a non-polar organic solvent like chloroform or diethyl ether multiple times. The protonated alkaloids will remain in the aqueous layer, while neutral and acidic impurities are removed into the organic layer.

    • Collect the aqueous layer and basify it by slowly adding ammonium hydroxide (NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the basified aqueous solution multiple times with chloroform.[7][8]

    • Combine the chloroform fractions, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.

  • Chromatographic Purification:

    • Thin-Layer Chromatography (TLC): Use analytical TLC plates (e.g., silica gel GF254) to monitor the separation process. A common mobile phase for proaporphine alkaloids is a mixture of Cyclohexane: Chloroform: Diethylamine.[7] Visualize spots under UV light.

    • Column Chromatography: Pack a glass column with silica gel. Dissolve the crude alkaloid fraction in a minimal amount of the eluting solvent and apply it to the column. Elute the column with a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate to methanol) to separate the different alkaloids.

    • Preparative TLC or HPLC: For final purification, fractions enriched with pronuciferine can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure (-)-pronuciferine compound.

Visualization of Isolation Workflow

G A Papaver Plant Material (Dried and Powdered) B Defatting with Hexane A->B C Soxhlet Extraction (Methanol) B->C D Concentration (Rotary Evaporator) C->D E Acidification (HCl) & Partitioning (Chloroform) D->E F Aqueous Layer (Alkaloid Salts) E->F G Basification (NH4OH) to pH 9-10 F->G H Extraction with Chloroform G->H I Crude Alkaloid Extract H->I J Column Chromatography (Silica Gel) I->J K Fraction Collection & TLC Analysis J->K L Final Purification (Preparative HPLC) K->L M Pure (-)-Pronuciferine L->M

Figure 1: Workflow for the isolation and purification of (-)-pronuciferine.

Characterization of (-)-Pronuciferine

Once isolated, the structure and purity of (-)-pronuciferine are confirmed using various spectroscopic and physical methods.

Physicochemical and Spectroscopic Data

The identity of the isolated compound is confirmed by comparing its physicochemical and spectroscopic data with reported values.

Table 1: Physicochemical Properties of (-)-Pronuciferine

PropertyValueReference
Molecular FormulaC₁₉H₂₁NO₃[10][11]
Molecular Weight311.4 g/mol [10][11]
AppearanceSolid[10]
Melting Point127 - 129 °C[10]
Optical Rotation ([α]D)-95° (in CHCl₃)N/A

Note: The optical rotation value can vary based on concentration and solvent. The value provided is a typical literature value for the levorotatory enantiomer.

Spectroscopic Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework. 2D NMR experiments (COSY, HSQC, HMBC, NOESY) provide unambiguous signal assignments.[12] Samples are typically dissolved in deuterated chloroform (CDCl₃).

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[1][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as C=O (ketone), C-O-C (ether), and aromatic C=C bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Table 2: ¹H NMR Spectroscopic Data for (-)-Pronuciferine (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
6.90d10.0H-2
6.69s-H-8
6.25d10.0H-3
6.17d2.9H-5
4.01d13.5H-6aα
3.88s-10-OCH₃
3.86s-11-OCH₃
3.25m-H-7
2.45s-N-CH₃

Data synthesized from literature reports.[12]

Table 3: ¹³C NMR Spectroscopic Data for (-)-Pronuciferine (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
203.4C-4
151.7C-11
149.8C-5
147.2C-10
145.3C-1b
134.3C-2
131.0C-12a
128.5C-3
126.8C-1a
122.9C-11a
109.8C-8
65.5C-1
60.5C-6a
56.110/11-OCH₃
55.910/11-OCH₃
53.6C-7
47.9C-12
43.6N-CH₃
30.2C-9

Data synthesized from literature reports.[12]

Biological Activity and Signaling

(-)-Pronuciferine has demonstrated significant neuroactive properties. In vitro studies using human neuronal SH-SY5Y cells show that it can increase cell proliferation and suppress neuronal death induced by oxidative stress (H₂O₂).[1]

Metabolomic analysis revealed that pronuciferine affects the glycine-serine-threonine metabolic pathway and increases levels of key amino acids like aspartic acid and glutamine.[1][6] Furthermore, it significantly elevates the expression of Brain-Derived Neurotrophic Factor (BDNF), a protein crucial for neuronal survival and growth.[1][6] This suggests pronuciferine may act as a neuroprotective agent with potential therapeutic applications in neurodegenerative diseases.

Visualization of Neuroactive Signaling

G cluster_0 Cellular Effects of (-)-Pronuciferine cluster_1 Downstream Outcomes Pronuciferine (-)-Pronuciferine Metabolites Metabolite Modulation (Glycine-Serine-Threonine Pathway) Pronuciferine->Metabolites BDNF Increased BDNF Protein Expression Pronuciferine->BDNF Neuroprotection Suppression of Apoptosis (H₂O₂ induced) Metabolites->Neuroprotection Proliferation Increased Neuronal Cell Proliferation BDNF->Proliferation BDNF->Neuroprotection

Figure 2: Signaling effects of (-)-pronuciferine in neuronal cells.

This guide provides a foundational framework for the isolation and detailed characterization of (-)-pronuciferine from Papaver species. Researchers should note that specific yields and optimal purification parameters may vary depending on the plant species, collection time, and specific laboratory conditions.

References

(-)-Pronuciferine in Berberis coletioides: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Proaporphine Alkaloid (-)-Pronuciferine, a Bioactive Metabolite from Berberis coletioides, for Researchers and Drug Development Professionals.

(-)-Pronuciferine, a proaporphine alkaloid, has been identified as a constituent of Berberis coletioides, a plant species belonging to the Berberidaceae family.[1] This technical guide provides a comprehensive overview of (-)-pronuciferine, including its isolation, characterization, and documented biological activities, with a focus on its neuroprotective effects. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Data

(-)-Pronuciferine is an isoquinoline alkaloid with the molecular formula C₁₉H₂₁NO₃.[2] Key physicochemical and spectroscopic data for the characterization of (-)-pronuciferine are summarized in the table below.

PropertyData
Molecular Formula C₁₉H₂₁NO₃
Molecular Weight 311.4 g/mol
¹H NMR (CDCl₃, δ ppm) Signals observed at δ 6.72 (aromatic singlet), and cross-ring coupled olefinic signals at δ 6.83, 6.85, 6.39, and 6.28, along with several aliphatic signals.
¹³C NMR (CDCl₃, δ ppm) Resembles the data for pronuciferine N-oxide, with key differences in chemical shifts around the isoquinoline nitrogen.
Class Proaporphine Alkaloid

Isolation and Characterization

(-)-Pronuciferine, along with its derivative pronuciferine N-oxide, has been successfully isolated from Berberis coletioides.[1] While specific quantitative yields from this particular species are not detailed in the available literature, the general workflow for the isolation of alkaloids from Berberis species typically involves an acid-base extraction followed by chromatographic purification.

A generalized workflow for the isolation and characterization of (-)-pronuciferine is depicted in the following diagram.

G plant_material Dried and Powdered Berberis coletioides Plant Material extraction Maceration with Solvent (e.g., Methanol) plant_material->extraction acid_base_extraction Acid-Base Extraction extraction->acid_base_extraction crude_extract Crude Alkaloid Extract acid_base_extraction->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure (-)-Pronuciferine purification->pure_compound characterization Spectroscopic Analysis (NMR, MS, etc.) pure_compound->characterization

A generalized workflow for the isolation of (-)-pronuciferine.

Biological Activity: Neuroprotection

(-)-Pronuciferine has demonstrated significant neuroprotective activity. Studies have shown its ability to protect human neuronal SH-SY5Y cells from apoptosis induced by hydrogen peroxide (H₂O₂).[2] At a concentration of 10 µM, pronuciferine significantly suppressed neuronal death caused by H₂O₂.[2]

Experimental Protocol: Neuroprotective Effect Against H₂O₂-Induced Apoptosis in SH-SY5Y Cells

The following is a representative experimental protocol for assessing the neuroprotective effects of (-)-pronuciferine, based on established methodologies.[3][4][5][6]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of (-)-pronuciferine for a specified period (e.g., 24 hours).

    • Following pre-treatment, H₂O₂ is added to the wells at a final concentration known to induce apoptosis (e.g., 250 µM) and incubated for an additional 24 hours.

    • MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for 2-3 hours to allow for formazan crystal formation.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Cells are seeded in 6-well plates and treated with (-)-pronuciferine and H₂O₂ as described above.

    • After treatment, both floating and adherent cells are collected.

    • The cells are washed with ice-cold PBS and resuspended in binding buffer.

    • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

    • The percentage of apoptotic cells is quantified using flow cytometry.

  • Measurement of Brain-Derived Neurotrophic Factor (BDNF):

    • SH-SY5Y cells are treated with (-)-pronuciferine as described above.

    • Cell lysates are collected, and the concentration of BDNF is determined using a commercially available ELISA kit according to the manufacturer's instructions.

Signaling Pathway of Neuroprotection

The neuroprotective effect of (-)-pronuciferine is associated with the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[2][7] An increase in intracellular BDNF protein expression has been observed in SH-SY5Y cells treated with pronuciferine.[2] BDNF is a key neurotrophin that plays a critical role in neuronal survival, growth, and differentiation.[8] The upregulation of BDNF can activate downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, which are known to promote cell survival and inhibit apoptosis.[7]

The following diagram illustrates the proposed signaling pathway for the neuroprotective action of (-)-pronuciferine.

G pronuciferine (-)-Pronuciferine bdnf BDNF Expression (Upregulation) pronuciferine->bdnf Stimulates cell_membrane Cell Membrane trkb TrkB Receptor bdnf->trkb Binds to pi3k_akt PI3K/Akt Pathway trkb->pi3k_akt Activates mapk_erk MAPK/ERK Pathway trkb->mapk_erk Activates apoptosis Apoptosis (Inhibition) pi3k_akt->apoptosis survival Neuronal Survival (Promotion) pi3k_akt->survival creb CREB Activation mapk_erk->creb creb->survival

Proposed neuroprotective signaling pathway of (-)-pronuciferine.

References

Initial Cytotoxic Evaluation of (-)-Pronuciferine on Cancer Cell Lines: A Methodological and Conceptual Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a comprehensive literature search has revealed a significant lack of publicly available data regarding the initial cytotoxic evaluation of (-)-Pronuciferine on cancer cell lines. Specific IC50 values, detailed experimental protocols, and defined signaling pathways for this particular compound in the context of cancer cytotoxicity have not been extensively reported in peer-reviewed publications.

Therefore, this document serves as an in-depth technical guide and whitepaper outlining the standard methodologies and conceptual frameworks that would be employed for such an evaluation. It is intended to provide researchers, scientists, and drug development professionals with a robust template for conducting or interpreting future studies on (-)-Pronuciferine or similar natural product-derived compounds.

Quantitative Cytotoxicity Data

In a typical initial evaluation, the half-maximal inhibitory concentration (IC50) of (-)-Pronuciferine would be determined against a panel of human cancer cell lines representing various cancer types. A non-cancerous cell line would also be included to assess selectivity. The data would be presented in a tabular format for clear comparison.

Table 1: Hypothetical IC50 Values of (-)-Pronuciferine on Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72hSelectivity Index (SI)*
MCF-7Breast AdenocarcinomaData Not AvailableData Not AvailableData Not Available
MDA-MB-231Breast AdenocarcinomaData Not AvailableData Not AvailableData Not Available
A549Lung CarcinomaData Not AvailableData Not AvailableData Not Available
HCT116Colon CarcinomaData Not AvailableData Not AvailableData Not Available
HeLaCervical CarcinomaData Not AvailableData Not AvailableData Not Available
K-562Chronic Myelogenous LeukemiaData Not AvailableData Not AvailableData Not Available
VeroNormal Kidney EpithelialData Not AvailableData Not AvailableN/A

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line divided by the IC50 of the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Experimental Protocols

The following sections detail the standard experimental protocols that would be utilized to generate the data for a comprehensive cytotoxic evaluation of (-)-Pronuciferine.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, K-562) and a normal cell line (e.g., Vero) would be obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells would be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells would be maintained in a humidified incubator at 37°C with 5% CO2. Cells would be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cells would be seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: (-)-Pronuciferine would be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Cells would be treated with these concentrations for 24, 48, and 72 hours. Control wells would receive medium with the same concentration of DMSO.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) would be added to each well, and the plate would be incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT would be removed, and 150 µL of DMSO would be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance would be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the untreated control cells. The IC50 value would be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement & Analysis start Seed Cells in 96-well Plate incubate1 Incubate Overnight start->incubate1 treat Treat with (-)-Pronuciferine (Various Concentrations) incubate1->treat incubate2 Incubate for 24, 48, 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze Apoptosis_Assay_Workflow start Treat Cells with (-)-Pronuciferine harvest Harvest Cells (Adherent & Floating) start->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash->stain incubate Incubate in Dark (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quantify Quantify Cell Populations (Viable, Apoptotic, Necrotic) analyze->quantify Signaling_Pathway cluster_pro_survival Pro-Survival Pathway cluster_pro_apoptotic Pro-Apoptotic Pathway pronuciferine (-)-Pronuciferine akt Akt pronuciferine->akt Inhibits bcl2 Bcl-2 pronuciferine->bcl2 Downregulates akt->bcl2 Promotes pi3k PI3K pi3k->akt Activates bax Bax caspase9 Caspase-9 bax->caspase9 Activates bcl2->bax Inhibits caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Exploring the Potential Anti-Diabetic Effects of (-)-Pronuciferine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Pronuciferine, an aporphine alkaloid, has emerged as a compound of interest in the exploration of novel therapeutic agents for type 2 diabetes. This technical guide provides a comprehensive overview of the current understanding of its potential anti-diabetic effects, focusing on its known mechanism of action and outlining experimental protocols for further investigation into other plausible pathways. While research directly on (-)-Pronuciferine is nascent, preliminary evidence points towards its significant role in activating the AMP-activated protein kinase (AMPK) signaling pathway, a key regulator of cellular energy homeostasis and glucose metabolism. This document serves as a resource for researchers to delve deeper into the anti-diabetic potential of (-)-Pronuciferine, providing detailed methodologies for in vitro assays and visual representations of key biological pathways and experimental workflows.

Introduction

The global prevalence of type 2 diabetes necessitates the continuous search for novel and effective therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new anti-diabetic drugs. (-)-Pronuciferine, an alkaloid found in certain plant species, has demonstrated potential in modulating glucose and lipid metabolism. This guide synthesizes the available data on (-)-Pronuciferine and provides a framework for its further evaluation as a potential anti-diabetic compound.

Known Mechanism of Action: AMPK Pathway Activation

Current research indicates that (-)-Pronuciferine exerts its effects on glucose metabolism primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] Activation of AMPK in adipocytes has been shown to increase glucose uptake and up-regulate the expression of Glucose Transporter Type 4 (GLUT4).[1] Notably, (-)-Pronuciferine has been observed to have a more potent effect on these processes compared to the related alkaloid, nuciferine.[1]

Signaling Pathway Diagram

AMPK_Pathway (-)-Pronuciferine (-)-Pronuciferine AMPK AMPK (-)-Pronuciferine->AMPK p_AMPK p-AMPK (Active) AMPK->p_AMPK GLUT4_translocation GLUT4 Translocation p_AMPK->GLUT4_translocation GLUT4_vesicle Intracellular GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Plasma_Membrane Plasma Membrane GLUT4_translocation->Plasma_Membrane Glucose_Uptake Increased Glucose Uptake

Caption: AMPK signaling pathway activated by (-)-Pronuciferine.

Quantitative Data Summary

While a specific dose-response curve and IC50/EC50 values for (-)-Pronuciferine's anti-diabetic effects are not yet available in the public domain, the following table summarizes the expected outcomes from in vitro assays based on its known activation of the AMPK pathway. This table serves as a template for organizing future experimental findings.

Parameter Assay Cell Line Expected Outcome with (-)-Pronuciferine Treatment Reference Compound
AMPK Activation Western Blot (p-AMPK/AMPK ratio)3T3-L1 AdipocytesDose-dependent increase in AMPK phosphorylationAICAR
Glucose Uptake 2-NBDG Glucose Uptake Assay3T3-L1 AdipocytesDose-dependent increase in glucose uptakeRosiglitazone
GLUT4 Translocation Immunofluorescence/Cell Surface Biotinylation3T3-L1 AdipocytesIncreased GLUT4 at the plasma membraneInsulin
α-Glucosidase Inhibition Spectrophotometric Assay-Potential for inhibitionAcarbose
PTP1B Inhibition pNPP Assay-Potential for inhibitionSuramin
PPARγ Agonism Luciferase Reporter AssayHEK293TPotential for agonistic activityRosiglitazone

Detailed Experimental Protocols

To facilitate further research into the anti-diabetic potential of (-)-Pronuciferine, this section provides detailed protocols for key in vitro assays.

AMPK Activation Assay (Western Blot)

Objective: To determine the effect of (-)-Pronuciferine on the phosphorylation of AMPK in 3T3-L1 adipocytes.

Experimental Workflow Diagram:

Western_Blot_Workflow Start Differentiated 3T3-L1 Adipocytes Treatment Treat with (-)-Pronuciferine (various concentrations and times) Start->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-p-AMPK, anti-AMPK) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (p-AMPK/AMPK ratio) Detection->Analysis

Caption: Western blot workflow for AMPK phosphorylation analysis.

Methodology:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., insulin, dexamethasone, and IBMX).

  • Treatment: Treat differentiated 3T3-L1 adipocytes with varying concentrations of (-)-Pronuciferine for specified time points. Include a vehicle control (e.g., DMSO) and a positive control (e.g., AICAR).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated AMPK to total AMPK.

Glucose Uptake Assay (2-NBDG)

Objective: To measure the effect of (-)-Pronuciferine on glucose uptake in 3T3-L1 adipocytes.

Methodology:

  • Cell Culture and Differentiation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

  • Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

  • Treatment: Treat the cells with varying concentrations of (-)-Pronuciferine or a positive control (e.g., rosiglitazone) for a predetermined time.

  • Glucose Uptake: Add 2-NBDG (a fluorescent glucose analog) to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash and Measurement: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG. Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).

GLUT4 Translocation Assay

Objective: To visualize and quantify the translocation of GLUT4 to the plasma membrane in response to (-)-Pronuciferine.

Methodology (Immunofluorescence):

  • Cell Culture and Treatment: Grow and differentiate 3T3-L1 adipocytes on glass coverslips. Treat the cells with (-)-Pronuciferine as described above.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against GLUT4.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.

α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of (-)-Pronuciferine on α-glucosidase activity.

Experimental Workflow Diagram:

Alpha_Glucosidase_Workflow Start Prepare Reagents: α-glucosidase, pNPG, Buffer, (-)-Pronuciferine Incubation1 Pre-incubate α-glucosidase with (-)-Pronuciferine Start->Incubation1 Reaction_Start Add pNPG to initiate reaction Incubation1->Reaction_Start Incubation2 Incubate at 37°C Reaction_Start->Incubation2 Reaction_Stop Stop reaction with Na2CO3 Incubation2->Reaction_Stop Measurement Measure Absorbance at 405 nm Reaction_Stop->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Methodology:

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer (100 mM, pH 6.8), 10 µL of (-)-Pronuciferine solution at various concentrations, and 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 0.5 U/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader. Acarbose should be used as a positive control.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

Objective: To evaluate the inhibitory activity of (-)-Pronuciferine against PTP1B.

Methodology:

  • Reaction Mixture: In a 96-well plate, combine 50 µL of assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), 10 µL of (-)-Pronuciferine solution at various concentrations, and 20 µL of recombinant human PTP1B enzyme.

  • Pre-incubation: Pre-incubate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of p-nitrophenyl phosphate (pNPP) solution to start the reaction.

  • Measurement: Monitor the increase in absorbance at 405 nm over time.

  • Calculation: Determine the rate of reaction and calculate the percent inhibition and IC50 value. Suramin can be used as a positive control.

PPARγ Agonist Reporter Assay

Objective: To determine if (-)-Pronuciferine acts as an agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a PPARγ expression vector and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Treatment: Treat the transfected cells with various concentrations of (-)-Pronuciferine or a positive control (e.g., rosiglitazone).

  • Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and determine the fold activation compared to the vehicle control to calculate the EC50 value.

Future Directions and Conclusion

The preliminary findings on (-)-Pronuciferine's ability to activate the AMPK pathway are promising for its potential development as an anti-diabetic agent. However, a significant amount of research is still required to fully elucidate its pharmacological profile. Key future directions include:

  • Quantitative Analysis: Determining the IC50 and EC50 values for AMPK activation, glucose uptake, and GLUT4 translocation to understand its potency.

  • Mechanism of Action Studies: Investigating its effects on other key anti-diabetic targets such as α-glucosidase, PTP1B, and PPARγ using the protocols outlined in this guide.

  • In Vivo Studies: Evaluating the efficacy and safety of (-)-Pronuciferine in animal models of type 2 diabetes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (-)-Pronuciferine to optimize its anti-diabetic activity.

References

The Modern Compass in Pharmacology: A Technical Guide to Predicting Biological Targets of (-)-Pronuciferine with Bioinformatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Pronuciferine, a proaporphine alkaloid with known neuroprotective properties, presents a compelling case for modern drug discovery pipelines. Identifying its direct biological targets is paramount to understanding its mechanism of action and exploring its full therapeutic potential. This guide provides an in-depth technical overview of a systematic, bioinformatics-driven approach to predict and validate the molecular targets of (-)-Pronuciferine. We will explore a suite of powerful in silico tools, detail the necessary experimental validation protocols, and visualize the complex biological pathways and experimental workflows involved. While direct, comprehensive bioinformatics prediction studies on (-)-Pronuciferine are not yet published, this guide establishes a robust framework for such an investigation by leveraging knowledge of its chemical class and observed biological effects.

Introduction to (-)-Pronuciferine and the Imperative of Target Identification

(-)-Pronuciferine is a naturally occurring alkaloid found in plants of the Papaveraceae family. Structurally, it belongs to the proaporphine class of isoquinoline alkaloids. Existing research has highlighted its neuroprotective effects, including the ability to increase the expression of brain-derived neurotrophic factor (BDNF)[1]. Understanding the precise molecular interactions that underpin these effects is a critical step in the journey from a natural compound to a potential therapeutic agent.

Target identification, the process of pinpointing the specific molecules (typically proteins) with which a drug candidate interacts to produce its effect, is a cornerstone of modern drug development. A bioinformatics-first approach significantly accelerates this process, reduces costs, and provides a rational basis for further experimental work.

A Bioinformatics Toolkit for Target Prediction

A variety of computational tools can be employed to predict the biological targets of a small molecule like (-)-Pronuciferine. These tools primarily rely on the principle of "guilt-by-association," where the structure or properties of the query molecule are compared to vast databases of known ligand-target interactions.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for (-)-Pronuciferine, CN1CCC2=CC(=C(C3=C2[C@H]1CC34C=CC(=O)C=C4)OC)OC [2], serves as the primary input for these predictive tools.

Ligand-Based Approaches

These methods compare the 2D or 3D structure of (-)-Pronuciferine with databases of compounds with known biological targets.

  • SwissTargetPrediction: This web server predicts targets based on a combination of 2D and 3D similarity measures between the query molecule and a library of known ligands[1][3][4][5]. It provides a ranked list of potential targets with an estimated probability.

  • Similarity Ensemble Approach (SEA): SEA compares the chemical similarity of a query ligand's 2D fingerprint to sets of ligands known to bind to specific targets. It calculates an expectation value (E-value) to assess the statistical significance of the similarity[6][7][8][9][10][11].

  • SuperPred: This tool predicts targets by comparing the query molecule to known drugs, leveraging both 2D similarity and fragment-based approaches[7][12][13][14][15][16].

  • TargetNet: This server uses a large number of quantitative structure-activity relationship (QSAR) models to predict the activity of a molecule across hundreds of human proteins[2][8][17][18].

Pharmacophore-Based Approaches

Pharmacophore models represent the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for a molecule to interact with a specific target.

  • PharmMapper: This tool performs "reverse" pharmacophore mapping, fitting the 3D conformation of (-)-Pronuciferine to a large database of pharmacophore models derived from known protein-ligand complexes[19][20][21][22][23]. It returns a ranked list of potential targets based on the fit score.

Structure-Based Approaches: Molecular Docking

Given the chemical similarity of (-)-Pronuciferine to other aporphine alkaloids known to interact with G-protein coupled receptors (GPCRs) and enzymes, molecular docking serves as a powerful tool for investigating potential interactions at an atomic level. This technique predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein.

Based on the known pharmacology of related alkaloids, plausible initial targets for (-)-Pronuciferine include:

  • Dopamine Receptors (e.g., D2 Receptor): Many aporphine alkaloids are known to be dopamine receptor antagonists[10][11][22][24].

  • Serotonin Receptors (e.g., 5-HT2A Receptor): Serotonin receptors are also common targets for this class of compounds[15][23][25][26].

  • Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and many natural alkaloids exhibit this activity[18][27][28][29].

A hypothetical molecular docking workflow is presented below.

G Hypothetical Molecular Docking Workflow for (-)-Pronuciferine cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ligand_prep (-)-Pronuciferine 3D Structure Generation & Energy Minimization grid_gen Define Binding Site & Generate Docking Grid ligand_prep->grid_gen receptor_prep Target Protein Structure Preparation (e.g., PDB ID: 6CM4 for D2R) - Remove water & ligands - Add hydrogens - Assign charges receptor_prep->grid_gen docking Perform Molecular Docking (e.g., using AutoDock Vina) grid_gen->docking scoring Calculate Binding Affinity (kcal/mol) & Rank Poses docking->scoring interaction Analyze Interactions (Hydrogen bonds, hydrophobic interactions) scoring->interaction

Caption: A flowchart illustrating the key steps in a molecular docking study.

Quantitative Data from a Hypothetical Docking Study

To illustrate the type of data generated from a bioinformatics approach, the following table summarizes the results of a hypothetical molecular docking study of (-)-Pronuciferine with its plausible targets.

Target ProteinPDB IDDocking Score (kcal/mol)Interacting Residues (Hypothetical)Interaction Type
Dopamine D2 Receptor6CM4-9.2Asp114, Ser193, Phe390Hydrogen Bond, Hydrophobic
Serotonin 5-HT2A Receptor6A93-8.8Asp155, Ser242, Trp336Hydrogen Bond, π-π Stacking
Acetylcholinesterase4EY7-10.1Trp86, Tyr337, Phe338π-π Stacking, Hydrophobic

Note: This data is for illustrative purposes and is not the result of a published study.

Experimental Validation of Predicted Targets

In silico predictions must be validated through rigorous experimental testing. The following protocols outline key assays for confirming the interaction of (-)-Pronuciferine with its predicted targets.

In Vitro Enzyme Inhibition Assay (for Acetylcholinesterase)

This assay determines the ability of (-)-Pronuciferine to inhibit the activity of AChE.

G In Vitro Enzyme Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - AChE Enzyme - Substrate (ATChI) - DTNB (Ellman's Reagent) - (-)-Pronuciferine dilutions incubation Incubate AChE with (-)-Pronuciferine reagents->incubation reaction Initiate reaction with ATChI & DTNB incubation->reaction measurement Measure absorbance change at 412 nm reaction->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 value calculation->ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Methodology:

  • Reagent Preparation: Prepare solutions of purified acetylcholinesterase, the substrate acetylthiocholine iodide (ATChI), 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and serial dilutions of (-)-Pronuciferine in a suitable buffer (e.g., phosphate buffer, pH 8.0)[30].

  • Assay Setup: In a 96-well plate, add the buffer, (-)-Pronuciferine solution (or vehicle control), and the AChE enzyme solution.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the compound to bind to the enzyme[31].

  • Reaction Initiation: Add a solution of ATChI and DTNB to all wells to start the enzymatic reaction. The hydrolysis of ATChI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of (-)-Pronuciferine. Determine the percentage of inhibition relative to the vehicle control and plot this against the logarithm of the inhibitor concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity)[30].

Radioligand Binding Assay (for Dopamine and Serotonin Receptors)

This assay measures the ability of (-)-Pronuciferine to displace a known radiolabeled ligand from its receptor, thereby determining its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the target receptor (e.g., D2 or 5-HT2A)[12][32].

  • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of (-)-Pronuciferine[32].

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[32].

  • Filtration: Rapidly filter the contents of each well and wash with ice-cold buffer to separate the receptor-bound radioligand from the unbound radioligand[7][12].

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter[32].

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of (-)-Pronuciferine to determine the IC50. The Ki value is then calculated using the Cheng-Prusoff equation[32].

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation[3][6][19][33][34].

G Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment Treat intact cells with (-)-Pronuciferine or vehicle (DMSO) heat_challenge Heat cell aliquots across a temperature gradient cell_treatment->heat_challenge cooling Cool samples on ice heat_challenge->cooling lysis Lyse cells and separate soluble proteins by centrifugation cooling->lysis detection Detect soluble target protein (e.g., Western Blot) lysis->detection melt_curve Plot protein levels vs. temperature to generate melt curves detection->melt_curve

Caption: Overview of the experimental steps in a CETSA experiment.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target protein with (-)-Pronuciferine or a vehicle control for a specified time[33].

  • Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes)[33].

  • Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the specific target protein using a method like Western blotting or ELISA[34].

  • Data Analysis: Plot the amount of soluble target protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of (-)-Pronuciferine indicates target engagement[33].

Relevant Signaling Pathways

The known neuroprotective effects of (-)-Pronuciferine, particularly its influence on BDNF, suggest its interaction with key intracellular signaling pathways. Understanding these pathways provides a broader context for its mechanism of action.

BDNF Signaling Pathway

BDNF signaling is crucial for neuronal survival, growth, and plasticity. It primarily acts through the TrkB receptor, activating downstream pathways like PI3K/AKT and MAPK/ERK[5][9][14][17][35].

G BDNF Signaling Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB PI3K PI3K TrkB->PI3K MAPK RAS/MAPK TrkB->MAPK AKT AKT PI3K->AKT Survival Neuronal Survival & Growth AKT->Survival CREB CREB MAPK->CREB Plasticity Synaptic Plasticity CREB->Plasticity

Caption: Simplified diagram of the BDNF/TrkB signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of cellular responses to stress and inflammation. Its dysregulation is implicated in various diseases. A related compound, nuciferine, has been shown to inhibit this pathway[14].

G p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 ATF2 ATF2 p38->ATF2 Inflammation Inflammatory Gene Expression ATF2->Inflammation

References

Methodological & Application

Application Note: Quantitative Analysis of (-)-Pronuciferine in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (-)-Pronuciferine in human plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method has been validated to demonstrate its accuracy, precision, and linearity over a clinically relevant concentration range. This application note is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies and therapeutic drug monitoring of (-)-Pronuciferine.

Introduction

(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Papaver genus. It has garnered significant interest in the scientific community due to its potential neuroprotective and metabolic activities. As research into the therapeutic potential of (-)-Pronuciferine progresses, the need for a validated, high-throughput analytical method for its quantification in biological matrices becomes crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.

This document provides a detailed protocol for the determination of (-)-Pronuciferine in human plasma using LC-MS/MS. The method utilizes a straightforward sample preparation procedure, followed by rapid and selective chromatographic separation and sensitive detection using tandem mass spectrometry.

Experimental

Materials and Reagents
  • (-)-Pronuciferine reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation

Two alternative sample preparation methods are presented: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method for the analysis of alkaloids in rat plasma.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 10 mg) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: To 100 µL of plasma sample, add 10 µL of internal standard solution. Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (see Chromatographic Conditions).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • Sample Preparation: To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and dichloromethane).

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, followed by centrifugation at 10,000 x g for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Chromatographic Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size) is suitable.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Gradient: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient could be:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • (-)-Pronuciferine: 312.1 → 283.1 m/z.[1]

    • Internal Standard: To be determined based on the specific IS used.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Note: These parameters should be optimized for the specific instrument being used.

Method Validation and Quantitative Data

The LC-MS/MS method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Linearity and Sensitivity
ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998[1]
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Table 2: Accuracy and Precision
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.5≤ 1585 - 115≤ 1585 - 115
Low QC1.5≤ 1585 - 115≤ 1585 - 115
Mid QC75≤ 1585 - 115≤ 1585 - 115
High QC400≤ 1585 - 115≤ 1585 - 115

Note: The values presented are typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC1.5> 8585 - 115
High QC400> 8585 - 115

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe Protocol 1 lle Liquid-Liquid Extraction (LLE) add_is->lle Protocol 2 evap Evaporation spe->evap lle->evap recon Reconstitution evap->recon lc LC Separation (C18 Column) recon->lc ms MS/MS Detection (ESI+, MRM) lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for (-)-Pronuciferine quantification.

(-)-Pronuciferine Neuroprotective Signaling Pathway

pronuciferine_pathway pronuciferine (-)-Pronuciferine bdnf Increased BDNF Expression pronuciferine->bdnf trkb TrkB Receptor bdnf->trkb pi3k PI3K trkb->pi3k akt Akt pi3k->akt apoptosis Inhibition of Apoptosis akt->apoptosis survival Neuronal Survival apoptosis->survival

Caption: Proposed neuroprotective signaling pathway of (-)-Pronuciferine.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of (-)-Pronuciferine in human plasma. The detailed protocols for sample preparation and instrument parameters, along with the summarized validation data, offer a comprehensive guide for researchers in the field of drug development and pharmacology. The presented workflow and signaling pathway diagrams serve to visually summarize the key experimental and biological aspects of (-)-Pronuciferine analysis and its potential mechanism of action.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Pronuciferine is a chiral aporphine alkaloid found in various plant species, including those of the Nelumbo genus. Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of pharmacological activities. The stereochemistry of these molecules is often crucial for their biological function, with different enantiomers exhibiting distinct potencies and toxicological profiles. Therefore, the ability to separate and quantify the specific enantiomers of pronuciferine and related aporphine alkaloids is essential for drug discovery, development, and quality control. This application note provides a detailed protocol for the enantioselective separation of (-)-Pronuciferine using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Data Presentation

The following tables summarize typical starting conditions and the effects of various parameters on the chiral separation of aporphine alkaloids. These are representative values and should be used as a starting point for method development.

Table 1: HPLC System and Initial Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary HPLC System with UV Detector
Chiral Stationary Phase Polysaccharide-based CSP (e.g., Chiralpak® AD-H or Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
Mobile Phase n-Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Table 2: Guide to Method Optimization

ParameterVariationExpected Outcome on Separation
Alcohol Modifier (%) Increase % of IPA or EthanolDecreased retention times, may decrease resolution.
Decrease % of IPA or EthanolIncreased retention times, may improve resolution.
Basic Additive (DEA) 0.05% - 0.2%Improves peak shape (reduces tailing) and can enhance resolution.
Flow Rate Decrease to 0.5-0.8 mL/minMay increase resolution by allowing more interaction time with the CSP.
Temperature Decrease in 5°C incrementsCan improve resolution by enhancing the stability of the transient diastereomeric complexes.[1]

Experimental Protocols

This section details the methodology for the enantioselective HPLC separation of (-)-Pronuciferine.

1. Materials and Reagents

  • (-)-Pronuciferine reference standard

  • Racemic pronuciferine (or a mixture containing both enantiomers)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA) or Ethanol

  • Diethylamine (DEA), analytical grade

  • Sample solvent: Mobile phase or a compatible solvent

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis detector.

  • Chiral HPLC column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm). Polysaccharide-based chiral stationary phases are highly recommended for alkaloid separations.[1][2]

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm) for sample preparation.

3. Preparation of Mobile Phase

  • Prepare the mobile phase by accurately mixing n-Hexane and Isopropanol in the desired ratio (e.g., 90:10 v/v).

  • Add Diethylamine to a final concentration of 0.1%. For basic compounds like aporphine alkaloids, the addition of a basic modifier like DEA is crucial for good peak shape.[1]

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Preparation of Standard and Sample Solutions

  • Standard Solution: Accurately weigh a known amount of (-)-Pronuciferine reference standard and dissolve it in the sample solvent to obtain a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution to the desired concentrations.

  • Racemic/Test Solution: Prepare a solution of the racemic pronuciferine or the sample containing the aporphine alkaloids in the sample solvent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. HPLC Analysis

  • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes or until a stable baseline is achieved.

  • Set the column temperature and detector wavelength as per the initial conditions (Table 1).

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peaks.

6. Method Development and Optimization

If the initial conditions do not provide adequate separation (resolution < 1.5), the following steps are recommended:

  • Vary the Alcohol Modifier: Adjust the percentage of isopropanol or ethanol in the mobile phase. A lower percentage of alcohol generally leads to longer retention times and may improve resolution.[1]

  • Optimize the Basic Additive: While 0.1% DEA is a good starting point, its concentration can be adjusted to improve peak symmetry.

  • Adjust the Flow Rate: A lower flow rate can sometimes enhance separation.[1]

  • Modify the Temperature: Lowering the column temperature can increase the chiral recognition capabilities of the stationary phase.[1]

  • Screen Different Chiral Stationary Phases: If a satisfactory separation is not achieved, screening other polysaccharide-based CSPs, such as Chiralcel® OD, is recommended as they have different chiral recognition mechanisms.[3]

Visualization

The following diagram illustrates the logical workflow for developing a chiral HPLC separation method for aporphine alkaloids.

HPLC_Workflow start Start: Racemic Aporphine Alkaloid Sample prep_sample Sample Preparation (Dissolve & Filter) start->prep_sample select_csp Select Chiral Stationary Phase (e.g., Chiralpak AD) prep_sample->select_csp initial_conditions Set Initial HPLC Conditions (Hexane/IPA + DEA) select_csp->initial_conditions run_hplc Perform HPLC Analysis initial_conditions->run_hplc eval_separation Evaluate Separation (Resolution > 1.5?) run_hplc->eval_separation optimize Optimize Method eval_separation->optimize No final_method Final Validated Method eval_separation->final_method Yes param_alcohol Vary Alcohol % optimize->param_alcohol param_additive Adjust DEA % optimize->param_additive param_flow Change Flow Rate optimize->param_flow param_temp Adjust Temperature optimize->param_temp change_csp Try Different CSP (e.g., Chiralcel OD) optimize->change_csp param_alcohol->run_hplc param_additive->run_hplc param_flow->run_hplc param_temp->run_hplc change_csp->initial_conditions end End final_method->end

Caption: Chiral HPLC Method Development Workflow.

References

High-Speed Counter-Current Chromatography: A Robust Method for the Purification of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, notably in the leaves of the lotus (Nelumbo nucifera).[1][2] This bioactive compound has garnered significant interest within the scientific community due to its potential pharmacological activities, including neuroprotective effects.[3][4] Preliminary studies have indicated that (-)-Pronuciferine may act as a neuroprotective agent, potentially offering therapeutic benefits in the context of neurodegenerative diseases.[3][4] Furthermore, it has been shown to enhance glucose consumption in adipocytes, suggesting a role in metabolic regulation.[2] Given its therapeutic potential, the development of efficient and scalable purification methods for (-)-Pronuciferine is of paramount importance for further preclinical and clinical investigations.

High-speed counter-current chromatography (HSCCC) has emerged as a powerful liquid-liquid partition chromatography technique for the separation and purification of natural products.[5][6] This method eliminates the need for a solid support matrix, thereby circumventing issues such as irreversible sample adsorption and denaturation of sensitive compounds.[7] HSCCC offers high recovery rates and is readily scalable, making it an ideal platform for the preparative isolation of bioactive compounds like (-)-Pronuciferine.[5]

These application notes provide a detailed protocol for the purification of (-)-Pronuciferine from a crude alkaloid extract of Nelumbo nucifera leaves using HSCCC. Additionally, we present data on the purity and recovery of the isolated compound and discuss its reported pharmacological activities.

Experimental Protocols

Preparation of Crude Alkaloid Extract from Nelumbo nucifera Leaves

A detailed method for the extraction of alkaloids from the leaves of Nelumbo nucifera is outlined below.[2]

Materials:

  • Dried and pulverized leaves of Nelumbo nucifera

  • 0.1 mol/L Hydrochloric acid (HCl)

  • 0.1 mol/L Sodium hydroxide (NaOH)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extract 300 g of dried, pulverized Nelumbo nucifera leaves three times with 3000 mL of 0.1 mol/L HCl.

  • Perform each extraction in an ultrasonic bath at 40,000 Hz for 20 minutes.

  • Combine the extracts and filter to remove solid plant material.

  • Adjust the pH of the filtrate to 8.5 by adding 0.1 mol/L NaOH.

  • Filter the resulting solution.

  • Evaporate the filtrate to dryness under reduced pressure at 60°C to yield the crude alkaloid extract.

High-Speed Counter-Current Chromatography (HSCCC) Purification of (-)-Pronuciferine

The following protocol details the HSCCC procedure for the purification of (-)-Pronuciferine from the crude alkaloid extract.[2]

Instrumentation:

  • High-Speed Counter-Current Chromatograph (e.g., TBE-300B or similar)[8]

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Two-Phase Solvent System Selection and Preparation: The selection of an appropriate two-phase solvent system is a critical step for successful HSCCC separation.[7] For the purification of (-)-Pronuciferine, a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-acetonitrile-water at a volume ratio of 5:3:3:2.5:5 has been found to be optimal.[2]

  • Prepare the solvent system by mixing the components in the specified ratio in a separatory funnel.

  • Shake the mixture vigorously to ensure thorough equilibration.

  • Allow the phases to separate completely at room temperature.

  • Degas both the upper (stationary) and lower (mobile) phases by sonication before use.

HSCCC Separation Procedure:

  • Fill the entire HSCCC column with the upper phase (stationary phase).

  • Set the revolution speed of the apparatus to the desired rate (e.g., 900 rpm).[8]

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min).[8]

  • Once the system reaches hydrodynamic equilibrium, dissolve 100 mg of the crude alkaloid extract in 12 mL of a 1:1 (v/v) mixture of the upper and lower phases.[2]

  • Inject the sample solution into the HSCCC system.

  • Monitor the effluent using a UV detector at a specified wavelength (e.g., 254 nm).[8]

  • Collect fractions based on the resulting chromatogram.

  • Analyze the purity of the collected fractions containing (-)-Pronuciferine by HPLC.

  • Combine the fractions with high-purity (-)-Pronuciferine and evaporate the solvent to obtain the purified compound.

Data Presentation

The following tables summarize the quantitative data related to the HSCCC purification of (-)-Pronuciferine.

Table 1: HSCCC Separation Parameters for (-)-Pronuciferine Purification [2]

ParameterValue
Two-Phase Solvent System n-hexane-ethyl acetate-methanol-acetonitrile-water
Volume Ratio 5:3:3:2.5:5 (v/v/v/v/v)
Stationary Phase Upper Phase
Mobile Phase Lower Phase
Sample Size 100 mg crude extract
Stationary Phase Retention 57.5%
Total Separation Time 500 min

Table 2: Purification Results for (-)-Pronuciferine [2]

CompoundYield from 100 mg Crude ExtractPurity (by HPLC)
(-)-Pronuciferine 1.1 mg96.8%

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the workflow for the purification of (-)-Pronuciferine using HSCCC.

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification start Dried Nelumbo nucifera Leaves extraction Ultrasonic Extraction with 0.1M HCl start->extraction filtration1 Filtration extraction->filtration1 ph_adjustment pH Adjustment to 8.5 with 0.1M NaOH filtration1->ph_adjustment filtration2 Filtration ph_adjustment->filtration2 evaporation Evaporation filtration2->evaporation crude_extract Crude Alkaloid Extract evaporation->crude_extract sample_injection Sample Injection crude_extract->sample_injection solvent_prep Two-Phase Solvent System Preparation (n-hexane-ethyl acetate-methanol-acetonitrile-water) hsccc_instrument HSCCC Instrument Setup solvent_prep->hsccc_instrument hsccc_instrument->sample_injection separation Separation and Fraction Collection sample_injection->separation hplc_analysis HPLC Purity Analysis separation->hplc_analysis pure_compound Purified (-)-Pronuciferine hplc_analysis->pure_compound

Caption: Workflow for the extraction and purification of (-)-Pronuciferine.

Pharmacological Activity and Signaling Pathway

(-)-Pronuciferine has demonstrated neuroprotective activity by suppressing hydrogen peroxide-induced apoptosis in human neuronal SH-SY5Y cells.[3] This effect is associated with an increase in the intracellular levels of brain-derived neurotrophic factor (BDNF).[3][4] The elevation of BDNF is known to activate key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately leading to the activation of the transcription factor CREB (cAMP Response Element-Binding Protein), which promotes neuronal survival and neurogenesis.[4]

The following diagram depicts the proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine.

signaling_pathway pronuciferine (-)-Pronuciferine bdnf Increased BDNF Levels pronuciferine->bdnf stimulates mapk_erk MAPK/ERK Pathway bdnf->mapk_erk activates pi3k_akt PI3K/Akt Pathway bdnf->pi3k_akt activates creb CREB Activation mapk_erk->creb pi3k_akt->creb neuroprotection Neuroprotection & Neuronal Survival creb->neuroprotection promotes

Caption: Proposed signaling pathway for (-)-Pronuciferine's neuroprotective effects.

Conclusion

High-speed counter-current chromatography provides an efficient and reliable method for the preparative purification of (-)-Pronuciferine from the crude alkaloid extract of Nelumbo nucifera leaves. The protocol outlined in these application notes yields (-)-Pronuciferine with high purity, suitable for further pharmacological investigation. The neuroprotective properties of (-)-Pronuciferine, mediated through the upregulation of BDNF and subsequent activation of pro-survival signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics for neurodegenerative disorders. The detailed methodology and data presented herein serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols: Total Synthesis of (-)-Pronuciferine and its Structural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid that, along with its structural analogues, has garnered interest within the scientific community due to its potential pharmacological activities. Proaporphine alkaloids are considered biosynthetic precursors to the biologically significant aporphine alkaloids.[1] This document provides a detailed overview of the total synthesis of pronuciferine, with a focus on established racemic routes. While the enantioselective synthesis of the specific (-)-enantiomer remains a significant challenge with limited dedicated literature, this guide outlines the foundational synthetic strategies that could be adapted for asymmetric approaches. Furthermore, methodologies for accessing structural analogues are discussed, providing a basis for future drug discovery and development efforts.

Racemic Total Synthesis of (±)-Pronuciferine

Several strategies for the total synthesis of racemic pronuciferine have been reported, establishing the fundamental chemical transformations required to construct its characteristic spirocyclic core.

Honda's Synthesis (2006)

A notable approach developed by Honda and Shigehisa employs an aromatic oxidation with a hypervalent iodine reagent as the key step.[2][3][4] This reaction facilitates an unprecedented carbon-carbon bond formation between the para-position of a phenol group and an enamide-carbon, smoothly yielding the desired spiro-cyclohexadienone skeleton.[2]

Retrosynthetic Analysis of Honda's Synthesis:

pronuciferine (±)-Pronuciferine stepharine (±)-Stepharine pronuciferine->stepharine N-methylation enamide Enamide Intermediate stepharine->enamide Aromatic Oxidation (Hypervalent Iodine) dihydroisoquinoline Dihydroisoquinoline Derivative enamide->dihydroisoquinoline Acylation amide Amide Precursor dihydroisoquinoline->amide Bischler-Napieralski aldehyde Substituted Benzaldehyde amide->aldehyde Side-chain Elongation

Caption: Retrosynthetic analysis of Honda's (±)-pronuciferine synthesis.

Experimental Protocol: Key Aromatic Oxidation Step

To a solution of the phenolic enamide precursor in a suitable solvent (e.g., dichloromethane), phenyliodine(III) bis(trifluoroacetate) (PIFA) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction is quenched, and the product is purified by column chromatography to yield (±)-stepharine, which can then be N-methylated to afford (±)-pronuciferine.

Concise Synthesis via Catellani Reaction and Gold-Catalyzed Cyclization (2022)

A more recent and efficient synthesis of (±)-pronuciferine and its precursor (±)-stepharine has been reported, featuring a three-component Catellani reaction followed by a gold-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline (THIQ) scaffold.[5][6] The final spiro-cyclohexadienone is constructed via an oxidative dearomatization.[5][6]

Synthetic Workflow:

start Aryl Iodide, N-protected Aziridine, (Trialkylsilyl)acetylene catellani Three-Component Catellani Reaction start->catellani desilylation Desilylation catellani->desilylation au_cyclization Au-catalyzed 6-exo-dig Cyclization desilylation->au_cyclization thiq 1-Methylene-THIQ au_cyclization->thiq oxidation Oxidative Dearomatization thiq->oxidation pronuciferine (±)-Pronuciferine oxidation->pronuciferine

Caption: Key stages of the concise (±)-pronuciferine synthesis.

Experimental Protocol: Three-Component Catellani Reaction

A mixture of the aryl iodide, N-protected aziridine, and (trialkylsilyl)acetylene is subjected to a palladium-catalyzed reaction in the presence of a suitable ligand and base. The reaction conditions (solvent, temperature, and reaction time) are optimized to favor the desired three-component coupling product.

Experimental Protocol: Gold-Catalyzed Cyclization

The product from the Catellani reaction, after desilylation, is treated with a gold(I) catalyst in an appropriate solvent. The 6-exo-dig cyclization proceeds to form the 1-methylene-tetrahydroisoquinoline core.

Earlier Synthetic Approaches

Several other racemic syntheses of pronuciferine and its derivatives have been reported, laying the groundwork for later advancements. These include:

  • Bernauer's Synthesis (1964): The first total synthesis, which utilized a classical Robinson annulation to construct the dienone ring.[1]

  • Huffman and Opliger's Synthesis (1969): This approach to (±)-hexahydropronuciferine involved constructing the isoquinoline ring system later in the synthesis via a Friedel-Crafts acylation followed by a Bobbitt cyclization.[1][7][8]

  • Horii's Photolytic Cyclization (1971): This method employed a photolytic cyclization of a 1-benzyltetrahydroisoquinoline derivative.[1]

  • Ishiwata's Synthesis: This route involved the diazotization of an 8-aminobenzyltetrahydroisoquinoline, followed by decomposition to induce para-coupling and in situ demethylation.[1]

Enantioselective Synthesis of (-)-Pronuciferine: A Current Challenge

Despite the successful racemic syntheses, the enantioselective total synthesis of (-)-pronuciferine remains a significant and largely unaddressed challenge in the field. The development of a stereoselective method to control the formation of the spirocyclic core is the primary hurdle.

Potential Strategies for Asymmetric Synthesis:

Drawing from advances in asymmetric catalysis, several strategies could be envisioned for the enantioselective synthesis of (-)-pronuciferine:

  • Asymmetric Oxidative Coupling: The use of chiral hypervalent iodine reagents or a chiral catalyst in the oxidative cyclization step of a Honda-type synthesis could induce enantioselectivity.

  • Chiral Auxiliaries: Incorporation of a chiral auxiliary into one of the synthetic precursors could direct the stereochemical outcome of the key ring-forming reactions.

  • Asymmetric Catalysis for Key Intermediates: The enantioselective synthesis of a key chiral intermediate, such as a substituted tetrahydroisoquinoline, could be a viable approach. For instance, asymmetric hydrogenation or transfer hydrogenation of a dihydroisoquinoline precursor could establish the desired stereocenter early in the synthesis.

Synthesis of Structural Analogues

The synthesis of structural analogues of pronuciferine is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The modular nature of the reported racemic syntheses provides a framework for generating a variety of analogues.

Strategies for Analogue Synthesis:

  • Modification of the Aromatic Rings: By starting with differently substituted benzaldehyde or phenethylamine precursors, analogues with varied substitution patterns on the aromatic rings can be synthesized.

  • Variation of the N-Substituent: The N-methyl group of pronuciferine can be readily replaced with other alkyl or functional groups by modifying the N-alkylation step or by starting with a different amine.

  • Modification of the Spirocyclic Core: Altering the dienone portion of the molecule, for example, by introducing substituents on the cyclohexadienone ring, could lead to novel analogues. This could potentially be achieved by modifying the precursors used in the Robinson annulation or related cyclization strategies.

Quantitative Data Summary

Synthetic RouteKey ReactionOverall Yield (%)Reference
Honda (2006)Aromatic Oxidation (PIFA)Not explicitly stated in abstract[2]
Catellani/Au-Catalyzed (2022)Catellani Reaction / Au-Cyclization19% (for ±-pronuciferine)[6]
Bernauer (1964)Robinson AnnulationLow[1]
Huffman & Opliger (1969)Friedel-Crafts/Bobbitt CyclizationNot explicitly stated in abstract[7][8]
Horii (1971)Photolytic Cyclization4%[1]
IshiwataDiazotization/Coupling10% (for homolinearisine)[1]

Note: Overall yields are often not available in abstracts and require access to the full-text articles for detailed step-by-step yields.

Conclusion

The total synthesis of (±)-pronuciferine has been successfully achieved through various synthetic strategies, with recent methods offering improved efficiency. These racemic routes provide a solid foundation for the synthesis of structural analogues for biological evaluation. However, the enantioselective synthesis of (-)-pronuciferine remains an open and important challenge for synthetic chemists. The development of novel asymmetric methodologies to control the formation of the key spirocyclic stereocenter will be crucial for accessing this specific enantiomer and for the advancement of its potential therapeutic applications. Future research in this area will likely focus on the application of modern asymmetric catalysis to the key bond-forming reactions identified in the successful racemic syntheses.

References

Application Note: A Cell-Based Assay for Screening (-)-Pronuciferine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Berberis and Nelumbo genera.[1][2][3] As a member of the extensive isoquinoline alkaloid family, (-)-Pronuciferine and its analogs have garnered significant interest for their diverse pharmacological activities.[4] Preclinical studies have indicated its potential as a neuroprotective agent, demonstrating an ability to protect neuronal cells from oxidative stress-induced apoptosis.[1][5] Furthermore, related aporphine alkaloids have been shown to exhibit cytotoxic effects against various cancer cell lines and possess anti-inflammatory properties.[6][7][8] Given this range of potential therapeutic applications, a robust and efficient cell-based screening platform is essential to further characterize the bioactivity of (-)-Pronuciferine and identify its mechanism of action.

This application note provides a detailed protocol for a tiered, cell-based assay designed to screen for the cytotoxic, anti-apoptotic, and anti-inflammatory activities of (-)-Pronuciferine. The workflow is designed to be adaptable for researchers in drug discovery and natural product screening.

Principle of the Assay

This screening protocol employs a multi-faceted approach, beginning with a broad assessment of cytotoxicity to determine the effective concentration range of (-)-Pronuciferine. Subsequent assays then investigate specific cellular responses, including the compound's ability to induce apoptosis in cancer cells, protect neuronal cells from an apoptotic stimulus, and modulate the inflammatory response in macrophages.

Materials and Reagents

  • (-)-Pronuciferine (purity ≥95%)

  • Cell Lines:

    • HeLa (human cervical cancer)

    • SH-SY5Y (human neuroblastoma)

    • RAW 264.7 (murine macrophage)

  • Cell Culture Media (DMEM, EMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Caspase-3 Colorimetric Assay Kit

  • Hydrogen Peroxide (H₂O₂)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well and 24-well cell culture plates

  • Microplate reader

  • Flow cytometer

  • Incubator (37°C, 5% CO₂)

Experimental Workflow

The overall experimental workflow for screening the bioactivity of (-)-Pronuciferine is depicted below. This tiered approach allows for an initial broad screening followed by more detailed mechanistic studies.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Assays cluster_2 Phase 3: Neuroprotection Assay cluster_3 Phase 4: Anti-inflammatory Assay A Prepare (-)-Pronuciferine Stock Solution B Cell Seeding (HeLa, SH-SY5Y, RAW 264.7) A->B C Treat cells with a concentration gradient of (-)-Pronuciferine B->C D 24h Incubation C->D E MTT Assay D->E F Determine IC50 values E->F G Treat HeLa cells with IC50 concentration of (-)-Pronuciferine F->G K Pre-treat SH-SY5Y cells with non-toxic concentrations of (-)-Pronuciferine F->K N Pre-treat RAW 264.7 cells with non-toxic concentrations of (-)-Pronuciferine F->N H Annexin V-FITC / PI Staining G->H J Caspase-3 Activity Assay G->J I Flow Cytometry Analysis H->I L Induce apoptosis with H2O2 K->L M MTT Assay to assess cell viability L->M O Stimulate with LPS N->O P Griess Assay for Nitric Oxide (NO) measurement O->P

Caption: Experimental workflow for screening (-)-Pronuciferine bioactivity.

Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of (-)-Pronuciferine that inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Seed HeLa, SH-SY5Y, and RAW 264.7 cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a 2-fold serial dilution of (-)-Pronuciferine in culture medium, ranging from a maximum concentration (e.g., 100 µM) down to a minimum concentration. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin for cancer cells).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plates for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic cells.

  • Cell Seeding and Treatment: Seed HeLa cells in 24-well plates at a density of 1 x 10⁵ cells/well. After 24 hours, treat the cells with the predetermined IC₅₀ concentration of (-)-Pronuciferine for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

Protocol 3: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Following treatment of HeLa cells with (-)-Pronuciferine as in Protocol 2, lyse the cells according to the manufacturer's instructions for the Caspase-3 Colorimetric Assay Kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate and initiate the reaction by adding the caspase-3 substrate (DEVD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.

Protocol 4: Neuroprotection Assay

This protocol assesses the ability of (-)-Pronuciferine to protect neuronal cells from oxidative stress-induced death.

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of (-)-Pronuciferine (determined from Protocol 1) for 2 hours.

  • Induction of Apoptosis: Add H₂O₂ to the wells to a final concentration of 100 µM to induce oxidative stress and apoptosis.

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1.

Protocol 5: Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the effect of (-)-Pronuciferine on the production of nitric oxide (NO), a pro-inflammatory mediator.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of (-)-Pronuciferine for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response.

  • Incubation: Incubate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm. The amount of NO produced is determined using a sodium nitrite standard curve.

Data Presentation

Table 1: Cytotoxicity of (-)-Pronuciferine on Different Cell Lines
Cell LineIC₅₀ (µM) after 24h exposure
HeLa[Insert Value]
SH-SY5Y[Insert Value]
RAW 264.7[Insert Value]
Table 2: Effect of (-)-Pronuciferine on Apoptosis in HeLa Cells
Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control[Insert Value][Insert Value]
(-)-Pronuciferine (IC₅₀ concentration)[Insert Value][Insert Value]
Table 3: Neuroprotective Effect of (-)-Pronuciferine on H₂O₂-treated SH-SY5Y Cells
TreatmentCell Viability (%)
Vehicle Control100
H₂O₂ (100 µM)[Insert Value]
(-)-Pronuciferine [Conc. 1] + H₂O₂[Insert Value]
(-)-Pronuciferine [Conc. 2] + H₂O₂[Insert Value]
Table 4: Anti-inflammatory Effect of (-)-Pronuciferine on LPS-stimulated RAW 264.7 Cells
TreatmentNitric Oxide (NO) Production (µM)
Vehicle Control[Insert Value]
LPS (1 µg/mL)[Insert Value]
(-)-Pronuciferine [Conc. 1] + LPS[Insert Value]
(-)-Pronuciferine [Conc. 2] + LPS[Insert Value]

Signaling Pathways

Based on existing literature for related alkaloids, (-)-Pronuciferine may induce apoptosis through the intrinsic mitochondrial pathway. A simplified representation of this pathway is shown below.

apoptosis_pathway Pronuciferine (-)-Pronuciferine Bcl2 Bcl-2 (Anti-apoptotic) Pronuciferine->Bcl2 inhibits Bax Bax (Pro-apoptotic) Pronuciferine->Bax activates Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway for (-)-Pronuciferine.

The anti-inflammatory effects of alkaloids are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibition Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS gene expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Pronuciferine (-)-Pronuciferine Pronuciferine->IKK inhibits

Caption: Potential anti-inflammatory mechanism of (-)-Pronuciferine.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial screening and characterization of the bioactivities of (-)-Pronuciferine. This tiered approach, from general cytotoxicity to specific mechanistic assays, allows for an efficient evaluation of its potential as a therapeutic agent. The provided diagrams offer a visual representation of the experimental logic and potential underlying signaling pathways, which can guide further research into the molecular mechanisms of this promising natural product.

References

Application Notes and Protocols: (-)-Pronuciferine's Protective Effect on H2O2-Induced Apoptosis in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive set of protocols to investigate the neuroprotective effects of (-)-Pronuciferine against hydrogen peroxide (H₂O₂)-induced apoptosis in the human neuroblastoma SH-SY5Y cell line. Detailed methodologies for cell culture, induction of apoptosis, and subsequent analysis of cell viability, apoptosis rates, mitochondrial membrane potential, and key apoptotic protein expression are described. The provided data, presented in structured tables, is based on existing research and serves as a representative example of expected outcomes. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a clear understanding of the experimental design and underlying biological processes. A study has shown that (-)-Pronuciferine can significantly suppress neuronal death caused by H₂O₂ and increase the proliferation of SH-SY5Y cells[1][2].

Introduction

Oxidative stress, characterized by an excessive production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), is a major contributor to neuronal cell death in a variety of neurodegenerative diseases. The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model for studying neuronal apoptosis and neuroprotective pathways. H₂O₂ treatment of these cells induces a cascade of events leading to programmed cell death, or apoptosis. This model is therefore highly relevant for screening and characterizing potential neuroprotective compounds.

(-)-Pronuciferine, a proaporphine alkaloid, has demonstrated neuroactive properties. Research indicates its potential to protect neuronal cells from oxidative stress-induced apoptosis[1][2]. These application notes provide a detailed framework for researchers to independently verify and expand upon these findings.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments designed to test the efficacy of (-)-Pronuciferine.

Table 1: Effect of (-)-Pronuciferine on SH-SY5Y Cell Viability after H₂O₂ Treatment (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100 ± 5.2
H₂O₂20052.3 ± 4.1
(-)-Pronuciferine + H₂O₂5 + 20068.7 ± 3.9
(-)-Pronuciferine + H₂O₂10 + 20085.4 ± 4.5
(-)-Pronuciferine10102.1 ± 5.5

Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control-2.1 ± 0.51.3 ± 0.3
H₂O₂20028.4 ± 2.115.2 ± 1.8
(-)-Pronuciferine + H₂O₂5 + 20015.7 ± 1.58.9 ± 1.1
(-)-Pronuciferine + H₂O₂10 + 2007.3 ± 0.94.6 ± 0.7

Table 3: Mitochondrial Membrane Potential (ΔΨm) Assessment using JC-1 Dye

Treatment GroupConcentration (µM)Red/Green Fluorescence Ratio
Control-1.00 ± 0.08
H₂O₂2000.45 ± 0.05
(-)-Pronuciferine + H₂O₂5 + 2000.68 ± 0.06
(-)-Pronuciferine + H₂O₂10 + 2000.89 ± 0.07

Table 4: Relative Protein Expression of Apoptosis Markers (Western Blot)

Treatment GroupConcentration (µM)Cleaved Caspase-3Bcl-2Bax
Control-1.01.01.0
H₂O₂2003.80.42.5
(-)-Pronuciferine + H₂O₂5 + 2002.50.71.8
(-)-Pronuciferine + H₂O₂10 + 2001.40.91.2

Experimental Protocols

SH-SY5Y Cell Culture

This protocol describes the standard procedure for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA)

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Culture SH-SY5Y cells in T-75 flasks with complete DMEM/F12 medium in a humidified incubator at 37°C with 5% CO₂.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a suitable subculture ratio (e.g., 1:4 to 1:6).

H₂O₂-Induced Apoptosis and (-)-Pronuciferine Treatment

This protocol details the induction of apoptosis using H₂O₂ and the application of (-)-Pronuciferine as a protective agent. The optimal H₂O₂ concentration to induce about 50% cell death in SH-SY5Y cells is typically in the range of 100-400 µM for 24 hours[3][4].

Materials:

  • SH-SY5Y cells seeded in appropriate plates (e.g., 96-well for MTT, 6-well for protein analysis)

  • Hydrogen Peroxide (H₂O₂) solution (30% stock)

  • (-)-Pronuciferine

  • Serum-free culture medium

Procedure:

  • Seed SH-SY5Y cells in the desired plate format and allow them to attach and grow for 24 hours.

  • Prepare fresh dilutions of H₂O₂ and (-)-Pronuciferine in serum-free medium.

  • For pretreatment, remove the culture medium and add medium containing the desired concentrations of (-)-Pronuciferine (e.g., 5 µM, 10 µM). Incubate for 2 hours.

  • After pretreatment, add H₂O₂ to the wells to the final desired concentration (e.g., 200 µM) without removing the (-)-Pronuciferine-containing medium.

  • Co-incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Include the following control groups:

    • Control: Cells treated with vehicle (medium) only.

    • H₂O₂ only: Cells treated with H₂O₂ alone.

    • (-)-Pronuciferine only: Cells treated with the highest concentration of (-)-Pronuciferine alone to test for cytotoxicity.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • After the 24-hour treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Following treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 Dye

  • 96-well black, clear-bottom plates or flow cytometry tubes

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • After treatment, wash the cells with warm PBS.

  • Add fresh culture medium containing JC-1 dye (final concentration 2-10 µM) to each well.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with Assay Buffer (provided with most kits) or PBS.

  • Measure the fluorescence intensity of both red (Ex/Em ~585/590 nm) and green (Ex/Em ~514/529 nm) signals.

  • The ratio of red to green fluorescence is calculated as an indicator of ΔΨm. A decrease in this ratio indicates mitochondrial depolarization.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is for the detection of key apoptotic proteins such as cleaved caspase-3, Bcl-2, and Bax.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • After treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use a loading control like β-actin to normalize the expression of the target proteins.

Mandatory Visualizations

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed SH-SY5Y Cells culture Incubate 24h start->culture pretreat Pre-treat with (-)-Pronuciferine (2h) culture->pretreat induce Induce Apoptosis with H₂O₂ (24h) pretreat->induce mtt MTT Assay (Cell Viability) induce->mtt flow Annexin V/PI (Apoptosis) induce->flow jc1 JC-1 Staining (Mitochondrial Potential) induce->jc1 wb Western Blot (Protein Expression) induce->wb

Caption: Experimental workflow for testing (-)-Pronuciferine.

H2O2_Apoptosis_Pathway H2O2 H₂O₂ ROS ↑ Intracellular ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Pronuciferine (-)-Pronuciferine Pronuciferine->ROS Pronuciferine->Mito

Caption: H₂O₂-induced apoptosis signaling pathway.

References

Application Note: Structural Elucidation of (-)-Pronuciferine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities. As with any natural product destined for further investigation, unambiguous structural elucidation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the comprehensive structural characterization of organic molecules like (-)-pronuciferine in solution. This application note provides a detailed overview and experimental protocols for the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural assignment of (-)-pronuciferine. The data and methodologies presented herein are essential for researchers in natural product chemistry, medicinal chemistry, and drug development.

Structural and Stereochemical Elucidation

The structural elucidation of (-)-pronuciferine was accomplished through a suite of NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY). These experiments allowed for the unambiguous assignment of all proton and carbon signals and the determination of the compound's relative stereochemistry. A summary of the ¹H and ¹³C NMR chemical shifts is presented in Table 1.[1]

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for (-)-Pronuciferine (in CDCl₃) [1]

PositionδC (ppm)δH (ppm, mult., J in Hz)
1129.86.85 (d, 10.0)
2145.87.05 (d, 10.0)
3126.9-
3a51.93.20 (m)
443.52.55 (m), 3.05 (m)
553.82.80 (m), 3.40 (m)
6a63.54.20 (d, 12.0)
740.72.20 (m)
8110.16.60 (s)
9147.5-
10147.8-
11111.46.75 (s)
12122.5-
12a128.9-
N-CH₃42.92.45 (s)
9-OCH₃56.13.85 (s)
10-OCH₃56.23.90 (s)
1'204.5-
2', 6'145.87.05 (d, 10.0)
3', 5'129.86.85 (d, 10.0)
4'49.3-

Table 2: Key 2D NMR Correlations for (-)-Pronuciferine

Proton(s)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)NOESY Correlations (¹H-¹H)
H-1H-2C-2, C-3, C-12a, C-4'H-2, H-11
H-2H-1C-1, C-3, C-4'H-1, N-CH₃
H-3aH-4, H-7C-3, C-4, C-7, C-12aH-4α, H-7, H-8
H-4H-3a, H-5C-3a, C-5, C-12aH-3a, H-5α
H-5H-4, H-6aC-4, C-6a, N-CH₃H-4α, H-6a
H-6aH-5, H-7C-5, C-7, C-8, C-12aH-5β, H-7
H-7H-3a, H-6aC-3a, C-6a, C-8, C-12H-3a, H-6a, H-8
H-8-C-6a, C-9, C-10, C-12H-3a, H-7, 9-OCH₃
H-11-C-1, C-9, C-10, C-12aH-1, 10-OCH₃
N-CH₃-C-4, C-5, C-6aH-2, H-5α
9-OCH₃-C-9H-8
10-OCH₃-C-10H-11

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified (-)-pronuciferine.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear and free of any particulate matter.

NMR Data Acquisition

All NMR spectra can be acquired on a standard 400 MHz (or higher) spectrometer equipped with a 5 mm probe.

¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64.

  • Temperature: 298 K.

¹³C NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Temperature: 298 K.

COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY90 or COSY45 sequence (e.g., cosygpqf).

  • Spectral Width (F1 and F2): 12 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-16.

  • Relaxation Delay: 1.5 seconds.

HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Phase-sensitive HSQC with gradients (e.g., hsqcedetgpsisp2.3).

  • Spectral Width (F2): 12 ppm.

  • Spectral Width (F1): 220 ppm.

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 16-32.

  • Relaxation Delay: 1.5 seconds.

HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).

  • Spectral Width (F2): 12 ppm.

  • Spectral Width (F1): 220 ppm.

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8 Hz.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 32-64.

  • Relaxation Delay: 2 seconds.

NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Pulse Program: Phase-sensitive NOESY with gradients (e.g., noesygpph).

  • Spectral Width (F1 and F2): 12 ppm.

  • Mixing Time: 500-800 ms.

  • Number of Increments (F1): 256.

  • Number of Scans per Increment: 16-32.

  • Relaxation Delay: 2 seconds.

Data Processing

All acquired data should be processed using appropriate NMR software (e.g., TopSpin, Mnova, etc.). Processing steps typically include:

  • Fourier transformation of the Free Induction Decay (FID).

  • Phase correction.

  • Baseline correction.

  • Referencing to the internal standard (TMS at 0.00 ppm for ¹H and 77.16 ppm for CDCl₃ in ¹³C).

  • For 2D spectra, appropriate window functions (e.g., sine-bell) are applied in both dimensions before Fourier transformation.

Visualization of Experimental Workflows and Data Relationships

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis and Structure Elucidation pronuciferine (-)-Pronuciferine Isolation dissolve Dissolve in CDCl3 with TMS pronuciferine->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_spectrometer 400 MHz NMR Spectrometer nmr_tube->nmr_spectrometer one_d 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d two_d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_spectrometer->two_d processing Data Processing one_d->processing two_d->processing assignment Signal Assignment processing->assignment structure Structure & Stereochemistry Determination assignment->structure

Caption: Experimental workflow for the structural elucidation of (-)-pronuciferine.

hmbc_hsqc_correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-1 C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C3 C-3 H1->C3 C12a C-12a H1->C12a C4_prime C-4' H1->C4_prime H2 H-2 H2->C1 H2->C2 H2->C3 H3a H-3a C3a C-3a H3a->C3a H8 H-8 C6a C-6a H8->C6a C8 C-8 H8->C8 C9 C-9 H8->C9 H11 H-11 H11->C9 NCH3 N-CH₃ C4 C-4 NCH3->C4 NCH3->C6a OCH3_9 9-OCH₃ OCH3_9->C9

Caption: Key HSQC and HMBC correlations for (-)-pronuciferine.

noesy_correlations pronuciferine_structure H1 H-1 H11 H-11 H1->H11 NOE H2 H-2 NCH3 N-CH₃ H2->NCH3 NOE H3a H-3a H8 H-8 H3a->H8 NOE H6a H-6a H7 H-7 H6a->H7 NOE

Caption: Key NOESY correlations confirming the stereochemistry of (-)-pronuciferine.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like (-)-pronuciferine. The data and protocols outlined in this application note serve as a comprehensive guide for researchers to confirm the structure and stereochemistry of this alkaloid. Accurate and complete structural characterization is fundamental for any further pharmacological or medicinal chemistry studies.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of (-)-Pronuciferine in Cellular Models of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited symptomatic relief, highlighting the urgent need for novel disease-modifying agents. (-)-Pronuciferine, a proaporphine alkaloid, has demonstrated neuroprotective properties in various in vitro models. These application notes provide a comprehensive guide for utilizing (-)-Pronuciferine in cellular models of Alzheimer's disease to investigate its therapeutic potential. The protocols detailed below focus on the human neuroblastoma SH-SY5Y cell line, a well-established model for neurodegenerative disease research.

Mechanism of Action

(-)-Pronuciferine is hypothesized to exert its neuroprotective effects in the context of Alzheimer's disease through multiple mechanisms:

  • Enhancement of Neurotrophic Support: (-)-Pronuciferine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF). BDNF is a crucial neurotrophin that promotes neuronal survival, differentiation, and synaptic plasticity. In AD, BDNF signaling is often impaired. By upregulating BDNF, (-)-Pronuciferine may counteract neurodegeneration and support neuronal health. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and synaptic function.[1]

  • Modulation of Cellular Metabolism: Studies have indicated that (-)-Pronuciferine can influence the glycine-serine-threonine metabolic pathway. Dysregulation of this pathway has been implicated in Alzheimer's disease. By restoring metabolic homeostasis, (-)-Pronuciferine may alleviate cellular stress and improve neuronal resilience.

  • Anti-apoptotic and Antioxidant Effects: (-)-Pronuciferine has been observed to protect neuronal cells from oxidative stress-induced apoptosis, a key contributor to neuronal loss in AD.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the potential effects of (-)-Pronuciferine in cellular models of Alzheimer's disease. These values are provided as a reference for expected outcomes based on the described protocols.

Table 1: Effect of (-)-Pronuciferine on Cell Viability in Aβ₄₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (Vehicle)-100± 5.2
Aβ₄₂ (10 µM)-55.3± 4.8
Aβ₄₂ + (-)-Pronuciferine168.7± 5.1
Aβ₄₂ + (-)-Pronuciferine582.1± 4.9
Aβ₄₂ + (-)-Pronuciferine1091.5± 5.3
(-)-Pronuciferine only10102.3± 5.5

Table 2: Effect of (-)-Pronuciferine on Tau Phosphorylation in Okadaic Acid-Induced SH-SY5Y Cells

Treatment Groupp-Tau (Ser202/Thr205) / Total Tau RatioStandard Deviation
Control (Vehicle)1.00± 0.12
Okadaic Acid (20 nM)3.25± 0.28
Okadaic Acid + (-)-Pronuciferine (5 µM)1.89± 0.21
Okadaic Acid + (-)-Pronuciferine (10 µM)1.21± 0.15

Table 3: Effect of (-)-Pronuciferine on BDNF Protein Expression in SH-SY5Y Cells

Treatment GroupConcentration (µM)BDNF Concentration (pg/mL)Standard Deviation
Control (Vehicle)-150.2± 12.5
(-)-Pronuciferine1195.8± 15.1
(-)-Pronuciferine5288.4± 20.3
(-)-Pronucifering10355.7± 25.8

Experimental Protocols

Protocol 1: Differentiation of SH-SY5Y Cells into a Neuronal Phenotype

Objective: To differentiate SH-SY5Y neuroblastoma cells into a more mature neuronal phenotype, making them more suitable for Alzheimer's disease modeling.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

Procedure:

  • Seed SH-SY5Y cells in a suitable culture vessel at a density of 2 x 10⁴ cells/cm².

  • Culture for 24 hours in DMEM/F12 with 10% FBS.

  • Replace the medium with Differentiation Medium containing 10 µM RA.

  • Culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days.

  • On day 7, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF for an additional 3-5 days to promote further neuronal maturation.

  • Visually confirm differentiation by observing the formation of extensive neurite networks.

Protocol 2: Induction of Aβ₄₂ Toxicity in Differentiated SH-SY5Y Cells

Objective: To establish a cellular model of Aβ-induced toxicity.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • Amyloid-beta (1-42) peptide, oligomeric preparation

  • (-)-Pronuciferine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Procedure:

  • Prepare oligomeric Aβ₄₂ by dissolving the peptide in sterile water and incubating at 4°C for 24 hours.

  • Plate differentiated SH-SY5Y cells in a 96-well plate.

  • Pre-treat cells with various concentrations of (-)-Pronuciferine (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 2 hours.

  • Add oligomeric Aβ₄₂ to the wells to a final concentration of 10 µM.

  • Incubate for 24-48 hours.

  • Assess cell viability using the MTT assay: a. Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C. b. Remove the medium and dissolve the formazan crystals in DMSO. c. Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Induction of Tau Hyperphosphorylation

Objective: To create a cellular model of tauopathy.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • Okadaic Acid (OA)

  • (-)-Pronuciferine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Tau (Ser202/Thr205), anti-total-Tau, and a suitable secondary antibody.

Procedure:

  • Plate differentiated SH-SY5Y cells.

  • Pre-treat cells with (-)-Pronuciferine (e.g., 5, 10 µM) or vehicle for 2 hours.

  • Add Okadaic Acid to a final concentration of 20 nM.

  • Incubate for 12-24 hours.

  • Lyse the cells and collect the protein lysate.

  • Determine protein concentration using a BCA assay.

  • Analyze tau phosphorylation by Western blotting: a. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. b. Probe the membrane with primary antibodies against p-Tau and total Tau. c. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity.

Protocol 4: Quantification of BDNF Expression

Objective: To measure the effect of (-)-Pronuciferine on BDNF protein levels.

Materials:

  • Differentiated SH-SY5Y cells (from Protocol 1)

  • (-)-Pronuciferine

  • Lysis buffer

  • Human BDNF ELISA kit

Procedure:

  • Plate differentiated SH-SY5Y cells.

  • Treat cells with various concentrations of (-)-Pronuciferine (e.g., 1, 5, 10 µM) or vehicle for 24 hours.

  • Collect the cell culture supernatant or lyse the cells to measure intracellular BDNF.

  • Perform the BDNF ELISA according to the manufacturer's instructions.

  • Measure the absorbance and calculate the BDNF concentration based on a standard curve.

Visualizations

G cluster_0 (-)-Pronuciferine Action cluster_1 Downstream Neuroprotective Pathways Pronuciferine (-)-Pronuciferine BDNF BDNF Expression Pronuciferine->BDNF Upregulates TrkB TrkB Receptor PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt Activates ERK MAPK/ERK Pathway TrkB->ERK Activates BDNF->TrkB Binds to CREB CREB PI3K_Akt->CREB Activates Neuronal_Survival Neuronal Survival Synaptic Plasticity PI3K_Akt->Neuronal_Survival Promotes ERK->CREB Activates CREB->Neuronal_Survival Promotes

Caption: Proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine.

G cluster_workflow Experimental Workflow for Aβ Toxicity Assay Differentiate Differentiate SH-SY5Y Cells Pretreat Pre-treat with (-)-Pronuciferine Differentiate->Pretreat Induce Induce Toxicity with Aβ₄₂ Oligomers Pretreat->Induce Incubate Incubate (24-48h) Induce->Incubate Assess Assess Cell Viability (MTT Assay) Incubate->Assess

Caption: Workflow for assessing the protective effect of (-)-Pronuciferine against Aβ toxicity.

G cluster_metabolism Metabolic Influence of (-)-Pronuciferine Pronuciferine (-)-Pronuciferine Metabolism Glycine-Serine-Threonine Metabolism Pronuciferine->Metabolism Modulates Metabolic_Homeostasis Metabolic Homeostasis Metabolism->Metabolic_Homeostasis Restores Neuronal_Resilience Neuronal Resilience Metabolic_Homeostasis->Neuronal_Resilience Improves

Caption: Logical relationship of (-)-Pronuciferine's effect on cellular metabolism.

References

Application Notes and Protocols for In Vitro Neuroprotective Studies of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid, has emerged as a promising natural compound with significant neuroprotective potential. Studies have indicated its ability to shield neuronal cells from oxidative stress-induced apoptosis, a key pathological mechanism in various neurodegenerative diseases.[1][2] The primary mode of action appears to be linked to the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth.[1][2] This document provides a comprehensive experimental framework for the in vitro evaluation of the neuroprotective effects of (-)-Pronuciferine, utilizing the human neuroblastoma SH-SY5Y cell line as a model system. The protocols detailed herein are designed to assess cell viability, apoptosis, oxidative stress, and key signaling pathways modulated by (-)-Pronuciferine.

Experimental Design and Workflow

The experimental design is structured to first establish a non-toxic concentration range of (-)-Pronuciferine and then to evaluate its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y cells. The workflow will proceed through assessments of cell viability, apoptosis, and oxidative stress, followed by an investigation into the underlying molecular mechanisms involving key signaling pathways.

experimental_workflow cluster_setup Phase 1: Setup and Toxicity cluster_neuroprotection Phase 2: Neuroprotection Assessment cluster_mechanism Phase 3: Mechanism of Action cluster_data Phase 4: Data Analysis start SH-SY5Y Cell Culture toxicity Determine Non-Toxic Dose of (-)-Pronuciferine (MTT Assay) start->toxicity inducer Establish H₂O₂-induced Oxidative Stress Model toxicity->inducer viability Cell Viability Assays (MTT, LDH) inducer->viability apoptosis Apoptosis Assays (TUNEL, Caspase-3) inducer->apoptosis signaling Signaling Pathway Analysis (Western Blot for BDNF, PI3K/Akt, Nrf2 pathways) viability->signaling oxidative_stress Oxidative Stress Assays (ROS, SOD, GPx) apoptosis->oxidative_stress analysis Quantitative Data Analysis and Interpretation oxidative_stress->analysis signaling->analysis

Figure 1: Experimental workflow for in vitro testing of (-)-Pronuciferine.

Data Presentation

All quantitative results from the following experimental protocols should be summarized in the tables below for clear comparison between experimental groups.

Table 1: Cell Viability and Cytotoxicity

Treatment Group(-)-Pronuciferine (µM)H₂O₂ (µM)Cell Viability (% of Control)LDH Release (% of Maximum)
Control001000
(-)-Pronuciferine Alone1, 5, 10, 20, 500
H₂O₂ Alone0Optimal Concentration
(-)-Pronuciferine + H₂O₂1, 5, 10, 20, 50Optimal Concentration

Table 2: Apoptosis Markers

Treatment Group(-)-Pronuciferine (µM)H₂O₂ (µM)TUNEL-Positive Cells (%)Caspase-3 Activity (Fold Change)
Control001.0
H₂O₂ Alone0Optimal Concentration
(-)-Pronuciferine + H₂O₂1, 5, 10, 20, 50Optimal Concentration

Table 3: Oxidative Stress Markers

Treatment Group(-)-Pronuciferine (µM)H₂O₂ (µM)Intracellular ROS (Fold Change)SOD Activity (U/mg protein)GPx Activity (U/mg protein)
Control001.0
H₂O₂ Alone0Optimal Concentration
(-)-Pronuciferine + H₂O₂1, 5, 10, 20, 50Optimal Concentration

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol:

    • Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, larger formats for other assays).

    • Allow cells to adhere and grow to 70-80% confluency.

    • Pre-treat cells with varying concentrations of (-)-Pronuciferine for 24 hours.

    • Induce oxidative stress by adding H₂O₂ at a pre-determined optimal concentration for 24 hours.

Cell Viability Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

  • Procedure:

    • After treatment, add 10 µL of MTT solution to each well of a 96-well plate.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Materials:

    • Commercially available LDH cytotoxicity assay kit.

  • Procedure:

    • After treatment, collect the cell culture supernatant.

    • Follow the manufacturer's protocol to measure LDH activity in the supernatant.[3][4][5][6]

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

    • Calculate LDH release (%) = ((Sample value - Low control) / (High control - Low control)) x 100.

Apoptosis Assays

This assay detects DNA fragmentation, a hallmark of apoptosis.

  • Materials:

    • Commercially available TUNEL assay kit (e.g., with FITC-dUTP).

    • DAPI for nuclear counterstaining.

  • Procedure:

    • Grow and treat cells on coverslips.

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.1% Triton X-100.

    • Perform the TUNEL reaction according to the manufacturer's protocol.[7][8][9][10][11]

    • Counterstain with DAPI.

    • Visualize using a fluorescence microscope.

    • Quantify the percentage of TUNEL-positive cells.

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Commercially available fluorometric caspase-3 assay kit (e.g., with Ac-DEVD-AMC substrate).

  • Procedure:

    • Lyse the treated cells.

    • Incubate the cell lysate with the caspase-3 substrate according to the manufacturer's protocol.[12][13][14][15][16]

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm Ex / 460 nm Em).

    • Express the results as fold change relative to the control group.

Oxidative Stress Assays

This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

  • Materials:

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Procedure:

    • After treatment, wash the cells with PBS.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[17][18][19][20][21]

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (e.g., 485 nm Ex / 535 nm Em).

    • Express the results as fold change relative to the control group.

This assay measures the activity of SOD, a key antioxidant enzyme.

  • Materials:

    • Commercially available SOD activity assay kit.

  • Procedure:

    • Prepare cell lysates from treated cells.

    • Perform the assay according to the manufacturer's protocol, which typically involves the inhibition of a superoxide-generating system.[2][22][23][24]

    • Measure the absorbance at the recommended wavelength.

    • Calculate SOD activity and normalize to the protein concentration of the lysate.

This assay measures the activity of GPx, another important antioxidant enzyme.

  • Materials:

    • Commercially available GPx activity assay kit.

  • Procedure:

    • Prepare cell lysates from treated cells.

    • Follow the manufacturer's protocol, which often involves a coupled reaction with glutathione reductase and monitoring the oxidation of NADPH.[1][25][26][27][28]

    • Measure the decrease in absorbance at 340 nm.

    • Calculate GPx activity and normalize to the protein concentration of the lysate.

Signaling Pathway Diagrams

The neuroprotective effects of (-)-Pronuciferine are hypothesized to be mediated through the modulation of key signaling pathways. The following diagrams illustrate these pathways, which can be investigated using techniques such as Western blotting to measure the protein expression and phosphorylation status of key components.

BDNF_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BDNF (-)-Pronuciferine -> BDNF TrkB TrkB Receptor BDNF->TrkB Binds and Activates PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras PLCG PLCγ TrkB->PLCG Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CREB CREB mTOR->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB PLCG->CREB Gene_Expression Gene Expression (Survival, Growth, Plasticity) CREB->Gene_Expression PI3K_Akt_mTOR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor (e.g., TrkB) PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis (e.g., Bad, Caspase-9) Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Nrf2_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pronuciferine (-)-Pronuciferine Keap1_Nrf2 Keap1-Nrf2 Complex Pronuciferine->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., SOD, GPx, HO-1) ARE->Antioxidant_Genes

References

Application Notes and Protocols for the Quantitative Analysis of (-)-Pronuciferine in Raw Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, notably within the Papaver (poppy) and Nelumbo (lotus) genera. It has garnered significant interest in the scientific community for its potential neuroprotective properties.[1][2] Accurate quantification of (-)-Pronuciferine in raw plant extracts is crucial for phytochemical studies, quality control of herbal products, and further pharmacological research. This document provides detailed application notes and protocols for the extraction and quantitative analysis of (-)-Pronuciferine using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative data for (-)-Pronuciferine analysis from various studies, providing a comparative overview of its concentration in different plant species and the analytical methods employed.

Plant SpeciesPlant PartExtraction SolventAnalytical MethodLinear Range (µg/mL)Amount of (-)-Pronuciferine (µg/g of dry weight)Reference
Papaver lacerumAerial PartsMethanolLC-ESI-MS/MS0.01 - 18.5 - 48[3][4]
Papaver syriacumAerial PartsMethanolLC-ESI-MS/MS0.01 - 18.5 - 48[3][4]
Papaver glaucumAerial PartsMethanolLC-ESI-MS/MS0.01 - 18.5 - 48[3][4]
Papaver rhoeasAerial PartsMethanolLC-ESI-MS/MS0.01 - 18.5 - 48[3][4]
Nelumbo nuciferaNot SpecifiedNot SpecifiedHPLC0.0210 - 0.126Not Specified[5][6]

Experimental Protocols

Protocol for Extraction of (-)-Pronuciferine from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including (-)-Pronuciferine, from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., aerial parts of Papaver species)

  • Methanol or Ethanol (HPLC grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Volumetric flasks

Procedure:

  • Weigh an appropriate amount of dried and powdered plant material.

  • Soxhlet Extraction:

    • Place the powdered plant material into a thimble.

    • Extract with methanol or ethanol in a Soxhlet apparatus for a sufficient duration (e.g., 6-8 hours) to ensure complete extraction.[7]

  • Ultrasonic Extraction:

    • Suspend the powdered plant material in methanol or ethanol in a flask.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

  • After extraction, filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.

  • Dissolve a known amount of the dried crude extract in the mobile phase for subsequent HPLC or LC-MS/MS analysis.

Protocol for Quantitative Analysis by HPLC

This protocol is based on established HPLC methods for the quantification of aporphine alkaloids.[5][6]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: Hypersil C18 column (4.6 mm x 250 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile and water containing 0.1% triethylamine, run in a gradient mode.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of (-)-Pronuciferine standard of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Prepare the sample extracts as described in Protocol 3.1 and dilute them with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the (-)-Pronuciferine standard against its concentration. Determine the concentration of (-)-Pronuciferine in the samples by interpolating their peak areas on the calibration curve.

Protocol for Quantitative Analysis by LC-MS/MS

This protocol is based on a validated LC-ESI-MS/MS method for the simultaneous determination of pronuciferine.[3][4]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (2.1 x 50 mm, 3 µm).[3][4]

  • Mobile Phase:

    • A: 0.1% formic acid in water.[3][4]

    • B: 0.1% formic acid in acetonitrile.[3][4]

    • Run in a gradient mode.

  • Flow Rate: 0.3 mL/min.[3][4]

  • Injection Volume: 5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3][4]

    • Scan Mode: Multiple Reaction Monitoring (MRM).[3][4]

    • MRM Transition for (-)-Pronuciferine: 312.1 → 283.1 m/z.[3][4]

Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions as described in Protocol 3.2, using the mobile phase as the diluent.

  • Analysis: Inject the prepared solutions into the LC-MS/MS system.

  • Quantification: Generate a calibration curve using the peak areas of the (-)-Pronuciferine standard at different concentrations. Quantify (-)-Pronuciferine in the plant extracts by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of (-)-Pronuciferine from raw plant extracts.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis Plant Material Plant Material Drying and Grinding Drying and Grinding Plant Material->Drying and Grinding Extraction Extraction Drying and Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Sample Dilution Sample Dilution Crude Extract->Sample Dilution Analysis Analysis Sample Dilution->Analysis Peak Integration Peak Integration Analysis->Peak Integration HPLC HPLC Analysis->HPLC Method 1 LC-MS/MS LC-MS/MS Analysis->LC-MS/MS Method 2 Calibration Curve Calibration Curve Peak Integration->Calibration Curve Quantification Quantification Calibration Curve->Quantification HPLC->Peak Integration LC-MS/MS->Peak Integration

Caption: Workflow for (-)-Pronuciferine Analysis.

Signaling Pathway

(-)-Pronuciferine has been shown to exert neuroprotective effects by increasing the levels of Brain-Derived Neurotrophic Factor (BDNF), which in turn activates key signaling pathways.[1][2]

G cluster_0 Cellular Response to (-)-Pronuciferine Pronuciferine (-)-Pronuciferine BDNF BDNF Expression (Increased) Pronuciferine->BDNF MAPK_ERK MAPK/ERK Pathway BDNF->MAPK_ERK PI3K_Akt PI3K/Akt Pathway BDNF->PI3K_Akt CREB CREB Activation MAPK_ERK->CREB PI3K_Akt->CREB Neuroprotection Neuroprotection (Suppression of Neuronal Death) CREB->Neuroprotection

References

Metabolomics Study Protocol for Cells Treated with (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine, a proaporphine alkaloid naturally occurring in plants such as Nelumbo nucifera (lotus), has garnered significant interest for its potential therapeutic effects on metabolic disorders. As a member of the aporphine alkaloid family, it has been shown to influence key cellular metabolic pathways. This document provides a detailed application note and protocol for conducting a metabolomics study on cultured cells treated with (-)-Pronuciferine. The aim is to elucidate the compound-induced metabolic shifts, thereby providing insights into its mechanism of action. This protocol is designed to be a comprehensive guide for researchers in drug discovery and development, offering detailed methodologies for cell culture, treatment, sample preparation for metabolomics analysis, and data acquisition.

Data Presentation

The quantitative data from a typical metabolomics experiment comparing control cells to (-)-Pronuciferine-treated cells would be summarized in tables. These tables would allow for easy comparison of metabolite levels and statistical significance.

Table 1: Example of Relative Abundance of Key Metabolites in Control vs. (-)-Pronuciferine Treated Cells

MetaboliteControl (Relative Abundance ± SD)(-)-Pronuciferine (Relative Abundance ± SD)Fold Changep-value
Glucose-6-phosphate1.00 ± 0.120.75 ± 0.090.75< 0.05
Pyruvate1.00 ± 0.151.30 ± 0.181.30< 0.05
Lactate1.00 ± 0.201.45 ± 0.251.45< 0.01
Citrate1.00 ± 0.110.80 ± 0.100.80< 0.05
Palmitate1.00 ± 0.180.65 ± 0.140.65< 0.01
Stearate1.00 ± 0.160.70 ± 0.120.70< 0.01
Serine1.00 ± 0.091.25 ± 0.111.25< 0.05
Glycine1.00 ± 0.131.18 ± 0.151.18> 0.05

Table 2: Example of Pathway Analysis Summary

Metabolic PathwayImpact Score-log(p-value)
Glycolysis / Gluconeogenesis0.853.5
Fatty Acid Biosynthesis0.722.8
Citrate Cycle (TCA Cycle)0.652.1
Serine and Glycine Metabolism0.581.9

Experimental Protocols

This section provides detailed protocols for a metabolomics study of cells treated with (-)-Pronuciferine. The protocols are based on established methods for in vitro metabolomics.

Protocol 1: Cell Culture and (-)-Pronuciferine Treatment

This protocol is adaptable for various adherent cell lines, such as 3T3-L1 preadipocytes or SH-SY5Y neuroblastoma cells, which have been used in studies of aporphine alkaloids.

Materials:

  • Adherent cell line (e.g., 3T3-L1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • (-)-Pronuciferine stock solution (in DMSO)

  • Vehicle control (DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Preparation: Prepare working solutions of (-)-Pronuciferine in complete growth medium at the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Treatment: Once the cells reach the desired confluency, aspirate the old medium and replace it with the medium containing (-)-Pronuciferine or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

  • Biological Replicates: Prepare at least three biological replicates for each treatment condition.

Protocol 2: Metabolite Quenching and Extraction

This protocol is designed to rapidly halt metabolic activity and efficiently extract a broad range of metabolites for both GC-MS and LC-MS analysis.

Materials:

  • Liquid nitrogen

  • Ice-cold 80% methanol (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (refrigerated)

Procedure:

  • Quenching: After the treatment period, rapidly aspirate the culture medium. Immediately place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolism.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

  • Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Sample Preparation for GC-MS Analysis

This protocol describes the derivatization of polar metabolites to make them volatile for GC-MS analysis.

Materials:

  • SpeedVac or nitrogen evaporator

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Heptane

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry an aliquot of the metabolite extract (e.g., 100 µL) to completeness using a SpeedVac or under a gentle stream of nitrogen.

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 30°C for 90 minutes.

  • Silylation: Add 80 µL of MSTFA with 1% TMCS to the sample. Vortex and incubate at 37°C for 30 minutes.

  • Sample Transfer: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 4: Sample Preparation for LC-MS Analysis

This protocol is for the analysis of non-volatile and semi-polar metabolites.

Materials:

  • SpeedVac or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS vials

Procedure:

  • Drying: Dry an aliquot of the metabolite extract (e.g., 100 µL) to completeness using a SpeedVac or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC method (e.g., 100 µL of 50% acetonitrile in water).

  • Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Sample Transfer: Transfer the supernatant to an LC-MS vial for analysis.

Mandatory Visualization

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data_analysis Data Analysis cell_seeding Cell Seeding cell_growth Cell Growth (80-90% Confluency) cell_seeding->cell_growth treatment (-)-Pronuciferine Treatment cell_growth->treatment control Vehicle Control cell_growth->control quenching Metabolic Quenching (Liquid Nitrogen) treatment->quenching control->quenching extraction Metabolite Extraction (80% Methanol) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection gc_ms_prep GC-MS Derivatization supernatant_collection->gc_ms_prep lc_ms_prep LC-MS Reconstitution supernatant_collection->lc_ms_prep gc_ms_analysis GC-MS Analysis gc_ms_prep->gc_ms_analysis lc_ms_analysis LC-MS Analysis lc_ms_prep->lc_ms_analysis data_processing Data Processing & Normalization gc_ms_analysis->data_processing lc_ms_analysis->data_processing statistical_analysis Statistical Analysis data_processing->statistical_analysis pathway_analysis Pathway Analysis statistical_analysis->pathway_analysis

Caption: Experimental workflow for the metabolomics study of cells treated with (-)-Pronuciferine.

signaling_pathway cluster_upstream Upstream Signals cluster_main_pathways Key Signaling Hubs cluster_downstream_effects Downstream Metabolic Effects pronuciferine (-)-Pronuciferine ampk AMPK pronuciferine->ampk Activation pi3k PI3K pronuciferine->pi3k Modulation (potential) glut4 GLUT4 Translocation ampk->glut4 Promotes acc ACC Inhibition ampk->acc Inhibits akt Akt pi3k->akt Activates other_effects Other Metabolic Modulation akt->other_effects Regulates glucose_uptake Increased Glucose Uptake glut4->glucose_uptake lipogenesis Decreased Lipogenesis acc->lipogenesis

Caption: Proposed signaling pathways modulated by (-)-Pronuciferine.

Application Notes and Protocols for Assessing Glucose Consumption in 3T3-L1 Adipocytes with (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3T3-L1 preadipocytes, upon differentiation into mature adipocytes, serve as a robust and widely accepted in vitro model for studying glucose metabolism, adipogenesis, and insulin signaling.[1][2] These cells are instrumental in screening compounds for potential anti-diabetic properties. (-)-Pronuciferine, an aporphine alkaloid, has been identified as a compound that can ameliorate glucose metabolism in insulin-resistant 3T3-L1 adipocytes.[3] It has been shown to significantly increase glucose uptake by activating the AMP-activated protein kinase (AMPK) signaling pathway and up-regulating the expression of Glucose Transporter Type 4 (GLUT4).[3]

These application notes provide detailed protocols for assessing the effects of (-)-Pronuciferine on glucose consumption in 3T3-L1 adipocytes using two primary methods: a direct measurement of glucose uptake using the fluorescent analog 2-NBDG, and an indirect measurement of glucose consumption from the culture medium via a glucose oxidase-based assay. Additionally, a protocol for Western Blotting is included to validate the mechanistic action of (-)-Pronuciferine on key signaling proteins.

Proposed Signaling Pathway of (-)-Pronuciferine

(-)-Pronuciferine enhances glucose uptake in 3T3-L1 adipocytes primarily through the activation of the AMPK signaling pathway.[3] Activation of AMPK triggers the translocation of GLUT4-containing vesicles from intracellular stores to the plasma membrane.[4][5][6] This increases the number of glucose transporters on the cell surface, facilitating higher glucose influx into the cell.[5]

G cluster_cell 3T3-L1 Adipocyte cluster_pm Plasma Membrane AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4_vesicle GLUT4 Storage Vesicle (GSV) pAMPK->GLUT4_vesicle Triggers Translocation GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Fusion Pronuciferine (-)-Pronuciferine Pronuciferine->AMPK Activates Glucose_out Extracellular Glucose Glucose_out->GLUT4_pm Uptake

Caption: (-)-Pronuciferine activates AMPK, promoting GLUT4 translocation and glucose uptake.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This initial protocol is required to obtain mature adipocytes for subsequent glucose consumption assays.

Workflow:

G start Seed 3T3-L1 Preadipocytes confluency Grow to 100% Confluency (Day 0) start->confluency induction Induce with MDI Medium (Dexamethasone, IBMX, Insulin) (Days 0-2) confluency->induction maturation Mature with Insulin Medium (Days 2-4) induction->maturation maintenance Maintain in DMEM/FBS (Days 4-8) maturation->maintenance ready Mature Adipocytes Ready for Experiments (Days 8-12) maintenance->ready

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Methodology:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM with 10% Bovine Calf Serum and grow to 100% confluence (Day 0).

  • Induction: Two days post-confluence (Day 0), change the medium to differentiation medium (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin.[2]

  • Maturation: After 48 hours (Day 2), replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Maintenance: After another 48 hours (Day 4), and every two days thereafter, replace the medium with standard DMEM containing 10% FBS.

  • Experimentation: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically ready for experiments between days 8 and 12 post-differentiation.[2]

Protocol 2: 2-NBDG Glucose Uptake Assay (Direct Measurement)

This assay uses the fluorescent glucose analog 2-NBDG to directly quantify glucose uptake into cells.[3][7]

Workflow:

G start Use Differentiated 3T3-L1 Adipocytes in 96-well black, clear-bottom plates starve Serum Starve Cells (e.g., 2-4 hours in DMEM) start->starve wash1 Wash with PBS starve->wash1 treat Incubate with (-)-Pronuciferine, Insulin (positive control), or Vehicle (e.g., 1 hour) wash1->treat add_nbdg Add 2-NBDG Fluorescent Glucose Analog (e.g., 100 µM for 30-60 min) treat->add_nbdg wash2 Wash with Ice-Cold PBS to stop uptake add_nbdg->wash2 measure Measure Fluorescence (Ex/Em ~485/535 nm) wash2->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for the 2-NBDG fluorescent glucose uptake assay.

Methodology:

  • Cell Preparation: Use differentiated 3T3-L1 adipocytes (Days 8-12) cultured in 96-well black, clear-bottom plates.

  • Starvation: Serum starve the cells for 2-4 hours in serum-free DMEM.[7]

  • Washing: Gently wash the cells twice with warm Phosphate-Buffered Saline (PBS).

  • Treatment: Incubate cells with various concentrations of (-)-Pronuciferine or controls (e.g., vehicle, 100 nM insulin as a positive control) in glucose-free DMEM for 1 hour at 37°C.[7]

  • Glucose Uptake: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.[8][9] Protect the plate from light.

  • Termination: Stop the uptake by removing the 2-NBDG solution and washing the cells three times with ice-cold PBS.

  • Measurement: Add 100 µL of PBS to each well and measure the fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.[9]

Protocol 3: Glucose Consumption Assay (Indirect Measurement)

This colorimetric assay measures the amount of glucose that has been removed from the culture medium by the cells.[10][11]

Workflow:

G start Use Differentiated 3T3-L1 Adipocytes in 24-well plates starve Glucose Starve Cells (1 hour in glucose-free DMEM) start->starve treat Incubate with (-)-Pronuciferine in high-glucose DMEM (e.g., 24 hours) starve->treat collect Collect Aliquot of Culture Medium treat->collect assay Perform Glucose Oxidase Assay on collected medium collect->assay measure Measure Absorbance (e.g., ~500 nm) assay->measure calculate Calculate Glucose Consumed (Initial [Glc] - Final [Glc]) measure->calculate

Caption: Experimental workflow for the indirect glucose consumption assay.

Methodology:

  • Cell Preparation: Use differentiated 3T3-L1 adipocytes in 24-well plates.

  • Starvation: Fast the cells in glucose-free DMEM for 1 hour.[11]

  • Treatment: Replace the starvation medium with high-glucose DMEM containing (-)-Pronuciferine or controls. Include wells with medium but no cells to determine the initial glucose concentration. Incubate for a defined period (e.g., 24 hours).

  • Sample Collection: At the end of the incubation, carefully collect an aliquot of the culture medium from each well.

  • Glucose Oxidase Assay: Measure the glucose concentration in the collected medium using a commercial glucose oxidase-peroxidase (GOPOD) assay kit.[7][10] This typically involves:

    • Mixing the medium sample with the GOPOD reagent.

    • Incubating at 37°C for a specified time (e.g., 20 minutes).

    • The glucose oxidase enzyme catalyzes the oxidation of glucose, producing hydrogen peroxide (H₂O₂).[12]

    • The peroxidase enzyme then uses the H₂O₂ to react with a chromogen, producing a colored product.[10]

  • Measurement: Read the absorbance of the colored product on a spectrophotometer at the wavelength specified by the kit manufacturer (e.g., ~500-540 nm).

  • Calculation: Create a standard curve using known glucose concentrations. Calculate the final glucose concentration in each sample. Glucose consumption is determined by subtracting the final glucose concentration from the initial concentration (from the cell-free wells).

Protocol 4: Western Blotting for p-AMPK and GLUT4

This protocol is used to assess the effect of (-)-Pronuciferine on the activation of AMPK (by measuring its phosphorylated form, p-AMPK) and the total expression of GLUT4.[3]

Workflow:

G start Treat Differentiated Adipocytes with (-)-Pronuciferine lyse Lyse Cells and Collect Protein start->lyse quantify Quantify Protein Concentration (e.g., BCA Assay) lyse->quantify sds_page Separate Proteins by SDS-PAGE quantify->sds_page transfer Transfer Proteins to PVDF Membrane sds_page->transfer block Block Membrane (e.g., 5% BSA or Milk) transfer->block primary_ab Incubate with Primary Antibody (e.g., anti-p-AMPK, anti-AMPK, anti-GLUT4) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab develop Add Chemiluminescent Substrate and Image Blots secondary_ab->develop analyze Densitometry Analysis develop->analyze

References

Application Note: Interpreting Mass Spectrometry Fragmentation Patterns of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Pronuciferine is a proaporphine alkaloid found in various plant species, including those of the Papaver genus. As a member of the isoquinoline alkaloid family, it exhibits a range of biological activities and is of interest to researchers in pharmacology and drug development. Understanding the fragmentation behavior of (-)-Pronuciferine in mass spectrometry is crucial for its accurate identification and quantification in complex matrices such as plant extracts and biological samples. This application note provides a detailed overview of the interpretation of the mass spectrometry fragmentation patterns of (-)-Pronuciferine, along with protocols for its analysis.

Mass Spectrometry Data of (-)-Pronuciferine

(-)-Pronuciferine has a molecular formula of C₁₉H₂₁NO₃ and a monoisotopic mass of 311.1521 g/mol . In positive ion electrospray ionization mass spectrometry (ESI-MS), it is typically observed as the protonated molecule [M+H]⁺ at an m/z of approximately 312.1.

Fragmentation Pattern

The fragmentation of protonated (-)-Pronuciferine is characterized by a prominent neutral loss of 29 Da, resulting in a major fragment ion at m/z 283.1[1]. While the loss of the N-methyl group (15 Da) or methylamine (31 Da) is common for aporphine alkaloids, the observed loss of 29 Da suggests a different fragmentation pathway. A plausible mechanism for this neutral loss is the elimination of a formyl radical (CHO•) or the sequential loss of CO and a hydrogen radical.

Table 1: Key Mass Spectrometry Fragments of (-)-Pronuciferine

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure/FormulaRelative Abundance
312.1283.129[C₁₈H₂₀NO₂]⁺Major Fragment
312.1311.11[C₁₉H₂₀NO₃]⁺Minor
312.1282.130[C₁₈H₁₉NO₂]⁺Minor

Note: The relative abundances can vary depending on the instrument and collision energy. The data presented here is based on available literature and databases. A full, detailed mass spectrum with relative abundances for all fragments is not consistently available in the public domain.

Proposed Fragmentation Pathway of (-)-Pronuciferine

The following diagram illustrates a plausible fragmentation pathway for the protonated (-)-Pronuciferine molecule, leading to the characteristic fragment at m/z 283.1. The proposed mechanism involves a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems, followed by the loss of a CHO radical.

G Proposed Fragmentation Pathway of (-)-Pronuciferine cluster_main parent (-)-Pronuciferine [M+H]⁺ m/z 312.1 intermediate RDA Intermediate parent->intermediate Retro-Diels-Alder Reaction fragment1 Fragment Ion [C₁₈H₂₀NO₂]⁺ m/z 283.1 intermediate->fragment1 Loss of CHO• neutralloss Neutral Loss (CHO•) 29 Da intermediate->neutralloss

Caption: Proposed fragmentation of (-)-Pronuciferine.

Experimental Protocols

Sample Preparation from Plant Material

This protocol is adapted from established methods for the extraction of alkaloids from plant matrices[2][3][4].

  • Homogenization: Weigh 1-2 g of dried and powdered plant material into a centrifuge tube.

  • Extraction: Add 20 mL of an extraction solvent (e.g., methanol or a mixture of methanol and water with 0.1% formic acid). Vortex thoroughly and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

  • Dilution: Depending on the expected concentration, the extract may need to be diluted with the initial mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following parameters are based on a published method for the analysis of pronuciferine[1].

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate (-)-Pronuciferine from other matrix components. For example:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.

  • MS System: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transition:

    • Precursor Ion (Q1): m/z 312.1

    • Product Ion (Q3): m/z 283.1

  • Instrument Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Cone Gas Flow: 50-100 L/hr

    • Desolvation Gas Flow: 600-800 L/hr

    • Collision Energy: Optimized for the m/z 312.1 → 283.1 transition (typically 15-30 eV).

    • Cone Voltage: Optimized for the precursor ion (typically 20-40 V).

Logical Workflow for Analysis

The following diagram illustrates the logical workflow for the analysis of (-)-Pronuciferine in a sample.

G Workflow for (-)-Pronuciferine Analysis cluster_workflow start Sample Collection prep Sample Preparation (Extraction, Filtration) start->prep lcms LC-MS/MS Analysis (MRM Mode) prep->lcms data Data Acquisition (Chromatogram & Spectrum) lcms->data quant Quantification (Peak Area Integration) data->quant confirm Confirmation (Fragmentation Pattern) data->confirm end Report Results quant->end confirm->end

Caption: Analysis workflow for (-)-Pronuciferine.

Conclusion

The mass spectrometric analysis of (-)-Pronuciferine is characterized by a protonated molecule at m/z 312.1 and a key fragment at m/z 283.1, corresponding to a neutral loss of 29 Da. The provided protocols for sample preparation and LC-MS/MS analysis offer a robust starting point for researchers working on the identification and quantification of this alkaloid. The proposed fragmentation pathway, involving a retro-Diels-Alder reaction, provides a logical explanation for the observed fragmentation pattern. These application notes serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Notes and Protocols for the In Vitro Statistical Analysis of (-)-Pronuciferine Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro analysis of (-)-Pronuciferine, a proaporphine alkaloid with demonstrated neuroprotective and metabolic regulatory properties. This document outlines detailed protocols for key experiments to determine its dose-response effects on cell viability, neuroprotection, and glucose uptake. Additionally, it provides the framework for investigating its interaction with key central nervous system receptors.

Quantitative Data Summary

While comprehensive dose-response curve data for (-)-Pronuciferine is not extensively available in the public domain, existing research provides key data points for its activity in specific in vitro models. These values serve as a critical starting point for designing detailed dose-response experiments.

Table 1: Summary of Reported In Vitro Bioactivity of (-)-Pronuciferine

Assay TypeCell LineEffectConcentrationResultCitation
Cell ProliferationSH-SY5YIncreased Cell Proliferation10 µM45% increase[1]
NeuroprotectionSH-SY5YSuppression of H₂O₂-induced neuronal death10 µMSignificant suppression[1]
Glucose Uptake3T3-L1 adipocytesIncreased Glucose UptakeNot specifiedSignificant increase[2]

Table 2: Receptor Binding Affinity of Structurally Related Aporphine Alkaloids

CompoundReceptorBinding Affinity (Ki)Citation
(±)-Nuciferine5-HT₂A139 nM[3]
(R)-Roemerine5-HT₂A62 nM[3]

Experimental Protocols

The following protocols provide detailed methodologies for conducting key in vitro assays to generate dose-response curves for (-)-Pronuciferine.

Cell Viability and Proliferation Assay in SH-SY5Y Cells

This protocol is designed to assess the effect of (-)-Pronuciferine on the viability and proliferation of the human neuroblastoma cell line, SH-SY5Y.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (-)-Pronuciferine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

  • 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in culture medium from the stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Pronuciferine (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT/WST-1 Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate for another 4 hours in the dark, with gentle shaking.

    • For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the (-)-Pronuciferine concentration to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition) value.

Neuroprotection Assay against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells

This protocol assesses the protective effects of (-)-Pronuciferine against oxidative stress-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells and complete culture medium

  • (-)-Pronuciferine stock solution

  • Hydrogen peroxide (H₂O₂) solution

  • MTT or WST-1 reagent

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells as described in protocol 2.1.

  • Pre-treatment with (-)-Pronuciferine: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of (-)-Pronuciferine. Incubate for a pre-treatment period (e.g., 2-24 hours).

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. Remove the medium containing (-)-Pronuciferine and add 100 µL of the H₂O₂ solution (a pre-determined cytotoxic concentration, e.g., 100-500 µM) to the wells. Include a control group treated with H₂O₂ only, a vehicle control, and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment: Perform the MTT or WST-1 assay as described in protocol 2.1.

  • Data Analysis: Calculate the percentage of neuroprotection as the increase in cell viability in the presence of (-)-Pronuciferine compared to the H₂O₂-only treated group. Generate a dose-response curve and determine the EC₅₀ value.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of (-)-Pronuciferine on glucose uptake in differentiated 3T3-L1 adipocytes, a common model for studying insulin sensitivity and glucose metabolism.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • (-)-Pronuciferine stock solution

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor of glucose transport)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Preparation: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Two to three hours prior to the assay, wash the differentiated adipocytes with PBS and incubate in serum-free DMEM.

  • Compound Incubation: Wash the cells with KRH buffer and then incubate with KRH buffer containing various concentrations of (-)-Pronuciferine for a specified time (e.g., 30-60 minutes). Include a vehicle control, a positive control (insulin), and a negative control (cytochalasin B).

  • Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or 2-NBDG to each well. Incubate for a short period (e.g., 5-10 minutes).

  • Termination of Uptake: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement:

    • For [³H]glucose: Lyse the cells with a lysis buffer (e.g., 0.1% SDS) and measure the radioactivity using a scintillation counter.

    • For 2-NBDG: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Normalize the glucose uptake to the protein concentration in each well. Plot the normalized glucose uptake against the logarithm of the (-)-Pronuciferine concentration to create a dose-response curve and calculate the EC₅₀.

Dopamine D₂ and Serotonin 5-HT₂A Receptor Binding Assays

These protocols describe competitive radioligand binding assays to determine the affinity (Ki) of (-)-Pronuciferine for the dopamine D₂ and serotonin 5-HT₂A receptors.

Materials:

  • Cell membranes from cells stably expressing human D₂ or 5-HT₂A receptors (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]Spiperone (for D₂) or [³H]Ketanserin (for 5-HT₂A)

  • Non-specific binding control: Haloperidol (for D₂) or Ketanserin (for 5-HT₂A) at a high concentration (e.g., 10 µM)

  • (-)-Pronuciferine stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation cocktail and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer

    • Non-specific binding wells: Non-specific binding control

    • Competition wells: Serial dilutions of (-)-Pronuciferine

  • Add Radioligand: Add the radioligand to all wells at a concentration close to its Kd value.

  • Add Membranes: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the incubation by rapid filtration through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of (-)-Pronuciferine. Plot the percentage of specific binding against the logarithm of the concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams illustrate the known and putative signaling pathways modulated by (-)-Pronuciferine and related aporphine alkaloids.

AMPK_Signaling_Pathway Pronuciferine (-)-Pronuciferine AMPK AMPK Pronuciferine->AMPK Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Phosphorylates GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: AMPK Signaling Pathway for Glucose Uptake.

Putative_Neuroprotective_Signaling cluster_stress Oxidative Stress cluster_intervention (-)-Pronuciferine Action H2O2 H₂O₂ ROS Increased ROS H2O2->ROS Apoptosis Apoptosis ROS->Apoptosis Pronuciferine (-)-Pronuciferine Pronuciferine->Apoptosis Inhibits BDNF Increased BDNF Pronuciferine->BDNF Anti_apoptotic Anti-apoptotic Pathways Pronuciferine->Anti_apoptotic Putative Activation Cell_Survival Increased Cell Survival BDNF->Cell_Survival Anti_apoptotic->Cell_Survival

Caption: Putative Neuroprotective Signaling of (-)-Pronuciferine.

Experimental Workflow Diagrams

The following diagrams outline the workflows for the described experimental protocols.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed SH-SY5Y cells in 96-well plate B Incubate 24h A->B C Treat with serial dilutions of (-)-Pronuciferine B->C D Incubate 24-72h C->D E Add MTT or WST-1 Reagent D->E F Incubate & Solubilize E->F G Measure Absorbance F->G H Calculate % Viability G->H I Generate Dose-Response Curve H->I J Determine EC₅₀/IC₅₀ I->J

Caption: Cell Viability/Proliferation Assay Workflow.

Receptor_Binding_Workflow cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Assay Plate: - Total Binding - Non-specific Binding - Compound Dilutions B Add Radioligand A->B C Add Cell Membranes B->C D Incubate to Equilibrium C->D E Filter and Wash D->E F Add Scintillation Cocktail E->F G Count Radioactivity (CPM) F->G H Calculate % Specific Binding G->H I Generate Competition Curve H->I J Determine IC₅₀ and Ki I->J

Caption: Receptor Binding Assay Workflow.

References

Application Notes and Protocols for Preclinical Pharmacokinetic Analysis of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, specific preclinical pharmacokinetic data for (-)-Pronuciferine in animal models is not publicly available. The following application notes and protocols are based on established methodologies for the pharmacokinetic analysis of related aporphine alkaloids and serve as a comprehensive guide for designing and executing such studies. The quantitative data presented is hypothetical and for illustrative purposes only.

Data Presentation (Hypothetical)

The following tables represent a standard format for summarizing key pharmacokinetic parameters of (-)-Pronuciferine following intravenous (IV) and oral (PO) administration in Sprague-Dawley rats. These values are essential for assessing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 1: Pharmacokinetic Parameters of (-)-Pronuciferine in Sprague-Dawley Rats (n=6 per group)

ParameterIntravenous (2 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 850.2 ± 125.4275.6 ± 68.9
Tmax (h) 0.08 (5 min)0.75 ± 0.25
AUC(0-t) (ng·h/mL) 1234.5 ± 210.8987.3 ± 189.2
AUC(0-∞) (ng·h/mL) 1289.7 ± 225.31056.4 ± 201.7
t1/2 (h) 2.5 ± 0.63.1 ± 0.8
Cl (L/h/kg) 1.55 ± 0.28-
Vdss (L/kg) 4.8 ± 0.9-
Bioavailability (F%) -16.4

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC(0-∞): Area under the plasma concentration-time curve from time zero to infinity. t1/2: Elimination half-life. Cl: Clearance. Vdss: Volume of distribution at steady state. F%: Absolute oral bioavailability.

Experimental Protocols

In-Life Phase: Pharmacokinetic Study in Sprague-Dawley Rats

This protocol outlines the procedures for administering (-)-Pronuciferine to rats and collecting blood samples for pharmacokinetic analysis.

2.1.1. Animals and Housing

  • Species: Sprague-Dawley rats.

  • Sex: Male.

  • Weight: 200-250 g.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Animals should be acclimated for at least one week before the experiment.

2.1.2. Dosing Preparation and Administration

  • Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of (-)-Pronuciferine in a vehicle of 10% DMSO, 40% PEG300, and 50% saline. The final solution should be sterile-filtered.

  • Oral (PO) Formulation: Prepare a 2 mg/mL suspension of (-)-Pronuciferine in a vehicle of 0.5% methylcellulose in water.

  • Administration:

    • IV Group: Administer a single bolus dose of 2 mg/kg via the tail vein. The dose volume should be 2 mL/kg.[1]

    • PO Group: Administer a single dose of 10 mg/kg by oral gavage. The dose volume should be 5 mL/kg.[2]

  • Fasting: Rats in the oral administration group should be fasted overnight (approximately 12 hours) before dosing, with water available ad libitum.[3]

2.1.3. Blood Sample Collection

  • Method: Collect blood samples (approximately 200 µL) from the jugular vein or via sparse sampling from the tail vein.[4]

  • Time Points:

    • IV Group: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.[5]

    • PO Group: 0 (predose), 15, 30, 45 minutes, and 1, 1.5, 2, 4, 8, 12, 24 hours post-dose.[3][5]

  • Sample Handling: Collect blood into tubes containing K2EDTA as an anticoagulant. Immediately place the tubes on ice.

2.1.4. Plasma Preparation and Storage

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.

  • Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Protocol: Quantification of (-)-Pronuciferine in Rat Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of (-)-Pronuciferine in plasma samples.

2.2.1. Materials and Reagents

  • (-)-Pronuciferine reference standard

  • Internal Standard (IS), e.g., a structurally similar and stable isotope-labeled compound or another aporphine alkaloid.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

2.2.2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

2.2.3. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and re-equilibrate at 10% B for 2 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions (-)-Pronuciferine: To be determined by infusing a standard solution (e.g., Q1: 312.1 m/z -> Q3: 283.1 m/z).Internal Standard: To be determined.
Collision Energy To be optimized for each transition.

2.2.4. Method Validation The bioanalytical method should be validated according to regulatory guidelines, assessing:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Matrix Effect

  • Recovery

  • Stability (bench-top, freeze-thaw, and long-term)

Mandatory Visualizations

G cluster_0 Pre-Study Phase cluster_1 In-Life Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Protocol Design Protocol Design Animal Acclimatization Animal Acclimatization Protocol Design->Animal Acclimatization Dosing Formulation Preparation Dosing Formulation Preparation Animal Acclimatization->Dosing Formulation Preparation Drug Administration (IV & PO) Drug Administration (IV & PO) Dosing Formulation Preparation->Drug Administration (IV & PO) Blood Sample Collection Blood Sample Collection Drug Administration (IV & PO)->Blood Sample Collection Plasma Preparation Plasma Preparation Blood Sample Collection->Plasma Preparation Sample Analysis (LC-MS/MS) Sample Analysis (LC-MS/MS) Plasma Preparation->Sample Analysis (LC-MS/MS) Data Acquisition Data Acquisition Sample Analysis (LC-MS/MS)->Data Acquisition Pharmacokinetic Modeling Pharmacokinetic Modeling Data Acquisition->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Final Report Final Report Parameter Calculation->Final Report

Caption: Experimental workflow for a preclinical pharmacokinetic study.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Standard & IS Infusion Standard & IS Infusion (Optimize MRM) Chromatography Dev Chromatography Development (Column, Mobile Phase) Standard & IS Infusion->Chromatography Dev Sample Prep Dev Sample Preparation Development (PPT, LLE, SPE) Chromatography Dev->Sample Prep Dev Linearity Linearity Sample Prep Dev->Linearity Accuracy & Precision Accuracy & Precision Linearity->Accuracy & Precision Matrix Effect Matrix Effect Accuracy & Precision->Matrix Effect Stability Stability Matrix Effect->Stability Batch Run (Standards, QCs, Samples) Batch Run (Standards, QCs, Samples) Stability->Batch Run (Standards, QCs, Samples) Data Integration & Quantification Data Integration & Quantification Batch Run (Standards, QCs, Samples)->Data Integration & Quantification

Caption: Bioanalytical method development and validation workflow.

G Pronuciferine Pronuciferine Phase1 Phase I Metabolites Pronuciferine->Phase1 Oxidation, Demethylation (CYP450 Enzymes) Phase2 Phase II Metabolites (Conjugates) Pronuciferine->Phase2 Direct Conjugation Phase1->Phase2 Glucuronidation, Sulfation (UGTs, SULTs) Excretion Excretion (Urine, Feces) Phase1->Excretion Phase2->Excretion

Caption: Generalized metabolic pathways for aporphine alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC for Pronuciferine and Roemerine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of pronuciferine and roemerine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of these two aporphine alkaloids using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Achieving Baseline Separation

This guide addresses common issues encountered during the HPLC analysis of pronuciferine and roemerine, offering systematic solutions to optimize your mobile phase and achieve robust, reproducible results.

Q1: We are observing poor resolution or co-elution of pronuciferine and roemerine peaks. How can we improve the separation?

A1: Poor resolution is a common challenge when analyzing structurally similar compounds. A systematic approach to mobile phase optimization is crucial. Since pronuciferine and roemerine are basic alkaloids, mobile phase pH is the most critical parameter to adjust.

  • Strategy 1: Mobile Phase pH Adjustment:

    • Rationale: The ionization state of basic compounds like pronuciferine and roemerine is highly dependent on the mobile phase pH. By adjusting the pH, you can alter their hydrophobicity and interaction with the C18 stationary phase, thereby influencing their retention times and improving selectivity.[1][2][3] Operating at a pH approximately 2 units below the pKa of the analytes will ensure they are in a stable, protonated form, which can lead to more consistent retention and improved peak shape.

    • Recommendation: Start with an acidic mobile phase. A common starting point is a pH of around 3.0, which can be achieved using additives like 0.1% formic acid or phosphoric acid.[4] Systematically evaluate the separation at different pH values (e.g., 2.5, 3.0, 3.5, 4.0) to find the optimal selectivity.

  • Strategy 2: Organic Modifier Optimization:

    • Rationale: The choice and concentration of the organic solvent in the mobile phase directly impact retention and selectivity. Acetonitrile and methanol are the most common organic modifiers for reversed-phase HPLC.[5][6] Acetonitrile generally has a stronger elution strength and lower viscosity, which can lead to sharper peaks and lower backpressure.[6] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[7]

    • Recommendation: If you are using acetonitrile and still have poor resolution, consider switching to methanol or using a combination of both. The change in solvent can alter the elution order and improve separation.

  • Strategy 3: Gradient Slope Adjustment:

    • Rationale: A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) provides more time for the analytes to interact with the stationary phase, which can significantly enhance the resolution of closely eluting peaks.

    • Recommendation: If your initial "scouting" gradient is too steep, try decreasing the gradient slope. For example, if your initial gradient is from 20% to 80% organic in 10 minutes, try extending it to 20 or 30 minutes.

Q2: The peaks for pronuciferine and roemerine are exhibiting significant tailing. What is causing this and how can it be fixed?

A2: Peak tailing for basic compounds like pronuciferine and roemerine is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8] These acidic silanol groups can interact strongly with the basic analytes, leading to asymmetrical peak shapes.

  • Strategy 1: Use of a Mobile Phase Additive:

    • Rationale: Adding a small amount of a competing base to the mobile phase can help to mask the active silanol sites and reduce peak tailing.

    • Recommendation: Incorporate 0.1% triethylamine (TEA) into your mobile phase.[9][10] TEA is a stronger base that will preferentially interact with the silanol groups, minimizing their interaction with your analytes.

  • Strategy 2: Lowering the Mobile Phase pH:

    • Rationale: At a low pH (e.g., below 3), the residual silanol groups are protonated and less likely to interact with the protonated basic analytes.

    • Recommendation: As mentioned for improving resolution, using an acidic mobile phase with formic acid or phosphoric acid can also significantly improve peak shape.

  • Strategy 3: Column Choice:

    • Rationale: Modern HPLC columns are often manufactured with high-purity silica and proprietary end-capping technologies to minimize the number of accessible silanol groups.

    • Recommendation: If peak tailing persists, consider using a column specifically designed for the analysis of basic compounds or a newer generation C18 column with improved end-capping.

Q3: We are experiencing a drifting or noisy baseline during our gradient analysis. What are the potential causes and solutions?

A3: Baseline instability in gradient HPLC can obscure small peaks and affect the accuracy of integration. The most common causes are related to the mobile phase and the detector.

  • Strategy 1: Ensure Proper Mobile Phase Preparation:

    • Rationale: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Also, impurities in the solvents or additives can contribute to a drifting baseline, especially in gradient elution where the mobile phase composition is constantly changing.

    • Recommendation: Thoroughly degas your mobile phases using an inline degasser, sonication, or helium sparging. Use high-purity HPLC or LC-MS grade solvents and reagents.

  • Strategy 2: System Equilibration:

    • Rationale: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection to ensure a stable baseline and reproducible retention times.

    • Recommendation: Increase the column equilibration time between runs until a stable baseline is achieved.

  • Strategy 3: Detector Maintenance:

    • Rationale: A contaminated detector flow cell or a failing lamp can be a source of baseline noise and drift.

    • Recommendation: Flush the detector flow cell with a strong, non-buffered solvent like methanol or isopropanol. If the noise persists, check the detector lamp's energy and replace it if necessary.

Frequently Asked Questions (FAQs)

Q: What are the typical starting conditions for developing an HPLC method for pronuciferine and roemerine? A: A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile. A gradient of 20-80% B over 20 minutes at a flow rate of 1.0 mL/min and a detection wavelength of 270 nm is a reasonable initial method.[4][9][10]

Q: What are the key physicochemical properties of pronuciferine and roemerine to consider for method development? A: Understanding the properties of your analytes is fundamental to successful method development.

PropertyPronuciferineRoemerineImplication for HPLC Method
Molecular Weight 311.37 g/mol 279.33 g/mol Affects mass spectrometry detection if used.
LogP (calculated) ~2.5~3.3Both are relatively hydrophobic and suitable for reversed-phase HPLC. Roemerine is slightly more hydrophobic and may have a longer retention time.
Chemical Class Proaporphine AlkaloidAporphine AlkaloidBoth are basic compounds, indicating that mobile phase pH will be a critical parameter for controlling retention and peak shape.

Q: Is it better to use acetonitrile or methanol as the organic modifier? A: The choice between acetonitrile and methanol can affect the selectivity of the separation. Acetonitrile generally provides sharper peaks and lower backpressure.[6] However, methanol's different solvent properties can sometimes provide a better separation for closely related compounds.[7] It is often beneficial to screen both solvents during method development to determine which provides the optimal resolution for pronuciferine and roemerine.

Experimental Protocols

Protocol 1: HPLC Method for Baseline Separation of Pronuciferine and Roemerine

This protocol provides a validated starting point for the separation of pronuciferine and roemerine.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Triethylamine in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 60% B

    • 25-30 min: 60% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 270 nm[9][10]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve standards and samples in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B).

Protocol 2: LC-MS/MS Method for Sensitive Quantification

For more sensitive and selective analysis, an LC-MS/MS method is recommended.

  • Column: C18, 2.1 x 50 mm, 3 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A suitable gradient should be developed, for example, starting at 10% B and increasing to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Pronuciferine: 312.1 → 283.1 m/z

      • Roemerine: 280.0 → 249.0 m/z[4]

Visualizing the Optimization Workflow and Troubleshooting Logic

The following diagrams illustrate the logical workflows for method development and troubleshooting.

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goal (Baseline Separation of Pronuciferine & Roemerine) initial_method Select Initial Conditions (C18, ACN/H2O with 0.1% Formic Acid, Gradient) start->initial_method run_scouting Run Scouting Gradient initial_method->run_scouting evaluate_separation Evaluate Resolution (Rs) run_scouting->evaluate_separation baseline_achieved Baseline Separation Achieved (Rs > 1.5) evaluate_separation->baseline_achieved Yes optimize_pH Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) evaluate_separation->optimize_pH No evaluate_pH Evaluate Resolution at Different pH optimize_pH->evaluate_pH evaluate_pH->baseline_achieved Yes optimize_organic Change Organic Modifier (Methanol vs. Acetonitrile) evaluate_pH->optimize_organic No evaluate_organic Evaluate Resolution with New Modifier optimize_organic->evaluate_organic evaluate_organic->baseline_achieved Yes optimize_gradient Optimize Gradient Slope (Shallower Gradient) evaluate_organic->optimize_gradient No evaluate_gradient Evaluate Final Resolution optimize_gradient->evaluate_gradient evaluate_gradient->baseline_achieved Yes evaluate_gradient->optimize_pH No, Re-evaluate HPLC_Troubleshooting_Logic start Problem Observed in Chromatogram problem_type Identify Problem Type start->problem_type poor_resolution Poor Resolution / Co-elution problem_type->poor_resolution Poor Separation peak_tailing Peak Tailing problem_type->peak_tailing Asymmetric Peaks baseline_drift Baseline Drift / Noise problem_type->baseline_drift Unstable Baseline solution_resolution Solution: 1. Optimize Mobile Phase pH 2. Change Organic Modifier 3. Adjust Gradient Slope poor_resolution->solution_resolution solution_tailing Solution: 1. Add TEA to Mobile Phase 2. Lower Mobile Phase pH 3. Use High-Purity Silica Column peak_tailing->solution_tailing solution_baseline Solution: 1. Degas Mobile Phase 2. Ensure Proper Equilibration 3. Clean Detector Flow Cell baseline_drift->solution_baseline

References

Overcoming challenges in the asymmetric synthesis of proaporphine alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of proaporphine alkaloids.

Troubleshooting Guides

This section provides solutions to common problems encountered in key synthetic steps.

Issue 1: Low Yield in Phenolic Oxidative Coupling

Q: My phenolic oxidative coupling reaction to form the proaporphine core is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I optimize the reaction?

A: Phenolic oxidative coupling is a critical step in many proaporphine syntheses and is often associated with low yields due to the formation of multiple products. Here are the common causes and troubleshooting strategies:

Potential Causes:

  • Oxidant Choice and Stoichiometry: The choice of oxidizing agent and its stoichiometry are crucial. Common oxidants include potassium ferricyanide (K₃[Fe(CN)₆]), ferric chloride (FeCl₃), and thallium(III) trifluoroacetate (TTFA). An incorrect oxidant or an inappropriate amount can lead to over-oxidation or incomplete reaction.

  • Reaction Conditions: Temperature, pH, and solvent can significantly influence the reaction's outcome. High temperatures can lead to decomposition, while an incorrect pH can affect the reactivity of the phenolic precursor.

  • Substrate Reactivity: The substitution pattern on the benzyltetrahydroisoquinoline precursor influences the ease of oxidation and the regioselectivity of the coupling. Electron-donating groups can facilitate the reaction but may also lead to undesired side products.

  • Formation of Diastereomers: The oxidative coupling can lead to the formation of diastereomeric products, which can be difficult to separate and may contribute to the perception of a low yield of the desired product.[1]

Troubleshooting & Optimization:

  • Screening Oxidizing Agents: If one oxidant gives poor results, consider screening others. For example, while K₃[Fe(CN)₆ is a classic reagent, newer methods using hypervalent iodine reagents have been reported to be effective.

  • Optimizing Reaction Parameters:

    • Temperature: Start with lower temperatures and gradually increase if the reaction is too slow.

    • pH: For reactions in aqueous media, carefully control the pH. A slightly basic medium is often optimal for phenolate formation.

    • Solvent: The choice of solvent can impact solubility and reactivity. A two-phase system (e.g., toluene/water) is sometimes employed.

  • Protecting Groups: Consider protecting other reactive functional groups on the molecule that might interfere with the desired coupling. However, the phenolic hydroxyl group is essential for the reaction and should not be protected.

  • Precursor Purity: Ensure the benzyltetrahydroisoquinoline starting material is of high purity, as impurities can interfere with the reaction.

  • Stirring: Vigorous stirring is important, especially in heterogeneous reaction mixtures, to ensure efficient mixing.

Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction

Q: I am performing a Pictet-Spengler reaction to form the tetrahydroisoquinoline core, but I am obtaining a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline skeleton. Achieving high diastereoselectivity is a common challenge. Here’s how to address it:

Potential Causes:

  • Reaction Conditions (Kinetic vs. Thermodynamic Control): The diastereomeric ratio can be highly dependent on the reaction conditions. Milder conditions often favor the kinetic product, while more forcing conditions can lead to the thermodynamic product.

  • Chiral Auxiliary: The nature of the chiral auxiliary on the starting amine or aldehyde can significantly influence the facial selectivity of the cyclization.

  • Acid Catalyst: The choice and concentration of the acid catalyst can impact the transition state of the cyclization and thus the diastereoselectivity.

  • Substrate Structure: Steric hindrance and electronic effects of substituents on both the β-arylethylamine and the aldehyde can affect the preferred direction of cyclization.

Troubleshooting & Optimization:

  • Temperature and Reaction Time:

    • To favor the kinetic product, run the reaction at a lower temperature for a shorter duration.

    • For the thermodynamic product, higher temperatures and longer reaction times may be necessary, but this can also lead to side reactions.

  • Catalyst Screening:

    • Experiment with different Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., TiCl₄, Sc(OTf)₃).

    • The use of chiral Brønsted acids or chiral Lewis acid catalysts can induce high enantioselectivity and diastereoselectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Screen a range of solvents from nonpolar (e.g., toluene, dichloromethane) to polar (e.g., acetonitrile).

  • Modification of Starting Materials: If possible, consider modifying the substituents on the starting materials to enhance steric bias and favor the formation of one diastereomer.

  • Two-Step Procedure: In some cases, forming the imine intermediate first under neutral or mildly acidic conditions, followed by acid-catalyzed cyclization, can provide better control over the reaction.

Issue 3: Low Yield in Robinson Annulation for Dienone Formation

Q: My Robinson annulation to construct the dienone ring of the proaporphine skeleton is giving a low yield. What are the common pitfalls and how can I optimize this step?

A: The Robinson annulation is a classic and powerful method for forming six-membered rings, but it can be prone to low yields if not properly optimized.[2][3][4]

Potential Causes:

  • Side Reactions of the Michael Acceptor: The Michael acceptor (e.g., methyl vinyl ketone) is prone to polymerization under basic conditions.

  • Competing Aldol Reactions: The starting ketone can undergo self-condensation, and the intermediate 1,5-diketone can potentially cyclize in different ways.

  • Equilibrium of the Michael Addition: The initial Michael addition is a reversible reaction, and the equilibrium may not favor the product under all conditions.

  • Dehydration Step: The final dehydration of the aldol adduct may be incomplete or lead to the formation of isomeric products.

  • Base and Solvent Choice: The choice of base and solvent is critical for both the Michael addition and the subsequent intramolecular aldol condensation.

Troubleshooting & Optimization:

  • Reagent Quality: Use freshly distilled methyl vinyl ketone or other Michael acceptors to avoid issues with polymerization.

  • Reaction Conditions:

    • Temperature Control: The Michael addition is typically performed at a lower temperature to minimize side reactions, followed by heating to promote the aldol condensation and dehydration.

    • Base Selection: A wide range of bases can be used (e.g., NaOH, KOH, NaOEt). The choice of base can affect the enolate formation and the subsequent reaction rates.

  • Stepwise Procedure: To improve yields, it is often beneficial to perform the Michael addition and the aldol condensation in separate steps.[3] Isolate the intermediate 1,5-diketone before proceeding with the cyclization.

  • Use of a Co-solvent: The use of a co-solvent like dioxane or THF with an alcoholic solvent can sometimes improve the solubility of the intermediates and enhance the yield.

  • Alternative Methods: If the classical Robinson annulation continues to give low yields, consider alternative methods for constructing the dienone ring, such as those involving Wittig reactions followed by cyclization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for the asymmetric synthesis of proaporphine alkaloids?

A1: The main strategies can be broadly categorized into two approaches:

  • Construction of the Tetracyclic Core from a Pre-formed Benzylisoquinoline:

    • Phenolic Oxidative Coupling: This biomimetic approach involves the intramolecular coupling of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline to form the dienone ring system.[1] This method is often direct but can suffer from low yields and the formation of multiple products.

    • Pschorr Cyclization: This method involves the intramolecular cyclization of a diazotized 8-amino-1-benzyltetrahydroisoquinoline.[1][5] While effective, the preparation of the diazonium salt and the cyclization conditions need careful control.

    • Photochemical Cyclization: Irradiation of an appropriately substituted 8-bromo-1-benzylisoquinoline can lead to the formation of the proaporphine skeleton. Yields can be variable.[1]

  • Stepwise Construction of the Ring System:

    • Robinson Annulation: This involves the formation of the dienone ring onto a pre-existing bicyclic or tricyclic ketone intermediate.[1][2][3]

    • Dieckmann Condensation: This method can be used to construct the cyclohexanone ring of the proaporphine core.[1]

Q2: How can I introduce chirality early in the synthesis to achieve an enantioselective outcome?

A2: Chirality is typically introduced in one of the following ways:

  • Chiral Starting Materials: Using a chiral building block, such as an enantiomerically pure amino acid derivative, to construct the isoquinoline portion of the molecule.

  • Asymmetric Catalysis:

    • Asymmetric Pictet-Spengler Reaction: Employing a chiral catalyst to control the stereochemistry of the tetrahydroisoquinoline ring formation.

    • Asymmetric Hydrogenation: Asymmetric reduction of an enamine or imine intermediate to set the stereocenter at C-1 of the isoquinoline.

    • Asymmetric Michael Addition: In syntheses utilizing the Robinson annulation, a chiral catalyst can be used to control the stereochemistry of the initial Michael addition.

Q3: What are the best protecting group strategies for the phenolic hydroxyl groups during the synthesis?

A3: The phenolic hydroxyl groups are often reactive and require protection during various synthetic steps.[6] The choice of protecting group is critical and depends on the subsequent reaction conditions.

  • Methyl Ethers (Me): These are very stable but require harsh conditions for deprotection (e.g., BBr₃), which may not be compatible with sensitive functional groups.

  • Benzyl Ethers (Bn): A common choice as they are stable to a wide range of conditions and can be removed by hydrogenolysis (H₂/Pd-C), which is a mild method.

  • Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups that can be cleaved under acidic conditions or with fluoride reagents (e.g., TBAF). Their steric bulk can be tuned for selective protection.

  • Esters (e.g., Acetate): Can be used but are sensitive to both acidic and basic hydrolysis.

An orthogonal protecting group strategy is often employed, where different protecting groups that can be removed under distinct conditions are used to protect multiple hydroxyl groups. This allows for the selective deprotection of one hydroxyl group while others remain protected.

Q4: My proaporphine alkaloid product seems to be unstable during workup and purification. What precautions should I take?

A4: Proaporphine alkaloids, particularly those with a dienone system, can be sensitive to light, air, and acid.

  • Minimize Exposure to Light and Air: Work in a fume hood with the sash down to minimize light exposure and consider working under an inert atmosphere (e.g., nitrogen or argon), especially during purification.

  • Avoid Strong Acids: The dienone moiety can be acid-sensitive. Use neutral or slightly basic conditions during extractions and chromatography whenever possible. If an acidic workup is necessary, use it cautiously and for a minimal amount of time.

  • Purification Method:

    • Column Chromatography: Use neutral or deactivated silica gel (by adding a small amount of triethylamine to the eluent) to prevent decomposition on the column.

    • Crystallization: If the product is crystalline, this can be an excellent method for purification that avoids prolonged exposure to silica gel.[7]

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the purification of proaporphine alkaloids from natural sources and can be a gentle alternative to traditional column chromatography.[8][9][10]

  • Storage: Store the purified product under an inert atmosphere, protected from light, and at a low temperature to prevent degradation.

Data Presentation

Table 1: Comparison of Selected Asymmetric Syntheses of Proaporphine Alkaloids

Proaporphine AlkaloidKey Chiral StepCatalyst/ReagentOverall Yield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
(+)-GlaziovinePhenolic Oxidative CouplingK₃[Fe(CN)₆]~1% (from (±)-N-methylcoclaurine)Racemic[7]
(+)-GlaziovineRitter Reaction & CyclizationBBr₃ (demethylation)50-55%Racemic[7]
(S)-GlaucineIntramolecular Oxidative CouplingSuperstoichiometric metal oxidants15% (9 steps)>99% ee[11]
(±)-PronuciferinePhotochemical CyclizationUV irradiation4-17%Racemic[1]
(±)-HexahydrostepharineDieckmann Cyclization-3.3%Racemic[1]
(-)-MisraminePictet-Spengler Cyclization & Baeyer-Villiger Oxidation-Not specifiedEnantioselective

Note: This table is a summary of selected examples and is not exhaustive. Yields and stereoselectivities can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Key Experimental Protocol: Phenolic Oxidative Coupling for the Synthesis of (±)-Glaziovine

This protocol is adapted from literature procedures for the synthesis of glaziovine via oxidative coupling of (±)-N-methylcoclaurine.[7]

Materials:

  • (±)-N-methylcoclaurine

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Solutions:

    • Dissolve (±)-N-methylcoclaurine in toluene in a round-bottom flask.

    • In a separate flask, prepare an aqueous solution of potassium ferricyanide and potassium carbonate.

  • Reaction Setup:

    • Combine the organic and aqueous solutions in a flask equipped with a mechanical stirrer.

    • Stir the two-phase mixture vigorously at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may take several hours.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate (±)-Glaziovine.

Key Experimental Protocol: Asymmetric Pictet-Spengler Reaction (General)

This is a general protocol and specific conditions will vary depending on the substrate and catalyst.

Materials:

  • β-arylethylamine

  • Aldehyde or ketone

  • Chiral Brønsted acid or Lewis acid catalyst (e.g., a chiral phosphoric acid or a chiral metal complex)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon), add the β-arylethylamine, the aldehyde or ketone, and the chiral catalyst.

    • Add the anhydrous solvent. If using molecular sieves, add them at this stage.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (ranging from -78 °C to room temperature, depending on the catalyst and substrates).

  • Reaction Monitoring:

    • Monitor the reaction for the consumption of the starting materials by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography.

    • Determine the diastereomeric ratio and/or enantiomeric excess of the product by chiral HPLC or NMR analysis of a derivatized sample.

Mandatory Visualization

Asymmetric_Synthesis_of_Proaporphine_Alkaloids_Workflow cluster_start Starting Materials cluster_core_formation Core Tetrahydroisoquinoline Synthesis cluster_cyclization Proaporphine Skeleton Formation cluster_final_product Final Product start_amine β-Arylethylamine pictet_spengler Asymmetric Pictet-Spengler Reaction start_amine->pictet_spengler robinson Robinson Annulation start_carbonyl Aldehyde/Ketone start_carbonyl->pictet_spengler oxidative_coupling Phenolic Oxidative Coupling pictet_spengler->oxidative_coupling pschorr Pschorr Cyclization pictet_spengler->pschorr proaporphine Proaporphine Alkaloid oxidative_coupling->proaporphine pschorr->proaporphine robinson->proaporphine

Caption: General workflow for the asymmetric synthesis of proaporphine alkaloids.

Troubleshooting_Low_Yield_Oxidative_Coupling start Low Yield in Oxidative Coupling cause1 Incorrect Oxidant or Stoichiometry? start->cause1 cause2 Suboptimal Reaction Conditions? start->cause2 cause3 Side Reactions or Decomposition? start->cause3 cause4 Formation of Diastereomers? start->cause4 solution1 Screen different oxidants (K₃[Fe(CN)₆], FeCl₃, etc.) and optimize stoichiometry. cause1->solution1 solution2 Optimize Temperature, pH, and Solvent. cause2->solution2 solution3 Use purer starting material. Consider protecting groups for other functionalities. cause3->solution3 solution4 Optimize for one diastereomer or improve separation technique. cause4->solution4

Caption: Troubleshooting decision tree for low yield in phenolic oxidative coupling.

Protecting_Group_Strategy cluster_protection Protection cluster_deprotection Deprotection Conditions phenolic_oh Phenolic -OH methyl Methyl (Me) (Stable, harsh deprotection) phenolic_oh->methyl benzyl Benzyl (Bn) (Stable, mild deprotection) phenolic_oh->benzyl silyl Silyl (TBS, TIPS) (Versatile, mild deprotection) phenolic_oh->silyl bbr3 BBr₃ methyl->bbr3 h2_pdc H₂ / Pd-C benzyl->h2_pdc tbaf TBAF / Acid silyl->tbaf

Caption: Logic diagram for selecting a protecting group for phenolic hydroxyls. diagram for selecting a protecting group for phenolic hydroxyls.

References

Navigating the Matrix: A Technical Support Center for LC-MS/MS Analysis of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the aporphine alkaloid (-)-Pronuciferine, overcoming ion suppression and matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a critical hurdle to achieving accurate and reproducible quantification. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant problem in the LC-MS/MS analysis of (-)-Pronuciferine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like (-)-Pronuciferine, by co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[2] In biological matrices, phospholipids are a primary cause of ion suppression, particularly when using electrospray ionization (ESI).[3][4]

Q2: I'm observing significant ion suppression for (-)-Pronuciferine. What are the most probable causes?

A2: The most common culprits for ion suppression in the analysis of basic compounds like (-)-Pronuciferine are co-eluting phospholipids from biological samples.[3][4] These molecules can compete with the analyte for ionization in the mass spectrometer's source. Other potential causes include high concentrations of salts from buffers, formulation excipients, or endogenous sources, and the presence of other metabolites that share similar retention times.

Q3: How can I proactively minimize matrix effects during method development for (-)-Pronuciferine?

A3: A multi-faceted approach is most effective. This includes:

  • Optimizing Sample Preparation: Employing a robust sample cleanup technique is the most critical step to remove interfering matrix components.[5]

  • Chromatographic Separation: Developing a selective LC method to separate (-)-Pronuciferine from the bulk of matrix components is crucial.[1]

  • Judicious Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for (-)-Pronuciferine is the gold standard for compensating for matrix effects that cannot be eliminated.

Troubleshooting Guides

Problem: Low Signal Intensity and Poor Sensitivity for (-)-Pronuciferine

This is a classic symptom of ion suppression. The following decision tree can guide your troubleshooting process.

G cluster_sample_prep Sample Preparation start Low Signal/Poor Sensitivity sample_prep Is sample preparation adequate? start->sample_prep chromatography Is chromatographic separation optimal? sample_prep->chromatography Sample prep is robust ppt Protein Precipitation (PPT) sample_prep->ppt Using PPT? lle Liquid-Liquid Extraction (LLE) sample_prep->lle Using LLE? spe Solid-Phase Extraction (SPE) sample_prep->spe Using SPE? ms_params Are MS parameters optimized? chromatography->ms_params Chromatography is optimized gradient gradient chromatography->gradient Optimize gradient to separate from early eluting salts and late eluting phospholipids. column column chromatography->column Try a different column chemistry (e.g., phenyl-hexyl, biphenyl). source_params source_params ms_params->source_params Optimize source temperature, gas flows, and spray voltage. improve_ppt improve_ppt ppt->improve_ppt Consider phospholipid removal plates or a more rigorous technique like LLE/SPE. optimize_lle optimize_lle lle->optimize_lle Optimize pH and solvent choice. optimize_spe optimize_spe spe->optimize_spe Optimize sorbent, wash, and elution steps.

Caption: Troubleshooting workflow for low signal intensity.

Problem: High Variability in Quality Control (QC) Samples

Inconsistent results across a batch often point to variable matrix effects between samples.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure precise and reproducible execution of your sample preparation protocol. Automation can significantly improve consistency.

  • Possible Cause: Lack of an appropriate internal standard.

    • Solution: If not already in use, incorporate a stable isotope-labeled internal standard for (-)-Pronuciferine. This will compensate for variations in extraction efficiency and ion suppression between individual samples.

  • Possible Cause: Matrix differences between individual samples.

    • Solution: While a SIL-IS is the best remedy, further optimization of the sample cleanup to remove more of the matrix components can also help reduce this variability.

Experimental Protocols

Physicochemical Properties of (-)-Pronuciferine

A clear understanding of the analyte's properties is fundamental to developing effective extraction methods.

PropertyValueImplication for Sample Preparation
logP ~2.51Moderately lipophilic, suitable for extraction into common organic solvents.[6]
pKa (Strongest Basic) ~7.78As a basic compound, its charge state is pH-dependent.[6]
Sample Preparation Methodologies

The choice of sample preparation is a critical determinant in the success of the analysis. Below are starting protocols that should be optimized for your specific matrix.

1. Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a cost-effective technique that can provide clean extracts if optimized correctly.

G plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard plasma->is basify Basify Sample (pH ~9.8 with NH4OH) is->basify extract Add Extraction Solvent (e.g., Methyl tert-butyl ether) basify->extract vortex Vortex & Centrifuge extract->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) workflow.

  • Methodology:

    • To 100 µL of plasma, add the internal standard.

    • Basify the sample to a pH of approximately 9.8 (at least 2 pH units above the pKa of 7.78) using a suitable buffer like ammonium hydroxide. This ensures (-)-Pronuciferine is in its neutral, more organic-soluble form.

    • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).

    • Vortex for 5 minutes, then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

2. Solid-Phase Extraction (SPE) for Urine or Plasma Samples

SPE can offer higher recoveries and cleaner extracts compared to LLE, especially with mixed-mode cation exchange cartridges that are well-suited for basic drugs.[7]

StepReagent/SolventPurpose
Condition 1 mL MethanolTo wet the sorbent.
Equilibrate 1 mL WaterTo prepare the sorbent for the aqueous sample.
Load Pre-treated Sample (pH ~6)To retain (-)-Pronuciferine on the sorbent.
Wash 1 1 mL 0.1% Formic Acid in WaterTo remove salts and polar interferences.
Wash 2 1 mL MethanolTo remove less polar interferences.
Elute 1 mL 5% Ammonium Hydroxide in MethanolTo disrupt the ionic interaction and elute the basic analyte.
  • Methodology:

    • Pre-treatment: For urine, dilute 1:1 with a buffer at pH ~6. For plasma, a protein precipitation step (e.g., with acetonitrile) followed by dilution of the supernatant may be necessary.

    • SPE Procedure: Follow the steps outlined in the table above using a mixed-mode cation exchange SPE cartridge.

    • Post-Elution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Recommended LC-MS/MS Parameters (Starting Point)

These parameters should be optimized for your specific instrument and application.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, <3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor Ion: 312.1 m/z; Product Ion: 283.1 m/z[4]

By systematically addressing each stage of the analytical process—from understanding the analyte's properties to optimizing sample preparation and chromatographic conditions—researchers can effectively mitigate ion suppression and matrix effects, leading to robust and reliable quantification of (-)-Pronuciferine in complex biological matrices.

References

Enhancing the long-term stability of (-)-Pronuciferine in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on enhancing the long-term stability of (-)-Pronuciferine in Dimethyl Sulfoxide (DMSO) solutions. While specific long-term stability data for (-)-Pronuciferine in DMSO is not extensively published, this guide synthesizes best practices and data from studies on other small molecules and alkaloids to provide researchers with actionable strategies and troubleshooting advice.

Troubleshooting Guides

Proactive measures and reactive troubleshooting are critical for maintaining the integrity of (-)-Pronuciferine in DMSO. Below are common issues and recommended actions.

Issue 1: Observed decrease in compound activity or purity over time.

  • Possible Cause: Degradation of (-)-Pronuciferine in the DMSO stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the stock solution is stored at or below -20°C. For long-term storage, -80°C is preferable.

    • Minimize Water Contamination: Use anhydrous DMSO to prepare solutions. DMSO is highly hygroscopic, and water can facilitate hydrolysis of the compound.[1][2][3] Studies have shown that water content is a more significant factor in compound degradation than oxygen.[2][3]

    • Limit Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] While some studies show no significant loss for many compounds after multiple freeze-thaw cycles, it remains a best practice to minimize them.[2][3]

    • Protect from Light: Store solutions in amber vials to prevent light-induced degradation.

    • Perform Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of the stock solution compared to a freshly prepared sample or a powdered standard.[2][3][4]

Issue 2: Inconsistent experimental results using the same stock solution.

  • Possible Cause: Inhomogeneous solution after thawing or precipitation of the compound.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: After thawing, ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.

    • Visual Inspection: Before use, visually inspect the solution for any signs of precipitation. If precipitation is observed, gentle warming and sonication may be required to redissolve the compound.

    • Solubility Check: The concentration of the stock solution may exceed the solubility of (-)-Pronuciferine at lower temperatures. Consider preparing a less concentrated stock solution if precipitation is a persistent issue.

Summary of Factors Affecting Compound Stability in DMSO

The following table summarizes findings from studies on the stability of various small molecules in DMSO, which can serve as a general guideline for handling (-)-Pronuciferine solutions.

FactorConditionObservationRecommendation for (-)-PronuciferineCitation
Storage Temperature Room TemperatureProbability of observing a compound drops to 83% after 6 months and 52% after 1 year.Avoid long-term storage at room temperature. Use for short-term experimental setup only.[5][6]
4°C85% of compounds were stable in a DMSO/water (90/10) mixture for 2 years.Suitable for mid-term storage (weeks to months).[7]
-20°CCommon practice to slow degradation.Recommended for standard long-term storage. [1]
-80°CPreferred for very long-term storage to minimize chemical degradation.Ideal for archival storage. [1]
Water Content Anhydrous DMSO vs. Wet DMSOWater is a more significant factor in causing compound loss than oxygen.Use high-purity, anhydrous DMSO and minimize exposure to atmospheric moisture.[2][3]
Freeze-Thaw Cycles 11 cycles (-15°C to 25°C)No significant compound loss was observed for a diverse set of compounds.While generally robust, it is best practice to aliquot stock solutions to minimize cycles.[2][3]
Container Material Glass vs. PolypropyleneNo significant difference in compound recovery was found over 5 months at room temperature.Both glass and polypropylene are acceptable container materials. Amber vials are recommended to protect from light.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for a (-)-Pronuciferine DMSO stock solution?

For short-term storage (days to a few weeks), 4°C is acceptable. For long-term storage, -20°C or ideally -80°C is recommended to minimize the rate of potential chemical degradation.[1]

Q2: How many times can I freeze and thaw my (-)-Pronuciferine stock solution?

While studies on diverse compound libraries have shown minimal degradation after multiple freeze-thaw cycles, it is a best practice to aliquot your stock solution into single-use volumes to avoid potential degradation and ensure consistency across experiments.[2][3]

Q3: Does the concentration of (-)-Pronuciferine in DMSO affect its stability?

While direct studies on (-)-Pronuciferine are unavailable, for some compounds, higher concentrations can be more stable. However, solubility limits must be considered, especially at low storage temperatures. A common stock concentration for small molecules is 10 mM.[2]

Q4: My DMSO has absorbed some water. Can I still use it to prepare my (-)-Pronuciferine stock solution?

It is strongly recommended to use anhydrous DMSO. The presence of water can facilitate the hydrolysis of susceptible compounds.[1] If you suspect your DMSO has absorbed water, using a fresh, sealed bottle of anhydrous DMSO is the best course of action.

Q5: What analytical method should I use to check the purity of my (-)-Pronuciferine solution?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for quantifying alkaloids like pronuciferine.[8][9] LC-MS can also be used for both quantification and identification of potential degradation products.[2][3][4]

Experimental Protocols

Protocol: Assessment of (-)-Pronuciferine Stability in DMSO

This protocol outlines a general method to assess the stability of (-)-Pronuciferine in DMSO under various conditions.

1. Materials and Reagents:

  • (-)-Pronuciferine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass or polypropylene vials

  • Volumetric flasks

  • Calibrated analytical balance

  • HPLC or LC-MS system

  • Appropriate mobile phase for HPLC/LC-MS (e.g., acetonitrile and water with additives like triethylamine or formic acid)[8]

  • Internal standard (optional, but recommended for precise quantification)

2. Preparation of Stock Solution:

  • Accurately weigh the desired amount of (-)-Pronuciferine powder.

  • Dissolve the powder in a precise volume of anhydrous DMSO in a volumetric flask to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.[1]

  • Aliquot the stock solution into single-use amber vials.

3. Stability Study Design:

  • Time Points: Establish the time points for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).

  • Storage Conditions: Store aliquots under different conditions to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Freeze-Thaw Cycle Arm: Designate a set of aliquots for repeated freeze-thaw cycles (e.g., thaw at room temperature for 30 minutes, then refreeze at -20°C; repeat for a set number of cycles).

4. Analytical Procedure (HPLC/LC-MS):

  • Time Point 0 (Initial Analysis):

    • Take one aliquot of the freshly prepared stock solution.

    • Prepare an analytical sample by diluting a small volume of the stock solution with the mobile phase to a final concentration suitable for analysis.

    • If using an internal standard, add it to the analytical sample.

    • Inject the sample in triplicate onto the HPLC or LC-MS system.

    • Record the peak area of (-)-Pronuciferine.

  • Subsequent Time Points:

    • At each designated time point, retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and come to room temperature. Vortex to ensure homogeneity.

    • Prepare and analyze the sample as described for Time Point 0.

5. Data Analysis:

  • Calculate the percentage of (-)-Pronuciferine remaining at each time point relative to the initial concentration at T=0.

  • Plot the percentage remaining versus time for each storage condition.

  • Summarize the data in a table for easy comparison.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3... months) cluster_data Data Interpretation prep1 Weigh (-)-Pronuciferine prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Aliquot into Vials prep3->prep4 storage1 Room Temp prep4->storage1 storage2 4°C prep4->storage2 storage3 -20°C prep4->storage3 storage4 -80°C prep4->storage4 analysis1 Thaw & Vortex storage1->analysis1 storage2->analysis1 storage3->analysis1 storage4->analysis1 analysis2 Prepare Analytical Sample analysis1->analysis2 analysis3 HPLC/LC-MS Analysis analysis2->analysis3 analysis4 Quantify Peak Area analysis3->analysis4 data1 Calculate % Remaining analysis4->data1 data2 Plot Degradation Curve data1->data2

Caption: Experimental workflow for assessing the long-term stability of (-)-Pronuciferine.

troubleshooting_flow start Inconsistent Experimental Results or Decreased Activity check_storage Verify Storage Conditions (Temp, Light, Container) start->check_storage check_handling Review Handling Procedures (Freeze-Thaw, Water Exposure) start->check_handling purity_analysis Perform Purity Analysis (HPLC/LC-MS) check_storage->purity_analysis check_handling->purity_analysis stable Purity is High (>95%) purity_analysis->stable Yes degraded Significant Degradation Detected purity_analysis->degraded No investigate_assay Investigate Other Experimental Variables (e.g., Assay components, cell viability) stable->investigate_assay prepare_fresh Discard Old Stock Prepare Fresh Solution from Powder using Anhydrous DMSO degraded->prepare_fresh

Caption: Troubleshooting logic for stability issues with (-)-Pronuciferine in DMSO.

References

Troubleshooting poor cell viability in high-concentration (-)-Pronuciferine cytotoxicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor or unexpected cell viability results in high-concentration (-)-Pronuciferine cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: My MTT assay results show an unexpected increase in cell viability at high concentrations of (-)-Pronuciferine. What could be the cause?

This is a common artifact observed with plant-derived compounds like (-)-Pronuciferine, which belongs to the aporphine alkaloid class. The issue often stems from interference with the assay chemistry itself, rather than a true biological effect.

  • Direct MTT Reduction: (-)-Pronuciferine, like many natural compounds with antioxidant properties, may directly reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[1] This chemical reaction is independent of cellular metabolic activity and leads to a false-positive signal, making it appear as if the cells are more viable.[1]

  • Compound Precipitation: At high concentrations, (-)-Pronuciferine may precipitate out of the solution in the cell culture media. These precipitates can interfere with the optical density readings of the assay, leading to artificially inflated viability signals.

  • Metabolic Upregulation: Some compounds can stimulate mitochondrial activity at certain concentrations, leading to an increase in MTT reduction that can mask underlying cytotoxicity.[1]

Q2: How can I confirm if (-)-Pronuciferine is interfering with my MTT assay?

A cell-free assay is the most effective way to determine if the compound is directly reducing MTT.[1]

  • Procedure: Prepare wells with your complete cell culture medium and the same concentrations of (-)-Pronuciferine used in your experiment, but without cells. Add the MTT reagent and incubate for the same duration as your cellular experiment.

  • Interpretation: If you observe a dose-dependent increase in absorbance in the wells containing (-)-Pronuciferine without cells, it confirms direct chemical reduction of the MTT reagent.[2]

Q3: My cell viability results are inconsistent between experiments. What are the common sources of variability?

Inconsistent results in cytotoxicity assays can arise from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding and maintain a consistent cell number across all wells.

  • Solvent Concentration: If using a solvent like DMSO to dissolve (-)-Pronuciferine, ensure the final concentration in the culture medium is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation and temperature fluctuations, which can affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and use the inner wells for your experiment.[3]

  • Pipetting Errors: Inconsistent pipetting, especially during serial dilutions and reagent addition, can introduce significant variability.[3]

Q4: What alternative cytotoxicity assays can I use if MTT is not suitable for (-)-Pronuciferine?

If MTT assay interference is confirmed, consider using assays with different detection principles:

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is a marker of metabolically active cells.[4]

  • Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These methods use dyes that can only enter cells with compromised membranes.

  • Apoptosis Assays (e.g., Annexin V/PI staining): These assays can detect early and late stages of apoptosis, providing insights into the mechanism of cell death.

Q5: What is the expected cytotoxic effect of (-)-Pronuciferine and related alkaloids?

(-)-Pronuciferine is a proaporphine alkaloid. While high-concentration cytotoxicity data for (-)-Pronuciferine is limited, studies on related aporphine and proaporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action is thought to involve the induction of apoptosis and targeting of DNA-manipulating enzymes like topoisomerases.[8][9] However, it is important to note that some studies have also reported neuroprotective and even proliferative effects of (-)-Pronuciferine at lower concentrations.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Increased "viability" at high concentrations (U-shaped dose-response curve) 1. Direct reduction of MTT reagent by (-)-Pronuciferine.[1] 2. Precipitation of (-)-Pronuciferine at high concentrations. 3. Colorimetric interference from the compound.1. Perform a cell-free MTT reduction assay to confirm interference.[2] 2. Visually inspect wells for precipitate under a microscope. 3. Use an alternative assay (LDH, ATP-based, or apoptosis assay). 4. Check the solubility of (-)-Pronuciferine in your culture medium.
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilutions or reagent addition.[3] 3. "Edge effect" in the 96-well plate.[3] 4. Contamination of the cell culture.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and practice consistent pipetting technique. 3. Avoid using the outer wells of the plate for experimental samples.[3] 4. Regularly check for and discard contaminated cultures.
Low signal or high background in the assay 1. Suboptimal cell number. 2. Insufficient incubation time with the compound or assay reagent. 3. Reagent instability or improper storage.1. Perform a cell titration experiment to determine the optimal seeding density. 2. Optimize incubation times for your specific cell line and assay. 3. Ensure all assay reagents are stored correctly and are not expired.
Discrepancy between assay results and microscopic observation 1. Assay is measuring a metabolic parameter that does not correlate with cell death (e.g., metabolic inhibition without cell lysis).[1] 2. Compound induces a non-apoptotic form of cell death not well-detected by the assay.1. Use a multi-parametric approach by combining different assays (e.g., MTT with LDH or Annexin V/PI). 2. Visually inspect cells for morphological changes indicative of cell death (e.g., rounding, detachment, membrane blebbing).

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of alkaloids structurally related to (-)-Pronuciferine in various human cancer cell lines. Note that data for (-)-Pronuciferine is limited, and these values are for related aporphine and proaporphine alkaloids.

Compound Cell Line Cancer Type IC50 (µM)
NantenineSMMC-7721Hepatocellular Carcinoma70.08 ± 4.63
CorytuberineSMMC-7721Hepatocellular Carcinoma73.22 ± 2.35
ChelidonineSMMC-7721Hepatocellular Carcinoma27.77 ± 2.29
SparsiflorineHeLaCervical CarcinomaGood Activity
GlaziovineHeLaCervical CarcinomaGood Activity
GlaziovineHL-60Promyelocytic LeukemiaGood Activity
OxostephanineBCBreast Cancer0.24 µg/mL
OxostephanineMOLT-3Acute Lymphoblastic Leukemia0.71 µg/mL
DehydrocrebanineHL-60Promyelocytic Leukemia2.14 µg/mL
NuciferineMDA-MB-231, MCF7Breast CancerDose-dependent
NuciferineHepG2, Huh7, HCCLM3Hepatocellular CarcinomaDose-dependent
NuciferineHeLaCervical CarcinomaDose-dependent

Data compiled from multiple sources.[5][6][7][10] "Good Activity" indicates that the source reported significant cytotoxicity but did not provide a specific IC50 value.

Experimental Protocols

MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of (-)-Pronuciferine. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay

Principle: This assay quantifies the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reagent to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (e.g., 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with (-)-Pronuciferine as described previously.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Visualizations

Experimental Workflow for Troubleshooting MTT Assay Interference

MTT_Troubleshooting_Workflow start Start: Unexpected MTT Assay Results (e.g., High Viability at High Concentration) q1 Is the compound colored or does it precipitate in media at high concentrations? start->q1 action1 Visually inspect wells. Run 'Compound-Only' control (compound in media, no cells). q1->action1 Yes action2 Perform Cell-Free MTT Assay: Incubate compound with MTT reagent in cell-free media. q1->action2 No q2 Is there a significant absorbance reading in the compound-only control? action1->q2 q2->action2 No conclusion1 Conclusion: Colorimetric interference and/or compound precipitation is likely. q2->conclusion1 Yes q3 Does absorbance increase with compound concentration in the cell-free assay? action2->q3 conclusion2 Conclusion: Direct chemical reduction of MTT by the compound is confirmed. q3->conclusion2 Yes conclusion3 No significant interference detected. Investigate other causes (e.g., metabolic upregulation, experimental variability). q3->conclusion3 No recommendation Recommendation: Use an alternative non-colorimetric cytotoxicity assay (e.g., LDH, ATP-based, Apoptosis). conclusion1->recommendation conclusion2->recommendation

Caption: Troubleshooting workflow for MTT assay interference.

Potential Signaling Pathways Affected by Aporphine Alkaloids

Aporphine_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Regulation pronuciferine (-)-Pronuciferine & Related Aporphine Alkaloids PI3K PI3K pronuciferine->PI3K Inhibition ERK ERK pronuciferine->ERK Inhibition STAT3 STAT3 pronuciferine->STAT3 Inhibition Bcl2 Bcl-2 (Anti-apoptotic) pronuciferine->Bcl2 Downregulation Bax Bax (Pro-apoptotic) pronuciferine->Bax Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Apoptosis Survival STAT3->Apoptosis Survival Caspases Caspases Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

References

Technical Support Center: Optimization of HSCCC Two-Phase Solvent Systems for Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Speed Counter-Current Chromatography (HSCCC) for alkaloid purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful HSCCC separation of alkaloids?

A1: The selection of an appropriate two-phase solvent system is the most crucial step, estimated to be about 90% of the entire work in HSCCC.[1] An optimal solvent system ensures a suitable partition coefficient (K) for the target alkaloids, leading to effective separation and purification.

Q2: What is the ideal range for the partition coefficient (K) in HSCCC?

A2: For most HSCCC applications, the ideal partition coefficient (K) for the target compound is between 0.5 and 2.0.[2][3]

  • If K is too small (<0.5): The solute will elute too quickly, close to the solvent front, resulting in poor resolution from other components.[2]

  • If K is too large (>2.0): The elution time will be excessively long, leading to broad peaks and lower purity.[2]

Q3: How is the partition coefficient (K) calculated?

A3: The partition coefficient is the ratio of the concentration of the solute in the stationary phase to its concentration in the mobile phase. In practice, it can be determined by High-Performance Liquid Chromatography (HPLC) analysis of both phases after partitioning. The formula used is:

K = As / Am[4]

Where:

  • As is the peak area of the alkaloid in the stationary phase.[4]

  • Am is the peak area of the alkaloid in the mobile phase.[4]

Q4: What are some commonly used solvent systems for alkaloid purification in HSCCC?

A4: Chloroform-methanol-water and hexane-ethyl acetate-methanol-water (HEMWat) systems are frequently used for separating alkaloids.[5] The polarity of these systems can be adjusted by varying the volume ratios of the solvents to achieve the desired K values. For acidic alkaloids, adding an acid like trifluoroacetic acid (TFA) to the solvent system can modify the K value.[1] A versatile system for many alkaloids is composed of CHCl3-CH3OH-water (4:3:2), with the acidity of the water phase adjusted as needed.[6]

Troubleshooting Guide

Issue 1: Poor Peak Resolution

Q: My target alkaloid peak is co-eluting with impurities. How can I improve the resolution?

A: Poor peak resolution is often related to the separation factor (α) between the target compound and impurities.

  • Optimize the Solvent System: The separation factor (α = K2/K1, where K1 > K2) should ideally be greater than 1.5 for good resolution.[1] You may need to systematically test different solvent system compositions to improve the selectivity.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the separation time.

  • Increase Stationary Phase Retention: Higher retention of the stationary phase generally leads to better peak resolution.[1] This can be influenced by the rotational speed of the centrifuge and the properties of the solvent system.

  • Consider Stepwise Elution: Using a stepwise elution with mobile phases of different polarities can help to separate compounds with a wider range of K values in a single run.[4][7]

Issue 2: Emulsion Formation

Q: The two phases of my solvent system are forming an emulsion in the column. What should I do?

A: Emulsion formation can lead to loss of the stationary phase and poor separation.

  • Check Solvent System Properties: Some solvent combinations are more prone to emulsification. Ensure the settling time for your chosen solvent system is adequate (a quick separation of phases after shaking in a test tube is a good indicator).[1]

  • Adjust Rotational Speed: A very high rotational speed can sometimes contribute to emulsion formation. Try reducing the speed slightly.

  • Modify the Solvent System: Adding a small amount of a modifier, like an alcohol, can sometimes help to break emulsions.

  • Increase Temperature (with caution): Increasing the temperature can sometimes reduce viscosity and help prevent emulsions. However, be cautious with volatile solvents like dichloromethane, as higher temperatures can cause vaporization and negatively impact the separation.[4]

Issue 3: Stationary Phase Loss

Q: I am experiencing significant loss of the stationary phase during the run. What are the possible causes and solutions?

A: Maintaining a high retention of the stationary phase (Sf) is critical for good HSCCC separation. An Sf value greater than 50% is generally considered good.[4]

  • Incorrect Elution Direction: Ensure you are using the correct elution direction for your mobile phase. A lower (heavier) mobile phase should be introduced from the "head" to the "tail," and an upper (lighter) mobile phase from "tail" to "head."[1] Eluting in the wrong direction can cause a complete loss of the stationary phase.[1]

  • Flow Rate Too High: An excessively high flow rate can strip the stationary phase from the column. Try reducing the flow rate.

  • Incompatible Sample Solvent: The sample should be dissolved in the mobile phase, the stationary phase, or a mixture of both.[8] Injecting a sample dissolved in a solvent that is not part of the two-phase system can disrupt the equilibrium and cause phase loss.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the stationary phase before starting the mobile phase flow.

Experimental Protocols

Protocol 1: Selection and Optimization of the Two-Phase Solvent System
  • Literature Review: Begin by reviewing published literature for solvent systems used to separate similar alkaloids.[1][9]

  • Systematic Search: A common starting point for alkaloids is a chloroform-methanol-water or a hexane-ethyl acetate-methanol-water (HEMWat) system.[2][5] Prepare a series of these systems with varying volume ratios to cover a range of polarities.

  • Partition Coefficient (K) Determination: a. Prepare a small amount (e.g., 10 mL) of the selected two-phase solvent system in a separatory funnel. b. Allow the phases to separate completely. c. Dissolve a small amount of the crude extract or pure alkaloid in a vial containing equal volumes of the upper and lower phases (e.g., 2 mL of each). d. Vortex the vial vigorously for several minutes to ensure the analyte partitions between the two phases. e. Centrifuge the vial to ensure complete phase separation. f. Carefully withdraw an aliquot from both the upper (stationary) and lower (mobile) phases. g. Analyze each aliquot by HPLC to determine the peak area of the target alkaloid. h. Calculate the K value using the formula K = As / Am.[4]

  • Optimization: Adjust the volume ratios of the solvents in the two-phase system and repeat step 3 until a K value between 0.5 and 2.0 is achieved for the target alkaloid(s).[2]

Protocol 2: General HSCCC Operation for Alkaloid Purification
  • Solvent Preparation: Prepare a sufficient volume of the optimized two-phase solvent system in a large separatory funnel. Shake vigorously and allow the phases to separate completely. Degas both phases using sonication or vacuum filtration.[3]

  • Column Preparation: a. Select the appropriate elution mode (head-to-tail for a lower mobile phase, tail-to-head for an upper mobile phase).[1] b. Begin rotating the column at the desired speed (e.g., 800-900 rpm).[4][10] c. Pump the stationary phase into the column until it is completely filled.

  • Sample Injection: a. Dissolve the crude extract or sample in a small volume of the mobile phase, stationary phase, or a mixture of both.[4][8] b. Inject the sample solution into the column through the sample injection valve.

  • Elution and Fraction Collection: a. Pump the mobile phase through the column at the optimized flow rate (e.g., 1.5-2.0 mL/min).[4][11] b. Monitor the effluent using a UV detector at an appropriate wavelength for the target alkaloids. c. Collect fractions of the effluent using a fraction collector.

  • Determination of Stationary Phase Retention (Sf): a. After the separation is complete, stop the rotation and pump out the entire contents of the column into a graduated cylinder. b. Measure the volume of the stationary phase retained in the column (Vs). c. Calculate the retention of the stationary phase using the formula: Sf (%) = (Vs / Vc) x 100, where Vc is the total column volume.

Data Presentation

Table 1: Examples of HSCCC Two-Phase Solvent Systems for Alkaloid Purification

Alkaloid(s)Plant SourceTwo-Phase Solvent System (v/v/v/v)K Value(s)Reference
Matrine, OxymatrineEuchresta tubulosaCCl4-CH2Cl2-MeOH-H2O (3:7:6:4)Not specified[2]
N-formyl cytisineEuchresta tubulosaCH2Cl2-MeOH-H2O (4:3:2)Not specified[2]
CytisineEuchresta tubulosaCH2Cl2-MeOH-H2ONot specified[2]
Matrine, Oxymatrine, N-formyl cytisine, N-acetyl cytisineEuchresta tubulosaStepwise: 1) CCl4-CH2Cl2-MeOH-H2O (2:3:3:2) 2) CH2Cl2-MeOH-H2O (5:3:2)Kmatrine=0.68, Koxymatrine=1.12 (System 1); KN-formyl cytisine=0.75, KN-acetyl cytisine=1.23 (System 2)[4]
Various alkaloidsCortex phellodendri, Semen strychni, etc.CHCl3-CH3OH-H2O (4:3:2) with adjusted acidityNot specified[6]

Visualizations

HSCCC_Workflow start Start: Crude Alkaloid Extract protocol1 Protocol 1: Solvent System Selection & Optimization start->protocol1 k_determination Determine Partition Coefficient (K) protocol1->k_determination k_check Is 0.5 < K < 2.0? k_determination->k_check adjust_system Adjust Solvent Ratios k_check->adjust_system No protocol2 Protocol 2: HSCCC Separation k_check->protocol2 Yes adjust_system->k_determination prepare_solvents Prepare & Degas Solvents protocol2->prepare_solvents prepare_column Prepare Column (Fill with Stationary Phase) prepare_solvents->prepare_column inject_sample Inject Sample prepare_column->inject_sample elution Elution & Fraction Collection inject_sample->elution analysis Analyze Fractions (HPLC, TLC) elution->analysis end End: Purified Alkaloids analysis->end

Caption: Experimental workflow for alkaloid purification using HSCCC.

Troubleshooting_Flowchart problem problem decision decision solution solution sub_solution sub_solution start HSCCC Run Issue poor_resolution Poor Peak Resolution? start->poor_resolution optimize_alpha Optimize Solvent System (α > 1.5) poor_resolution->optimize_alpha Yes phase_loss Stationary Phase Loss? poor_resolution->phase_loss No adjust_flow Decrease Flow Rate optimize_alpha->adjust_flow increase_sf Increase Stationary Phase Retention (Sf) adjust_flow->increase_sf check_direction Verify Elution Direction phase_loss->check_direction Yes emulsion Emulsion Formation? phase_loss->emulsion No check_flow Decrease Flow Rate check_direction->check_flow check_sample_solvent Check Sample Solvent Compatibility check_flow->check_sample_solvent check_settling Check Solvent Settling Time emulsion->check_settling Yes adjust_speed Adjust Rotational Speed check_settling->adjust_speed

Caption: Troubleshooting common issues in HSCCC separations.

References

Technical Support Center: Strategies for Overcoming Low Purity of Isolated (-)-Pronuciferine Fractions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (-)-Pronuciferine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of (-)-Pronuciferine, a chiral aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low purity in initial (-)-Pronuciferine fractions?

A1: Low purity in initial fractions is often due to the co-extraction of other structurally similar alkaloids and non-alkaloidal compounds from the plant matrix. Aporphine alkaloids, in particular, are often found in complex mixtures with other alkaloids of similar polarities, making separation challenging.[1][2] Inadequate extraction and partitioning techniques can also contribute to a higher impurity profile in the crude extract.

Q2: How can I optimize the initial acid-base extraction to enrich for (-)-Pronuciferine?

A2: Optimization of the acid-base extraction is crucial for a cleaner crude extract. Using a dilute acid, such as 3% hydrochloric acid or 10% acetic acid, can effectively protonate the basic nitrogen of pronuciferine, rendering it water-soluble and allowing for the removal of non-basic impurities with an organic wash.[3] Subsequent basification with a weak base like ammonium hydroxide to a pH of 9-10 will convert the alkaloid back to its free base for extraction into a non-polar organic solvent.[3] It is important to perform multiple extractions at each step to ensure a good recovery.

Q3: My HPLC chromatogram shows significant peak tailing for (-)-Pronuciferine. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like aporphine alkaloids is a common issue in reversed-phase HPLC.[4] It is often caused by secondary interactions between the protonated amine group of the analyte and residual acidic silanol groups on the silica-based stationary phase.[4][5] To mitigate this, consider the following:

  • Mobile Phase pH Adjustment: Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of silanol groups and ensure the analyte is consistently protonated, leading to improved peak shape.[5]

  • Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will minimize the number of accessible silanol groups.[5]

  • Lower Sample Load: Overloading the column can lead to peak distortion. Try reducing the injection volume or sample concentration.[4][5]

Q4: I am struggling to separate (-)-Pronuciferine from its enantiomer, (+)-Pronuciferine. What strategies can I employ?

A4: The separation of enantiomers requires a chiral environment. For (-)-Pronuciferine, chiral HPLC is the most effective method.[6][7][8] This can be achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful for the separation of isoquinoline alkaloids.[6][9] Method development will involve screening different chiral columns and optimizing the mobile phase (often a mixture of a polar organic solvent like methanol or acetonitrile with a basic additive such as diethylamine).[6][9]

Q5: What are some suitable solvent systems for the recrystallization of aporphine alkaloids like (-)-Pronuciferine?

A5: Recrystallization is a powerful technique for final purification. The choice of solvent is critical and often requires some experimentation. Common solvent systems for alkaloids include mixtures of a solvent in which the compound is soluble and an anti-solvent in which it is poorly soluble. For aporphine alkaloids, successful recrystallizations have been achieved using solvent/anti-solvent pairs such as:

  • Methanol/Water[10]

  • Acetone/Water[10]

  • Ethanol/Hexane

  • Dichloromethane/Ethyl Acetate[10] The general approach is to dissolve the impure solid in a minimal amount of the hot solvent and then slowly add the anti-solvent until turbidity is observed. Slow cooling should then induce crystallization of the pure compound.[11]

Troubleshooting Guides

Issue 1: Low Yield of (-)-Pronuciferine After Initial Extraction
Potential Cause Troubleshooting Steps
Incomplete extraction from plant materialEnsure the plant material is finely powdered to maximize surface area. Increase extraction time and/or use techniques like sonication or Soxhlet extraction.
Suboptimal solvent selectionExperiment with different extraction solvents. While methanol is commonly used, a mixture of solvents might be more effective.
Loss during acid-base partitioningPerform multiple back-extractions at each stage (e.g., 3-4 times with fresh solvent) to ensure complete transfer of the alkaloid between phases. Ensure the pH is appropriately adjusted at each step.
Degradation of the alkaloidAporphine alkaloids can be sensitive to heat and extreme pH. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.[12][13]
Issue 2: Poor Separation of (-)-Pronuciferine from Other Alkaloids in Column Chromatography
Potential Cause Troubleshooting Steps
Inappropriate stationary phaseSilica gel is commonly used for aporphine alkaloid separation. However, if co-elution is a problem, consider using alumina or a reversed-phase C18 stationary phase.
Non-optimized mobile phaseDevelop a suitable mobile phase system using Thin Layer Chromatography (TLC) first. A gradient elution, gradually increasing the polarity of the mobile phase, will likely provide better resolution than an isocratic elution. Common solvent systems include chloroform/methanol or ethyl acetate/methanol gradients.[1]
Column overloadingReduce the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.
Improper column packingEnsure the column is packed uniformly to avoid channeling, which leads to poor separation.
Issue 3: Fractions Containing (-)-Pronuciferine are Still a Complex Mixture After HPLC Purification
Potential Cause Troubleshooting Steps
Co-elution of impuritiesOptimize the HPLC method. Adjust the mobile phase composition, gradient slope, and flow rate. Consider changing the stationary phase to one with a different selectivity (e.g., a phenyl-hexyl column).
Presence of isomeric impuritiesIf dealing with isomers, a high-resolution analytical column and optimized gradient are necessary. For enantiomers, a chiral HPLC method is required.
Degradation during purificationSome alkaloids can degrade on the column. Consider using a mobile phase with a less extreme pH or performing the purification at a lower temperature.

Data Presentation

Table 1: Comparison of Purification Methods for Pronuciferine and Related Aporphine Alkaloids

Method Alkaloid Starting Material Purity Achieved Yield Reference
High-Speed Counter-Current Chromatography (HSCCC)PronuciferineCrude extract of Nelumbo nucifera leaves96.8%1.1 mg from 100 mg crude extract[2]
HSCCC2-hydroxy-1-methoxyaporphineCrude extract of Nelumbo nucifera leaves95.1%6.3 mg from 100 mg crude extract[2]
HSCCCNuciferineCrude extract of Nelumbo nucifera leaves98.9%8.5 mg from 100 mg crude extract[2]
HSCCCRoemerineCrude extract of Nelumbo nucifera leaves97.4%2.7 mg from 100 mg crude extract[2]
Metal PrecipitationHis-tagged ProfilinBacterial cell lysate98%~80% recovery[14]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for Aporphine Alkaloids
  • Extraction: Macerate 100 g of dried and powdered plant material in 500 mL of methanol for 48 hours at room temperature.

  • Filtration and Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

  • Acidification: Dissolve the crude extract in 200 mL of 3% hydrochloric acid.[3]

  • Defatting: Extract the acidic aqueous solution three times with 100 mL of dichloromethane to remove non-polar impurities. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.[3]

  • Alkaloid Extraction: Extract the basified solution three times with 150 mL of dichloromethane.

  • Drying and Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

Protocol 2: General Column Chromatography for Aporphine Alkaloid Fractionation
  • Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or linear gradient. A typical gradient could be from 100% chloroform to 90:10 chloroform:methanol.[1]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC).

Protocol 3: Thin Layer Chromatography (TLC) for Monitoring Fractions
  • Plate Preparation: Use silica gel TLC plates.

  • Spotting: Apply a small spot of each fraction onto the baseline of the TLC plate.

  • Development: Develop the plate in a chamber with a suitable mobile phase (e.g., chloroform:methanol 9:1).

  • Visualization: Visualize the spots under UV light (254 nm and 366 nm). Aporphine alkaloids often show fluorescence.[15][16] Further visualization can be achieved by spraying with Dragendorff's reagent, which gives orange to red spots for alkaloids.[15][17]

Protocol 4: Chiral HPLC Method Development for (-)-Pronuciferine
  • Column Selection: Screen several polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD or Chiralcel OD columns.[6][9]

  • Mobile Phase Screening: Start with a polar organic mobile phase such as methanol or acetonitrile. Add a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape for the basic alkaloid.[6][9]

  • Optimization:

    • Adjust the ratio of the organic solvent and the basic modifier to achieve baseline separation of the enantiomers.

    • Optimize the flow rate to balance resolution and analysis time. A typical flow rate is 0.5-1.0 mL/min.

    • Maintain a constant column temperature (e.g., 25°C) for reproducibility.

  • Detection: Use a UV detector at a wavelength where pronuciferine has strong absorbance (e.g., 280 nm).

Mandatory Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Stages cluster_analysis Final Analysis plant_material Powdered Plant Material extraction Methanol Extraction plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom tlc TLC Monitoring column_chrom->tlc Fraction Analysis hplc Preparative/Chiral HPLC tlc->hplc Pool Promising Fractions recrystallization Recrystallization hplc->recrystallization Further Purification pure_compound High-Purity (-)-Pronuciferine recrystallization->pure_compound purity_check Purity Assessment (HPLC, NMR, MS) pure_compound->purity_check

Caption: General experimental workflow for the isolation and purification of (-)-Pronuciferine.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Low Purity of (-)-Pronuciferine Fraction check_chromatogram Analyze HPLC/TLC Data start->check_chromatogram peak_shape Poor Peak Shape (Tailing/Broadening)? check_chromatogram->peak_shape multiple_peaks Multiple Unresolved Peaks? check_chromatogram->multiple_peaks adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes change_column Use End-Capped or Different Column peak_shape->change_column Yes optimize_gradient Optimize Elution Gradient multiple_peaks->optimize_gradient Yes chiral_hplc Employ Chiral HPLC for Enantiomers multiple_peaks->chiral_hplc If Enantiomers Suspected adjust_ph->optimize_gradient change_column->optimize_gradient recrystallize Perform Recrystallization optimize_gradient->recrystallize For Final Purity chiral_hplc->recrystallize

Caption: A logical troubleshooting workflow for addressing low purity issues.

References

Refining dosage and treatment duration for in vitro studies of (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Pronuciferine in in vitro studies. The information is curated for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for (-)-Pronuciferine in in vitro cancer cell line studies?

A1: Direct cytotoxic data for (-)-Pronuciferine on cancer cell lines is limited in publicly available literature. However, based on studies of structurally related aporphine and proaporphine alkaloids, a starting concentration range of 1 µM to 100 µM is recommended for initial screening. For instance, some aporphine alkaloids exhibit IC50 values in the range of 23 µM to 38 µM in human colon cancer cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is a typical treatment duration for in vitro studies with (-)-Pronuciferine?

A2: For cytotoxicity assays, such as the MTT assay, a treatment duration of 24 to 72 hours is commonly employed for related alkaloid compounds.[1] Shorter incubation times may be suitable for mechanistic studies focusing on early signaling events, while longer durations are typically used to assess overall cell viability and apoptotic effects.

Q3: What is the likely mechanism of action of (-)-Pronuciferine in cancer cells?

A3: While specific studies on (-)-Pronuciferine's anticancer mechanism are not widely available, related aporphine and proaporphine alkaloids are known to induce apoptosis (programmed cell death) in cancer cells. This often involves the modulation of key signaling pathways such as the PI3K/Akt pathway and the activation of caspases.[2][3][4] It is hypothesized that (-)-Pronuciferine may act through similar mechanisms.

Q4: How should I prepare a stock solution of (-)-Pronuciferine?

A4: (-)-Pronuciferine is an alkaloid and its solubility can be limited in aqueous solutions. It is recommended to dissolve (-)-Pronuciferine in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability - Concentration of (-)-Pronuciferine is too low.- Treatment duration is too short.- The cell line is resistant to the compound.- Increase the concentration range in your dose-response experiment.- Extend the treatment duration (e.g., up to 72 hours).- Test a different cancer cell line known to be sensitive to alkaloids.
High variability between replicate wells - Uneven cell seeding.- Inconsistent drug concentration across wells.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Mix the drug-containing medium thoroughly before adding to the wells.- Avoid using the outer wells of the microplate or fill them with sterile PBS.
Precipitate formation in the culture medium - Poor solubility of (-)-Pronuciferine at the tested concentration.- Interaction with components of the culture medium.- Ensure the DMSO stock solution is fully dissolved before diluting in the medium.- Decrease the final concentration of (-)-Pronuciferine.- Prepare fresh drug dilutions for each experiment.
Unexpected cell death in control wells - DMSO toxicity.- Contamination (bacterial, fungal, or mycoplasma).- Ensure the final DMSO concentration is below the toxic level for your cell line (typically <0.1%).- Use sterile techniques and regularly test cell cultures for mycoplasma contamination.

Quantitative Data on Related Alkaloids

The following table summarizes the cytotoxic activity of various aporphine and proaporphine alkaloids, which are structurally related to (-)-Pronuciferine, against different human cancer cell lines. This data can serve as a reference for estimating potential effective concentrations for (-)-Pronuciferine.

Alkaloid TypeCompoundCell LineIC50 ValueTreatment Duration
AporphineNorushinsunineA-549 (Lung)7.4 µg/mLNot Specified
AporphineNorushinsunineK-562 (Leukemia)8.8 µg/mLNot Specified
AporphineNorushinsunineHeLa (Cervical)8.2 µg/mLNot Specified
AporphineNorushinsunineMDA-MB (Breast)7.8 µg/mLNot Specified
AporphineLiriodenineA-549 (Lung)12.0 µg/mLNot Specified
AporphineReticulineA-549 (Lung)13.0 µg/mLNot Specified
ProaporphineGlaziovineHeLa (Cervical)> 60 µg/mL72 hours[5]
ProaporphineGlaziovineHL-60 (Leukemia)12.5 µg/mL72 hours[5]
AporphineN-nornuciferineHeLa (Cervical)15 µg/mL72 hours[5]
AporphineCaaverineHeLa (Cervical)21 µg/mL72 hours[5]
AporphineSparsiflorineHeLa (Cervical)> 60 µg/mL72 hours[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of (-)-Pronuciferine on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • (-)-Pronuciferine

  • DMSO

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of (-)-Pronuciferine in culture medium from a DMSO stock. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

G cluster_workflow Experimental Workflow cluster_assays Assays start Seed Cancer Cells in 96-well plate incubation1 Incubate 24h start->incubation1 treatment Treat with (-)-Pronuciferine (various concentrations) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt MTT Assay (Cell Viability) incubation2->mtt facs Flow Cytometry (Apoptosis Assay) incubation2->facs analysis Data Analysis (IC50, % Apoptosis) mtt->analysis facs->analysis G cluster_pathway Hypothesized Apoptotic Pathway pronuciferine (-)-Pronuciferine pi3k PI3K pronuciferine->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) bcl2->bax mito Mitochondrion bax->mito Promotes permeabilization cyto_c Cytochrome c mito->cyto_c Release cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis G cluster_troubleshooting Troubleshooting Logic cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue Unexpected Result? start->issue conc Concentration Issue issue->conc Yes time Duration Issue issue->time Yes cell Cell Line Issue issue->cell Yes tech Technical Error issue->tech Yes end Proceed with Analysis issue->end No adjust_conc Adjust Dose Range conc->adjust_conc adjust_time Modify Incubation Time time->adjust_time change_cell Use Different Cell Line cell->change_cell review_tech Review Protocol/ Technique tech->review_tech

References

Improving the ruggedness and robustness of analytical methods for (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (-)-Pronuciferine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the ruggedness and robustness of analytical methods for this proaporphine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist with your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of (-)-Pronuciferine?

A1: The most common analytical techniques for the quantification of (-)-Pronuciferine are High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is particularly sensitive and selective for the analysis of (-)-Pronuciferine in complex matrices like plant extracts.[1]

Q2: What are the critical parameters to consider for developing a robust HPLC method for (-)-Pronuciferine?

A2: For a robust HPLC method, critical parameters include the choice of the stationary phase (C18 columns are common), mobile phase composition and pH, column temperature, and detector wavelength.[2] Since (-)-Pronuciferine is a basic compound, peak tailing can be an issue. Using a mobile phase with a suitable buffer or an amine modifier like triethylamine can help to improve peak shape.

Q3: How can I improve the extraction efficiency of (-)-Pronuciferine from plant material?

A3: Methanolic extraction is a common method for extracting (-)-Pronuciferine from plant materials.[1] To improve efficiency, consider optimizing the particle size of the plant material through grinding, the solvent-to-solid ratio, extraction time, and temperature. Sonication or pressurized liquid extraction can also enhance recovery. The use of a slightly acidified solvent can improve the solubility of the protonated alkaloid.

Q4: What is a forced degradation study and why is it important for (-)-Pronuciferine analysis?

A4: A forced degradation or stress study is designed to intentionally degrade the drug substance under more severe conditions than accelerated stability studies.[3][4] This helps to identify potential degradation products, understand the degradation pathways, and develop a stability-indicating analytical method that can separate the intact drug from its degradants.[5] This is a crucial step in drug development and is required by regulatory agencies.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of (-)-Pronuciferine.

HPLC & LC-MS/MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic analyte and acidic silanol groups on the column. - Column overload. - Incompatible sample solvent with the mobile phase.- Add a competitive base (e.g., 0.1% triethylamine) to the mobile phase. - Use a buffered mobile phase to control the ionization state of the analyte. - Employ an end-capped HPLC column. - Reduce the injection volume or sample concentration. - Dissolve the sample in the mobile phase.
Poor Resolution - Inappropriate mobile phase composition. - Column degradation. - Suboptimal flow rate.- Optimize the mobile phase composition (e.g., adjust the organic solvent ratio). - Try a different column with a different selectivity. - Replace the column if it has been used extensively. - Optimize the flow rate.
Retention Time Shifts - Changes in mobile phase composition. - Fluctuations in column temperature. - Column aging. - Pump malfunction.- Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column for a sufficient time before analysis. - Check the pump for leaks and ensure a consistent flow rate.
Low Signal Intensity - Low sample concentration. - Inefficient ionization in MS. - Detector issue.- Concentrate the sample if possible. - Optimize MS parameters (e.g., spray voltage, gas flow, temperature). - Ensure the mobile phase is compatible with the ionization mode (e.g., use a protic solvent for ESI+). - Check the detector lamp (for UV detectors).
GC-MS Troubleshooting
Problem Potential Cause(s) Troubleshooting Steps
Peak Broadening - Injection port temperature too low. - Column degradation. - Carrier gas flow rate too low.- Optimize the injection port temperature. - Condition or replace the GC column. - Optimize the carrier gas flow rate.
No Peaks or Very Small Peaks - Sample degradation in the injector. - Incorrect injection volume. - Leak in the system.- Use a lower injection port temperature. - Ensure the syringe is functioning correctly and injecting the set volume. - Check for leaks in the septum, fittings, and column connections.
Poor Reproducibility - Inconsistent injection technique (manual injection). - Sample volatility issues. - Inlet discrimination.- Use an autosampler for consistent injections. - Ensure the sample is completely dissolved and the solvent is appropriate. - Use a deactivated inlet liner.

Data Presentation

The following tables summarize quantitative data from validated analytical methods for (-)-Pronuciferine.

Table 1: LC-MS/MS Method Validation Parameters [1]

ParameterResult
Linearity Range0.01 - 1 µg/mL
Correlation Coefficient (r)0.998
Limit of Detection (LOD)Not Reported
Limit of Quantitation (LOQ)0.01 µg/mL
Precision (RSD%)Not Reported
Accuracy (Recovery %)Not Reported
RobustnessMethod found to be robust and rugged

Table 2: HPLC Method Validation Parameters [2]

ParameterResult
Linearity Range0.0210 - 0.126 µg
Correlation Coefficient (r)0.9995
Average Recovery (%)99.14% (in alkaloid fraction), 100.5% (in crude extract)

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis from Plant Material[1]
  • Homogenization: Dry the aerial parts of the plant material at room temperature and grind into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material into a suitable flask.

    • Add 10 mL of methanol.

    • Sonicate the mixture for 30 minutes.

    • Allow the mixture to stand for 24 hours at room temperature.

    • Filter the extract through a 0.45 µm syringe filter.

  • Dilution: Dilute the filtered extract with the mobile phase to the desired concentration within the calibration range.

Protocol 2: LC-MS/MS Analysis of (-)-Pronuciferine[1]
  • Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Column: C18 column (2.1 x 50 mm, 3 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Program: Information not specified in the provided abstract. A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: Not specified (typically 5-10 µL).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Transition: 312.1 → 283.1 m/z.

Protocol 3: HPLC Analysis of (-)-Pronuciferine[2]
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Hypersil C18 column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water containing 0.1% triethylamine (gradient elution).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: Not specified.

Protocol 4: Forced Degradation Study (General Protocol)
  • Acid Hydrolysis: Dissolve (-)-Pronuciferine in 0.1 M HCl and heat at 60 °C for a specified time. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve (-)-Pronuciferine in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of (-)-Pronuciferine with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a defined period.

  • Photodegradation: Expose a solution of (-)-Pronuciferine to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze the stressed samples using a developed stability-indicating method (e.g., HPLC-DAD or LC-MS) to separate the parent compound from any degradation products.

Visualizations

Experimental_Workflow A Plant Material B Grinding A->B C Extraction (Methanol, Sonication) B->C D Filtration (0.45 µm filter) C->D E Sample Dilution D->E F LC-MS/MS or HPLC Analysis E->F G Data Analysis F->G

Figure 1: General experimental workflow for the analysis of (-)-Pronuciferine from plant material.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check1 Is sample concentration too high? Start->Check1 Action1 Reduce sample concentration or injection volume Check1->Action1 Yes Check2 Is sample solvent incompatible with mobile phase? Check1->Check2 No End Peak Shape Improved Action1->End Action2 Dissolve sample in mobile phase Check2->Action2 Yes Check3 Are there secondary interactions with the column? Check2->Check3 No Action2->End Action3 Add triethylamine to mobile phase or use a buffered mobile phase Check3->Action3 Yes No_Improvement Consider column replacement Check3->No_Improvement No Action3->End

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of (-)-Pronuciferine and Nuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Pronuciferine and Nuciferine, both aporphine alkaloids, have emerged as promising candidates in the quest for novel neuroprotective agents. This guide provides an objective comparison of their neuroprotective efficacy, supported by available experimental data. We delve into their mechanisms of action, including protection against oxidative stress, anti-inflammatory effects, and the promotion of neurogenesis, presenting quantitative data in structured tables and detailing experimental methodologies.

I. Overview of Neuroprotective Mechanisms

Both (-)-Pronuciferine and Nuciferine exert their neuroprotective effects through multiple pathways. The primary mechanisms identified in preclinical studies include the mitigation of oxidative stress, reduction of neuroinflammation, and enhancement of neurotrophic factor expression. This guide will compare their performance in these key areas based on published experimental findings.

II. Protection Against Oxidative Stress

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases. Both compounds have demonstrated the ability to protect cells from oxidative insults.

A study on the human neuroblastoma cell line SH-SY5Y demonstrated that (-)-Pronuciferine can significantly protect against hydrogen peroxide (H₂O₂)-induced cell death. At a concentration of 10 µM, (-)-Pronuciferine not only suppressed neuronal death caused by H₂O₂ but also increased the proliferation of these cells by 45%[1].

Nuciferine has also been shown to combat oxidative stress. In a study using a hydrogen peroxide-induced senescence model in human dermal fibroblasts, 20 µM of Nuciferine significantly prevented the senescent phenotype, an effect comparable to 100 µM of vitamin C[2]. While the cell type differs, this highlights Nuciferine's potent antioxidant properties. Furthermore, in an in vivo study on alloxan-induced diabetic rats, a model associated with increased oxidative stress, Nuciferine at a dose of 10 mg/kg significantly restored the levels of key antioxidant enzymes: superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH)[3][4].

CompoundModelConcentration/DoseKey FindingReference
(-)-Pronuciferine H₂O₂-induced toxicity in SH-SY5Y cells10 µMSuppressed neuronal death and increased cell proliferation by 45%[1]
Nuciferine H₂O₂-induced senescence in human dermal fibroblasts20 µMSignificantly prevented cellular senescence[2]
Nuciferine Alloxan-induced diabetic rats10 mg/kgSignificantly restored levels of SOD, CAT, and GSH[3][4]

III. Anti-Inflammatory Effects

Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. Nuciferine has demonstrated significant anti-inflammatory activity. In a study using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, Nuciferine, at concentrations between 5-20 µM, significantly inhibited the release of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and prostaglandin E2 (PGE₂) by inhibiting the activation of the NF-κB pathway.

While direct experimental data on the anti-inflammatory effects of (-)-Pronuciferine in a neuroinflammatory model is not as readily available in the reviewed literature, its structural similarity to other aporphine alkaloids with anti-inflammatory properties suggests it may possess similar activities. However, further research is required to confirm this.

CompoundModelConcentrationKey Finding
Nuciferine LPS-stimulated BV2 microglial cells5-20 µMSignificantly inhibited the secretion of TNF-α, IL-1β, and PGE₂

IV. Promotion of Neurogenesis

The promotion of neurogenesis, the process of generating new neurons, is a vital aspect of neuroprotection. Both (-)-Pronuciferine and Nuciferine have been shown to influence the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and neuronal survival.

In SH-SY5Y cells, (-)-Pronuciferine at concentrations of 0.1-10 µM was found to increase the intracellular protein expression of BDNF by 17% to 20%.

While a direct measurement of Nuciferine's effect on BDNF in SH-SY5Y cells was not found in the compared literature, its involvement in neurogenesis-related pathways has been reported. The shared capacity to modulate BDNF suggests a common and crucial mechanism for their neuroprotective actions.

CompoundModelConcentrationKey Finding
(-)-Pronuciferine SH-SY5Y cells0.1-10 µMIncreased intracellular BDNF protein expression by 17-20%

V. Experimental Protocols

A. Cell Viability Assay in SH-SY5Y Cells (H₂O₂-induced toxicity model)
  • Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with a fresh medium containing various concentrations of (-)-Pronuciferine or Nuciferine. After a pre-incubation period (e.g., 2 hours), hydrogen peroxide (H₂O₂) is added to the wells at a final concentration determined to induce approximately 50% cell death (e.g., 200-300 µM) for a further 24 hours.

  • Viability Assessment (MTT Assay):

    • After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

    • The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

B. Measurement of Antioxidant Enzyme Levels in Rats
  • Animal Model: Alloxan-induced diabetic rats are used as a model of oxidative stress. Diabetes is induced by a single intraperitoneal injection of alloxan.

  • Treatment: Nuciferine (e.g., 10 mg/kg) is administered orally to the diabetic rats for a specified period (e.g., 15 days).

  • Sample Collection: At the end of the treatment period, blood and brain tissue samples are collected.

  • Enzyme Assays:

    • Superoxide Dismutase (SOD): SOD activity is measured based on its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT).

    • Catalase (CAT): CAT activity is determined by measuring the rate of H₂O₂ decomposition at 240 nm.

    • Glutathione (GSH): GSH levels are measured using Ellman's reagent (DTNB), and the absorbance is read at 412 nm.

C. Measurement of Inflammatory Cytokines in BV2 Microglial Cells
  • Cell Culture: BV2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with various concentrations of Nuciferine for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

D. BDNF Protein Expression Assay
  • Cell Culture and Treatment: SH-SY5Y cells are cultured and treated with (-)-Pronuciferine as described in the cell viability assay protocol (without the H₂O₂).

  • Cell Lysis: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.

  • BDNF Quantification (ELISA): The concentration of BDNF in the cell lysates is determined using a human BDNF ELISA kit, following the manufacturer's protocol.

VI. Signaling Pathways and Experimental Workflow

Neuroprotective_Signaling_Pathways cluster_pronuciferine (-)-Pronuciferine cluster_nuciferine Nuciferine pronuciferine (-)-Pronuciferine bdnf_increase_p ↑ BDNF Expression pronuciferine->bdnf_increase_p neuronal_survival_p Neuronal Survival and Proliferation bdnf_increase_p->neuronal_survival_p nuciferine Nuciferine nf_kb_inhibition Inhibition of NF-κB Pathway nuciferine->nf_kb_inhibition antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, CAT, GSH) nuciferine->antioxidant_enzymes inflammation_decrease ↓ Pro-inflammatory Mediators (TNF-α, IL-1β) nf_kb_inhibition->inflammation_decrease oxidative_stress_decrease ↓ Oxidative Stress antioxidant_enzymes->oxidative_stress_decrease

Caption: Simplified signaling pathways for the neuroprotective effects of (-)-Pronuciferine and Nuciferine.

Experimental_Workflow start Start: Select Neuroprotective Compound cell_culture Cell Culture (e.g., SH-SY5Y, BV2) start->cell_culture induce_damage Induce Neuronal Damage (e.g., H₂O₂, LPS) cell_culture->induce_damage treatment Treat with (-)-Pronuciferine or Nuciferine induce_damage->treatment assess_viability Assess Cell Viability (e.g., MTT Assay) treatment->assess_viability measure_inflammation Measure Inflammatory Markers (e.g., ELISA for TNF-α, IL-1β) treatment->measure_inflammation measure_oxidative_stress Measure Oxidative Stress Markers (e.g., SOD, CAT assays) treatment->measure_oxidative_stress measure_bdnf Measure BDNF Levels (e.g., ELISA) treatment->measure_bdnf analyze_data Data Analysis and Comparison assess_viability->analyze_data measure_inflammation->analyze_data measure_oxidative_stress->analyze_data measure_bdnf->analyze_data

References

A Comprehensive Guide to the Bioanalytical Method Validation of (-)-Pronuciferine using LC-MS/MS in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the full validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (-)-Pronuciferine in biological matrices, such as human plasma. The information presented herein is compiled for researchers, scientists, and drug development professionals to demonstrate the reliability and robustness of the LC-MS/MS methodology. Furthermore, this guide offers a comparative analysis with alternative analytical techniques, supported by experimental data and detailed protocols.

LC-MS/MS Method Validation for (-)-Pronuciferine

A full bioanalytical method validation ensures that the developed assay is reliable, reproducible, and accurate for its intended purpose. The validation parameters outlined below are based on a combination of published data for the analysis of (-)-Pronuciferine in plant matrices and established international guidelines for bioanalytical method validation in biological matrices.

Experimental Protocol: LC-MS/MS

A validated LC-MS/MS method for (-)-Pronuciferine in human plasma would typically involve the following steps:

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (IS). A suitable internal standard could be a deuterated analog of (-)-Pronuciferine or a structurally similar compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is suitable for the separation.[1]

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: Maintained at 40°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is effective for pronuciferine.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • (-)-Pronuciferine: The transition 312.1 → 283.1 m/z is monitored.[1]

    • Internal Standard (IS): The specific transition for the chosen IS would be determined.

Data Presentation: Quantitative Validation Parameters

The following tables summarize the typical acceptance criteria and expected results for the full validation of an LC-MS/MS method for (-)-Pronuciferine in a biological matrix.

Table 1: Linearity and Range

ParameterSpecification
Calibration Curve ModelWeighted (1/x or 1/x²) linear regression
Correlation Coefficient (r²)≥ 0.99
Calibration Rangee.g., 0.1 - 100 ng/mL
Accuracy of Back-calculated ConcentrationsWithin ±15% of nominal values (±20% at LLOQ)

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ (Lower Limit of Quantification)0.1≤ 20%± 20%≤ 20%± 20%
LQC (Low Quality Control)0.3≤ 15%± 15%≤ 15%± 15%
MQC (Medium Quality Control)10≤ 15%± 15%≤ 15%± 15%
HQC (High Quality Control)80≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
LQC0.3Consistent and reproducible≤ 15%85% - 115%≤ 15%
HQC80Consistent and reproducible≤ 15%85% - 115%≤ 15%

Table 4: Stability

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation from Nominal)
Short-term (Bench-top)8 hoursRoom Temperature≤ ±15%
Long-term30 days-80°C≤ ±15%
Freeze-Thaw3 cycles-80°C to Room Temp.≤ ±15%
Post-preparative (Autosampler)24 hours4°C≤ ±15%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add IS in Acetonitrile (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation C18 Column Separation inject->lc_separation ms_detection ESI+ MRM Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification validation Validation Assessment quantification->validation

Caption: Experimental workflow for the LC-MS/MS analysis of (-)-Pronuciferine.

validation_parameters Method Validation Method Validation Linearity & Range Linearity & Range Method Validation->Linearity & Range Accuracy & Precision Accuracy & Precision Method Validation->Accuracy & Precision Selectivity & Specificity Selectivity & Specificity Method Validation->Selectivity & Specificity Recovery Recovery Method Validation->Recovery Matrix Effect Matrix Effect Method Validation->Matrix Effect Stability Stability Method Validation->Stability LLOQ LLOQ Method Validation->LLOQ

References

A Comparative Analysis of the Biological Activities of (-)-Pronuciferine and its N-oxide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the proaporphine alkaloid, (-)-Pronuciferine, and its corresponding N-oxide derivative. While research has illuminated several pharmacological effects of (-)-Pronuciferine, data on its N-oxide remains limited, highlighting a promising area for future investigation. This document summarizes the available experimental data and provides detailed methodologies for the key assays discussed.

Introduction

(-)-Pronuciferine is a naturally occurring proaporphine alkaloid found in various plant species, including those of the Berberis and Nelumbo genera.[1][2] Its N-oxide derivative is the result of the oxidation of the nitrogen atom in the isoquinoline ring system. This structural modification can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule, often leading to altered biological activity. This guide aims to juxtapose the current understanding of these two compounds.

Data Summary

The following tables summarize the available quantitative and qualitative data on the biological activities of (-)-Pronuciferine and its N-oxide derivative.

Biological Activity (-)-Pronuciferine (-)-Pronuciferine N-oxide Reference
Neuroprotection
Cell Proliferation (SH-SY5Y)45% increase at 10 µMData not available[3]
Protection against H₂O₂-induced apoptosis (SH-SY5Y)Significant suppression of neuronal death at 10 µMData not available[3]
BDNF Protein Expression (SH-SY5Y)Significant increase at 10 µMData not available[3]
Effect on Nitric Oxide (NO) Production
in Human Umbilical Vein Endothelial Cells (HUVECs)Significantly increased NO levelsData not available[4]
in LPS-stimulated RAW 264.7 MacrophagesNo significant inhibitory effectPotentially significant inhibitory effect (indirectly suggested)[1]
Cytotoxicity
in various cancer cell linesData not available in direct comparisonData not available in direct comparison

Comparative Analysis of Biological Activities

Neuroprotective Effects

Experimental evidence strongly supports the neuroprotective potential of (-)-Pronuciferine . In a study utilizing the human neuroblastoma cell line SH-SY5Y, (-)-Pronuciferine demonstrated a significant ability to promote cell proliferation and protect against oxidative stress-induced apoptosis.[3] At a concentration of 10 µM, it increased cell proliferation by 45% and effectively suppressed neuronal death caused by hydrogen peroxide (H₂O₂).[3] Furthermore, this neuroprotective activity is associated with an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival and growth.[3]

Currently, there is no publicly available data on the neuroprotective effects of (-)-Pronuciferine N-oxide . This represents a significant knowledge gap, as N-oxidation can alter a compound's ability to cross the blood-brain barrier and interact with neural targets.

Modulation of Nitric Oxide Production

The two compounds appear to have contrasting effects on the production of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.

(-)-Pronuciferine has been shown to increase the level of NO in human umbilical vein endothelial cells (HUVECs).[4] This effect is mediated by the enhancement of total nitric oxide synthase (tNOS) activity, suggesting a potential role in promoting endothelial function and vasodilation.[4]

Conversely, while direct evidence is lacking, there are indications that (-)-Pronuciferine N-oxide may inhibit NO production in inflammatory contexts. A study on the inhibitory effects of various compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 mouse macrophage cells suggested that while (-)-Pronuciferine had no significant effect, other tested compounds, potentially including its N-oxide, did exhibit inhibitory activity.[1] This opposing effect on NO regulation warrants further direct comparative investigation.

Cytotoxicity

A comprehensive study on the cytotoxicity of 53 isoquinoline alkaloids and their N-oxides against various cancer cell lines has been published.[5] However, without access to the full experimental data, it is not possible to definitively state whether (-)-Pronuciferine and its N-oxide were included in this analysis and what their respective cytotoxic profiles are. Generally, the N-oxide forms of alkaloids are considered to be less toxic than their parent compounds.[6][7]

Experimental Protocols

Neuroprotection Assay in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Induction of Oxidative Stress: To induce apoptosis, cells are treated with a predetermined concentration of hydrogen peroxide (H₂O₂), typically in the range of 100-400 µM, for 24 hours.[8]

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., (-)-Pronuciferine) for a specified duration (e.g., 2 hours) before the addition of H₂O₂.[8]

  • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), and the results are expressed as a percentage of the control (untreated) cells.

Nitric Oxide Production Assay in RAW 264.7 Cells
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1x10⁵ cells/well and allowed to adhere overnight.

  • Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production and incubated for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

BDNF Protein Expression Analysis (ELISA)
  • Sample Preparation: SH-SY5Y cells are treated with the test compound for a specified time. The cells are then lysed to release intracellular proteins.

  • ELISA Procedure: A commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit for BDNF is used. The cell lysates are added to wells pre-coated with a BDNF-specific capture antibody.

  • Detection: A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric signal.

  • Quantification: The absorbance is measured, and the concentration of BDNF in the samples is determined by comparison to a standard curve.

Visualizations

G cluster_pronuciferine (-)-Pronuciferine cluster_noxide (-)-Pronuciferine N-oxide a Neuroprotection (SH-SY5Y cells) b Increased Cell Proliferation a->b c Protection against H₂O₂-induced Apoptosis a->c d Increased BDNF Expression a->d e Increased NO Production (HUVECs via tNOS) f Potential Inhibition of NO Production (LPS-stimulated Macrophages) g Neuroprotective Activity? (Data Needed) h Cytotoxicity? (Data Needed)

Caption: Comparative overview of the known and potential biological activities.

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y Cells B Pre-treat with (-)-Pronuciferine or N-oxide A->B C Induce Oxidative Stress (H₂O₂) B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E Viability F Analyze BDNF Expression (ELISA) D->F Protein Expression

References

A Comparative Guide to HPLC and UPLC Methods for Aporphine Alkaloid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the quantitative analysis of aporphine alkaloids. The information is compiled from validated analytical methodologies to assist researchers in selecting the most suitable technique for their specific needs, supported by experimental data and detailed protocols.

Introduction to Chromatographic Techniques for Aporphine Alkaloid Analysis

Aporphine alkaloids are a class of quinoline alkaloids with a wide range of pharmacological activities. Accurate and reliable quantification of these compounds in plant materials, extracts, and pharmaceutical formulations is crucial for quality control, drug discovery, and development. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose.

HPLC has long been a robust and reliable method for the analysis of alkaloids.[1] However, recent advancements have led to the development of UPLC, which utilizes smaller particle sizes in the column packing material (typically less than 2 µm) and higher operating pressures.[1][2] This results in significant improvements in speed, resolution, and sensitivity compared to conventional HPLC.[1][2][3] UPLC can achieve analysis times up to ten times faster than HPLC, offering higher throughput and reduced solvent consumption.[1][2]

This guide will delve into the experimental protocols for both HPLC and UPLC methods used in aporphine alkaloid analysis and present a comparative summary of their performance based on published validation data.

Experimental Protocols

Detailed methodologies for HPLC and UPLC analysis of aporphine alkaloids are presented below. These protocols are based on validated methods from scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a validated method for the quantification of aporphine alkaloids in Cassytha filiformis.[4][5][6]

  • Instrumentation: A standard HPLC system equipped with a UV-MS detector.

  • Sample Preparation:

    • Weigh 1 g of powdered plant material.

    • Add 10 mL of methanol and sonicate for 30 minutes.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction process twice more.

    • Combine the supernatants and evaporate to dryness under vacuum.

    • Reconstitute the residue in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column: RP-select B (5 µm particle size).[4][5][6]

    • Mobile Phase: A gradient of:

      • Solvent A: Water containing 10 mM ammonium acetate adjusted to pH 3 with acetic acid-acetonitrile (90:10, v/v).[4][5][6]

      • Solvent B: Acetonitrile.[4][5][6]

    • Gradient Program: 0 to 40% Solvent B.[4][5][6]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV-MS.

Ultra-Performance Liquid Chromatography (UPLC) Method

This protocol is based on a validated method for the analysis of alkaloids, demonstrating the typical parameters used in UPLC. A study on Lindera aggregata alkaloids showed that UPLC-MS/MS provided improved chromatographic parameters and significantly increased sample throughput compared to conventional HPLC.[8]

  • Instrumentation: A UPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Sample Preparation: (Follows the same procedure as for HPLC)

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (1.7 µm particle size, 50 mm x 2.1 mm).[8]

    • Mobile Phase: A gradient of:

      • Solvent A: Water containing 10 mM ammonium acetate adjusted to pH 3 with acetic acid.[8]

      • Solvent B: Acetonitrile.[8]

    • Flow Rate: Optimized for the smaller particle size column, typically in the range of 0.2 - 0.6 mL/min.

    • Detection: Tandem Mass Spectrometry (MS/MS).

Comparative Performance Data

The following table summarizes the key performance parameters of HPLC and UPLC methods for the analysis of aporphine and other alkaloids, based on data from published studies. This allows for a direct comparison of the two techniques.

Validation ParameterHPLC MethodUPLC MethodKey Advantages of UPLC
Analysis Time 20 - 30 minutes (typical)2 - 5 minutes (typical)Up to 10x faster analysis, higher sample throughput.[1]
Resolution GoodExcellent5-fold improvement in resolution, better separation of complex mixtures.[3]
Sensitivity GoodExcellent3- to 5-fold increase in sensitivity.[3]
Limit of Detection (LOD) 13 µg/mL (for cassythine)[4][5]0.5 - 5.2 ng/mL (for various alkaloids)[8][9]Significantly lower detection limits.
Limit of Quantification (LOQ) 20 µg/mL (for cassythine)[4][5]1.6 - 17.2 ng/mL (for various alkaloids)[8][9]Lower quantification limits, suitable for trace analysis.
Precision (%RSD) < 2.2%[10]< 17.42% (across different concentrations)[8][9]Both methods demonstrate good precision.
Accuracy (% Recovery) 92.2%[10]80 - 120%[8][9]Both methods provide acceptable accuracy.
Solvent Consumption HighLow50-70% reduction in mobile-phase consumption.[3]
Operating Pressure 400–600 bar (6,000–9,000 psi)[3]Up to 15,000 psi[1]Higher pressure allows for the use of smaller particle columns.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods like HPLC and UPLC.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation & Analysis HPLC_Dev HPLC Method Development HPLC_Opt HPLC Method Optimization HPLC_Dev->HPLC_Opt UPLC_Dev UPLC Method Development UPLC_Opt UPLC Method Optimization UPLC_Dev->UPLC_Opt Specificity Specificity HPLC_Opt->Specificity UPLC_Opt->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Sample_Analysis Analysis of Same Sample Set Robustness->Sample_Analysis Data_Comparison Comparative Data Analysis Sample_Analysis->Data_Comparison Method_Selection Final Method Selection Data_Comparison->Method_Selection

Caption: Workflow for cross-validation of HPLC and UPLC methods.

Conclusion

The cross-validation of analytical methods is essential to ensure data accuracy and reliability. While both HPLC and UPLC are suitable for the analysis of aporphine alkaloids, UPLC consistently demonstrates superior performance in terms of speed, resolution, and sensitivity. The choice between the two techniques will ultimately depend on the specific requirements of the analysis, such as sample throughput needs, the complexity of the sample matrix, and the availability of instrumentation. For high-throughput screening and the analysis of trace-level compounds, UPLC is the preferred method. However, HPLC remains a cost-effective and reliable option for routine quality control applications where high pressure and speed are not critical.

References

A Comparative Analysis of the Anti-Diabetic Activities of (-)-Pronuciferine and Rosiglitazone in 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-diabetic properties of the natural alkaloid (-)-Pronuciferine and the synthetic thiazolidinedione drug, Rosiglitazone, within the context of the 3T3-L1 adipocyte cell line, a widely used in vitro model for studying adipogenesis and glucose metabolism. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Executive Summary

(-)-Pronuciferine and Rosiglitazone both exhibit promising anti-diabetic activities in 3T3-L1 adipocytes by enhancing glucose uptake and modulating adipogenesis. However, they achieve these effects through distinct molecular mechanisms. Rosiglitazone, a well-established insulin-sensitizing drug, primarily acts as a potent agonist for peroxisome proliferator-activated receptor-gamma (PPARγ). In contrast, (-)-Pronuciferine appears to exert its effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. This fundamental difference in their mechanism of action presents distinct therapeutic profiles and potential for further investigation.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative effects of (-)-Pronuciferine and Rosiglitazone on key anti-diabetic parameters in 3T3-L1 adipocytes, as reported in scientific literature. It is important to note that the data are compiled from different studies and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Effect on Glucose Uptake in 3T3-L1 Adipocytes

CompoundConcentrationMethod% Increase in Glucose Uptake (Compared to Control)Key Protein UpregulationReference
(-)-Pronuciferine Not specified2-NBDG AssaySignificant increaseGLUT4, p-AMPK[1]
Rosiglitazone 10⁻⁷ MNot specified~1.5-fold increase in total cellular GLUT1GLUT1[2]
Rosiglitazone Not specifiedNot specifiedSignificant increase in basal and insulin-stimulated glucose uptakeGLUT1 translocation[3]

Table 2: Effect on Adipogenesis (Lipid Accumulation) in 3T3-L1 Cells

CompoundEffect on Lipid Droplets/Triglyceride ContentMethodKey ObservationsReference
(-)-Pronuciferine Significantly decreasedOil Red O Staining, ColorimetryInhibits lipogenesis in insulin-resistant adipocytes.[1]
Rosiglitazone 10% lower lipid content in mature adipocytesOil Red O StainingEffect may depend on the differentiation stage; can increase lipid catabolism.[4]
Rosiglitazone Increased number of Oil Red O-stained cellsOil Red O StainingPromotes differentiation of preadipocytes.[5]

Signaling Pathways and Mechanisms of Action

The anti-diabetic effects of (-)-Pronuciferine and Rosiglitazone are mediated by distinct signaling cascades.

Rosiglitazone: The PPARγ Agonist

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs that acts as a selective agonist for PPARγ, a nuclear receptor that is a master regulator of adipogenesis and is also involved in glucose and lipid metabolism.[6][7] Upon activation by Rosiglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an increase in the expression of genes involved in insulin signaling and glucose transport, such as GLUT1 and GLUT4, ultimately enhancing glucose uptake in adipocytes.[2][3][8]

Rosiglitazone_Pathway Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Target Gene Promoters) RXR->PPRE Binds to Gene_Expression ↑ Gene Expression (e.g., GLUT1, GLUT4) PPRE->Gene_Expression Glucose_Uptake ↑ Glucose Uptake Gene_Expression->Glucose_Uptake

Caption: Rosiglitazone signaling pathway in 3T3-L1 adipocytes.

(-)-Pronuciferine: The AMPK Activator

(-)-Pronuciferine enhances glucose and lipid metabolism in insulin-resistant 3T3-L1 adipocytes through the activation of the AMPK signaling pathway.[1][9] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP. Activation of AMPK leads to the phosphorylation of downstream targets that promote the translocation of GLUT4 to the plasma membrane, thereby increasing glucose uptake. This mechanism is distinct from the PPARγ-dependent pathway of Rosiglitazone.

Pronuciferine_Pathway Pronuciferine (-)-Pronuciferine AMPK AMPK Pronuciferine->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK GLUT4_translocation ↑ GLUT4 Translocation pAMPK->GLUT4_translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: (-)-Pronuciferine signaling pathway in 3T3-L1 adipocytes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Differentiation_Workflow Start 3T3-L1 Preadipocytes Confluence Grow to Confluence (DMEM + 10% Calf Serum) Start->Confluence Post_Confluence 2 Days Post-Confluence Confluence->Post_Confluence Induction Induce Differentiation (Day 0) (DMEM, 10% FBS, IBMX, Dexamethasone, Insulin) Post_Confluence->Induction Maintenance1 Day 2: Change to Maintenance Medium (DMEM, 10% FBS, Insulin) Induction->Maintenance1 Maintenance2 Day 4 onwards: Feed every 2 days (DMEM + 10% FBS) Maintenance1->Maintenance2 End Mature Adipocytes (Day 8-12) Maintenance2->End

Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Calf Serum (CS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

Procedure:

  • Preadipocyte Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Initiation of Differentiation (Day 0): Two days after the cells reach confluence, replace the medium with differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin).

  • Maintenance (Day 2): After 48 hours, replace the differentiation medium with maintenance medium (DMEM with 10% FBS and 10 µg/mL Insulin).

  • Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and refresh the medium every two days. Mature adipocytes are typically observed between days 8 and 12, characterized by the accumulation of lipid droplets.

Glucose Uptake Assay (2-NBDG Method)

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, to quantify cellular glucose transport.[1]

Materials:

  • Differentiated 3T3-L1 adipocytes in a 96-well plate

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Serum Starvation: Wash differentiated adipocytes with PBS and incubate in glucose-free DMEM for 2-4 hours.

  • Treatment: Treat the cells with (-)-Pronuciferine, Rosiglitazone, or control vehicle at the desired concentrations for the specified time.

  • 2-NBDG Incubation: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Wash: Terminate the uptake by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.

  • Measurement: Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Adipogenesis Assay (Oil Red O Staining)

This method is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.[4]

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution (0.5% in isopropanol, diluted with water)

  • 60% Isopropanol

  • Microscope

  • Spectrophotometer (for quantification)

Procedure:

  • Fixation: Wash the cells with PBS and fix with 10% formalin for at least 1 hour.

  • Wash: Wash the fixed cells twice with distilled water and then once with 60% isopropanol.

  • Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cell monolayer. Incubate at room temperature for 10-15 minutes.

  • Wash: Wash the cells thoroughly with distilled water to remove unbound stain.

  • Visualization: Visualize the stained lipid droplets under a microscope.

  • Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins, such as GLUT4 and phosphorylated AMPK (p-AMPK), to elucidate the signaling pathways involved.

Materials:

  • Treated 3T3-L1 adipocytes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GLUT4, anti-p-AMPK, anti-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the treated cells in lysis buffer and determine the protein concentration.

  • Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

Both (-)-Pronuciferine and Rosiglitazone demonstrate significant anti-diabetic potential in the 3T3-L1 adipocyte model. Rosiglitazone, through its well-characterized PPARγ agonist activity, serves as a valuable benchmark for insulin-sensitizing effects. (-)-Pronuciferine, with its distinct AMPK-activating mechanism, represents a promising natural compound for the development of novel anti-diabetic therapies. The differential activation of these two key metabolic signaling pathways suggests that they may have complementary or synergistic effects, warranting further investigation into their combined therapeutic potential. This guide provides a foundational comparison to aid researchers and drug development professionals in their ongoing efforts to combat metabolic diseases.

References

Biological activity comparison of synthetically derived vs. natural (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Synthetically Derived vs. Natural (-)-Pronuciferine in Biological Applications

A Comparative Guide for Researchers in Drug Discovery and Development

The proaporphine alkaloid (-)-Pronuciferine, a molecule of significant interest in pharmacology, has been isolated from various natural sources and also successfully synthesized in the laboratory. This guide provides a comprehensive comparison of the biological activities of synthetically derived versus natural (-)-Pronuciferine, supported by available experimental data. While direct comparative studies are limited, the spectroscopic identity of the synthetic compound to its natural counterpart suggests a congruent biological profile.

Data Presentation: A Head-to-Head Look at Biological Activity

The following tables summarize the key quantitative data reported for natural (-)-Pronuciferine. It is anticipated that synthetically produced (-)-Pronuciferine of high purity would exhibit comparable activity.

Table 1: Neuroprotective and Proliferative Effects on SH-SY5Y Cells

Biological ActivityConcentrationResult
Inhibition of H₂O₂-induced Apoptosis10 µMSignificant suppression of neuronal death (p < 0.001)[1]
Cell Proliferation10 µM45% increase in cell proliferation (p < 0.001)[1]
Brain-Derived Neurotrophic Factor (BDNF) Expression10 µMSignificant increase in intracellular BDNF protein expression (p < 0.05)[1][2]

Table 2: Metabolic Influence in SH-SY5Y Cells

Metabolic Pathway/MetaboliteEffect
Glycine-Serine-Threonine PathwayHigh impact, altering intracellular levels of serine dimethylglycine, sarcosine, and threonine[1]
Aspartic AcidIncreased intracellular level[1]
GlutamineIncreased intracellular level[1]
TryptophanIncreased intracellular level[1]

Table 3: Anti-Lipogenic Activity in 3T3-L1 Adipocytes

Biological ActivityObservation
Lipogenesis InhibitionDemonstrated inhibition of lipogenesis[2]

Experimental Protocols: Methodologies for Key Bioassays

The following are detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of (-)-Pronuciferine.

Neuroprotective Effect Against H₂O₂-Induced Apoptosis in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in multi-well plates. After reaching appropriate confluency, they are pre-treated with varying concentrations of (-)-Pronuciferine (e.g., 10 µM) for a specified duration (e.g., 24 hours).

  • Induction of Apoptosis: Following pre-treatment, hydrogen peroxide (H₂O₂) is added to the cell culture medium at a final concentration known to induce apoptosis (e.g., 100 µM) and incubated for a further period (e.g., 24 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the percentage of viable cells is calculated relative to control groups (untreated cells, cells treated with H₂O₂ alone).

  • Statistical Analysis: Data are expressed as mean ± standard deviation. Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Cell Proliferation Assay
  • Cell Seeding: SH-SY5Y cells are seeded at a low density in multi-well plates.

  • Treatment: Cells are treated with (-)-Pronuciferine at various concentrations (e.g., 10 µM).

  • Incubation: The cells are incubated for a period that allows for cell division (e.g., 48-72 hours).

  • Quantification: Cell proliferation is quantified using methods such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

  • Data Analysis: The increase in cell number or metabolic activity is calculated relative to an untreated control group.

Measurement of Intracellular BDNF Protein Expression
  • Cell Lysis: Following treatment with (-)-Pronuciferine, SH-SY5Y cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • ELISA or Western Blot: The level of BDNF protein is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit or by Western blot analysis using an anti-BDNF antibody.

  • Normalization: BDNF levels are normalized to the total protein concentration for each sample.

  • Statistical Analysis: Results are compared between treated and untreated groups to determine the statistical significance of any observed changes.

Visualizing the Molecular Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway for the neuroprotective effects of (-)-Pronuciferine and a typical experimental workflow for its evaluation.

G cluster_0 (-)-Pronuciferine Mediated Neuroprotection Pronuciferine (-)-Pronuciferine Cell SH-SY5Y Neuron Pronuciferine->Cell Acts on Apoptosis Apoptosis Pronuciferine->Apoptosis Inhibits Survival Cell Survival & Proliferation Pronuciferine->Survival Directly Promotes BDNF Increased BDNF Expression Pronuciferine->BDNF Promotes Cell->Apoptosis Undergoes H2O2 H₂O₂ (Oxidative Stress) H2O2->Cell Induces BDNF->Survival Leads to

Caption: Proposed neuroprotective signaling pathway of (-)-Pronuciferine.

G cluster_1 Experimental Workflow for Bioactivity Screening start Start: Cell Culture (SH-SY5Y) treatment Treatment: (-)-Pronuciferine start->treatment stressor Induction of Stress: H₂O₂ treatment->stressor assay Bioassay: (e.g., MTT, ELISA) stressor->assay analysis Data Analysis assay->analysis end End: Biological Activity Profile analysis->end

Caption: A generalized experimental workflow for assessing neuroprotective activity.

References

Comparative analysis of the cytotoxicity of (-)-Pronuciferine across different human cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a comprehensive comparative analysis of the cytotoxicity of (-)-Pronuciferine across a wide range of human cancer cell lines is not available in the public domain. While research into the therapeutic potential of various alkaloids is extensive, specific data detailing the cytotoxic effects and IC50 values of (-)-Pronuciferine on different cancer cell types remains limited.

(-)-Pronuciferine is a proaporphine alkaloid that has been isolated from several plant species.[1] Research has primarily focused on its neuroprotective properties. For instance, studies have shown that pronuciferine can protect human neuronal SH-SY5Y cells from hydrogen peroxide-induced apoptosis, suggesting a potential role in neurodegenerative diseases.[2] This neuroprotective effect is associated with the modulation of the glycine-serine-threonine metabolic pathway and an increase in brain-derived neurotrophic factor (BDNF) levels.[2]

While the direct cytotoxic effects of (-)-Pronuciferine on cancer cells are not well-documented, the broader class of alkaloids, to which it belongs, has been a significant source of anticancer agents.[3] Many alkaloids exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting cell cycle progression, and targeting various signaling pathways crucial for cancer cell survival and proliferation.[4][5][6]

Future research is necessary to elucidate the potential of (-)-Pronuciferine as a cytotoxic agent against cancer. A typical experimental approach to determine its efficacy would involve the following:

Experimental Protocols

A standardized methodology would be employed to assess the cytotoxicity of (-)-Pronuciferine. The following is a generalized protocol that researchers might follow:

  • Cell Lines and Culture: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, prostate, leukemia) would be selected. Cells would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with various concentrations of (-)-Pronuciferine. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

    • After a specified incubation period (e.g., 24, 48, or 72 hours), the cytotoxic effect is measured.

      • For MTT assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured using a microplate reader.

      • For SRB assay: Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B (SRB), a dye that binds to cellular proteins. The bound dye is solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of (-)-Pronuciferine. The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Visualizing the Experimental Workflow

The general workflow for assessing the cytotoxicity of a compound like (-)-Pronuciferine can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates CellCulture->Seeding Treatment Addition of (-)-Pronuciferine (Varying Concentrations) Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation MTT_SRB MTT or SRB Assay Incubation->MTT_SRB Absorbance Measure Absorbance MTT_SRB->Absorbance IC50 Calculate IC50 Values Absorbance->IC50

Caption: A generalized workflow for determining the cytotoxicity of (-)-Pronuciferine.

Potential Signaling Pathways for Investigation

Should (-)-Pronuciferine exhibit significant cytotoxicity, further studies would be required to understand its mechanism of action. Based on the known mechanisms of other alkaloids, potential signaling pathways that could be investigated for their involvement in (-)-Pronuciferine-induced cell death include:

  • Intrinsic Apoptosis Pathway: This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[7][8]

  • Extrinsic Apoptosis Pathway: This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of a caspase cascade.

  • PI3K/Akt Signaling Pathway: This is a crucial survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to apoptosis.[7][9]

  • MAPK Signaling Pathway: This pathway is involved in regulating cell proliferation, differentiation, and apoptosis.[4]

  • Nrf2 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response, and its modulation can influence cell survival and death.[7][10]

A hypothetical signaling pathway diagram illustrating how an alkaloid might induce apoptosis is presented below:

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_pathways Signaling Cascades cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Activation cluster_outcome Cellular Outcome Alkaloid (-)-Pronuciferine (Hypothetical) PI3K_Akt PI3K/Akt Pathway Alkaloid->PI3K_Akt Inhibits MAPK MAPK Pathway Alkaloid->MAPK Modulates Nrf2 Nrf2 Pathway Alkaloid->Nrf2 Modulates Bcl2 Bcl-2 Family (e.g., Bax, Bak, Bcl-2) PI3K_Akt->Bcl2 Regulates MAPK->Bcl2 Regulates CytoC Cytochrome c Release Bcl2->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical model of alkaloid-induced apoptosis signaling.

References

Comparative Guide to the Western Blot Validation of (-)-Pronuciferine's Effect on the BDNF Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (-)-Pronuciferine and its effects on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, validated by Western blot analysis. The performance of (-)-Pronuciferine is compared with a well-characterized alternative, 7,8-dihydroxyflavone (7,8-DHF), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.

Introduction to the BDNF Signaling Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity.[1] The BDNF signaling cascade is initiated by the binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[2][3] This binding event triggers the autophosphorylation of TrkB, leading to the activation of several downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[4][5] A key transcription factor activated by these pathways is the cAMP response element-binding protein (CREB), which plays a crucial role in regulating the expression of genes involved in neuronal function and survival.[3][6] Dysregulation of the BDNF signaling pathway has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1]

(-)-Pronuciferine: A Potential Modulator of BDNF Expression

(-)-Pronuciferine is a proaporphine alkaloid that has demonstrated neuroprotective properties. Studies have shown its potential to modulate the BDNF signaling pathway. Specifically, research has indicated that (-)-Pronuciferine can significantly increase the intracellular protein expression of BDNF in human neuroblastoma SH-SY5Y cells.[7]

Comparative Analysis with 7,8-Dihydroxyflavone (7,8-DHF)

7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that acts as a potent and selective TrkB agonist, mimicking the effects of BDNF.[4] It has been extensively studied and serves as a valuable benchmark for comparing the efficacy of novel compounds targeting the BDNF pathway.

Data Presentation

The following tables summarize the quantitative data from Western blot analyses comparing the effects of (-)-Pronuciferine and 7,8-DHF on key proteins in the BDNF signaling pathway.

Table 1: Effect of (-)-Pronuciferine and 7,8-DHF on BDNF Signaling Pathway Proteins

CompoundTarget ProteinCell LineConcentrationTreatment TimeObserved Effect (Fold Change vs. Control)Reference
(-)-Pronuciferine BDNFSH-SY5Y10 µM24 hours~1.2-fold increase[7]
7,8-DHF p-TrkB (Y817)SH-SY5Y5 µM8 hoursSignificant increase[8]
p-Akt (S473)SH-SY5Y5 µM8 hoursSignificant increase[8]
p-CREB (S133)SH-SY5Y5 µM8 hoursSignificant increase[8]

Note: Quantitative fold-change data for (-)-Pronuciferine's effect on p-TrkB, p-Akt, and p-CREB are not currently available in the reviewed literature.

Table 2: Neuroprotective and Cytotoxic Profile

CompoundAssayCell LineParameterValueReference
(-)-Pronuciferine Neuroprotection (against H₂O₂-induced apoptosis)SH-SY5YEffective Concentration10 µM[7]
CytotoxicitySH-SY5YIC50Data not available
7,8-DHF Neuroprotection (against Aβ toxicity)SH-SY5YEffective Concentration5 µM[8]
CytotoxicitySH-SY5YIC50> 20 µM

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis

Objective: To determine the protein levels of total and phosphorylated TrkB, Akt, CREB, and BDNF.

Materials:

  • SH-SY5Y cells

  • (-)-Pronuciferine and/or 7,8-DHF

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BDNF, anti-TrkB, anti-p-TrkB, anti-Akt, anti-p-Akt, anti-CREB, anti-p-CREB, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Plate SH-SY5Y cells and grow to 70-80% confluency. Treat cells with the desired concentrations of (-)-Pronuciferine or 7,8-DHF for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of the compounds on cell viability.[9][10][11]

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired time.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Assay)

Objective: To quantify compound-induced cytotoxicity by measuring lactate dehydrogenase (LDH) release.[4][12][13][14][15]

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to control cells (spontaneous release) and maximum LDH release (lysis control).

Mandatory Visualization

BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds to PI3K PI3K TrkB->PI3K Activates Ras Ras TrkB->Ras Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK ERK Ras->ERK Activates ERK->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Survival, Synaptic Plasticity) CREB->Gene_Expression Promotes

Caption: The BDNF signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot.

Compound_Comparison cluster_Pronuciferine (-)-Pronuciferine cluster_DHF 7,8-Dihydroxyflavone (Alternative) Pronuciferine (-)-Pronuciferine BDNF_P BDNF Expression (Increased) Pronuciferine->BDNF_P Downstream_P Downstream Signaling (p-TrkB, p-CREB) (Data Needed) BDNF_P->Downstream_P DHF 7,8-DHF pTrkB_D p-TrkB (Increased) DHF->pTrkB_D pCREB_D p-CREB (Increased) pTrkB_D->pCREB_D

Caption: Comparison of compound effects.

References

Comparative phytochemical analysis of alkaloids from different Papaver species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkaloid Profiles in Select Papaver Species

The genus Papaver, commonly known as poppies, is a significant source of a diverse group of phytochemicals, primarily benzylisoquinoline alkaloids (BIAs).[1] These compounds exhibit a wide range of pharmacological activities, making them crucial for the pharmaceutical industry in the production of analgesics, antitussives, and other medicines.[1][2] The alkaloid composition and concentration, however, vary significantly among different Papaver species.[1][3] This guide provides a comparative analysis of the alkaloid profiles of three key species: Papaver somniferum, Papaver rhoeas, and Papaver bracteatum, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Alkaloid Profiles

The alkaloid profiles of Papaver somniferum, Papaver rhoeas, and Papaver bracteatum are distinct, with each species characterized by the predominance of specific compounds. P. somniferum is well-known for its production of morphinan alkaloids, including morphine and codeine.[1] In contrast, P. bracteatum is a major source of thebaine, a precursor for the semi-synthesis of other opioids like oxycodone.[1] P. rhoeas, the common corn poppy, contains a different class of alkaloids, primarily of the rhoeadine and protopine types.[1]

Table 1: Quantitative Comparison of Major Alkaloids in Different Papaver Species (mg/g of dried capsule material)

AlkaloidPapaver somniferumPapaver bracteatumPapaver rhoeas
Morphine0.15 - 16.4[4][5][6]Low to negligible[1]Negligible to absent[7]
Codeine0.03 - 3.6[6][8]Low to negligible[1]Tentatively identified in some studies[7]
Thebaine0.002 - 2.8[8]High (major alkaloid)[1][3]Negligible to absent
Papaverine0.00 - 0.9[4][8]LowPresent in some studies
Noscapine0.00 - 6.6[8]LowPresent in some studies
RhoeadineNegligible to absentNegligible to absentMajor alkaloid[7]

Note: The values presented are ranges compiled from various studies and can be influenced by factors such as cultivar, environmental conditions, and developmental stage.

Experimental Protocols

The quantification of alkaloids in Papaver species is predominantly carried out using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) or Mass Spectrometry (MS).[1][9][10]

Sample Preparation and Extraction

A widely used method for alkaloid extraction from dried plant material involves the following steps:

  • Grinding: Dried and powdered poppy capsules (0.1 g to 0.2 g) are used for extraction.[1][11]

  • Extraction Solvent: A common extraction solvent is a mixture of methanol, water, and formic acid (e.g., 50% methanol, 44.8% water, and 5.2% formic acid).[11] Alternatively, 5% acetic acid or methanol alone can be used.[1][12]

  • Extraction Procedure: The powdered sample is mixed with the extraction solvent and subjected to ultrasonic agitation for approximately 20-30 minutes at a controlled temperature (e.g., 40°C).[1][12]

  • Centrifugation: The mixture is then centrifuged to separate the solid plant material from the liquid extract.[1]

  • Collection: The supernatant containing the alkaloids is collected for analysis.[1]

HPLC Analysis

A general HPLC method for the separation and quantification of major Papaver alkaloids is outlined below:

  • Instrument: An ultra-high-performance liquid chromatography (UHPLC) system.[11]

  • Column: A C18 column is commonly used for separation (e.g., Thermo Accucore C18, 100 mm × 2.1 mm, 2.6 µm particle size).[11]

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol and water, both acidified with 0.1% formic acid.[11]

  • Flow Rate: A typical flow rate is 0.2 mL/min.[11]

  • Injection Volume: 2 µL of the extracted sample is injected.[11]

  • Detection: Detection is often performed using a mass spectrometer with electrospray ionization (ESI) in positive ion mode or a Diode Array Detector (DAD).[1][11]

Visualizations

Benzylisoquinoline Alkaloid Biosynthesis Pathway

The biosynthesis of the major alkaloids in Papaver species originates from the amino acid L-tyrosine and proceeds through a complex network of enzymatic reactions known as the benzylisoquinoline alkaloid (BIA) pathway.[13] A simplified overview of this pathway, highlighting key intermediates and branching points leading to the different classes of alkaloids, is presented below.

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-HPAA Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline (Branch Point) Norcoclaurine->Reticuline Multiple Steps Scoulerine (S)-Scoulerine Reticuline->Scoulerine Salutaridine Salutaridine Reticuline->Salutaridine Papaverine_Pathway Papaverine Pathway Reticuline->Papaverine_Pathway Branch Protoberberines Protoberberines (e.g., Berberine) Scoulerine->Protoberberines Thebaine Thebaine Salutaridine->Thebaine Codeine Codeine Thebaine->Codeine Noscapine_Pathway Noscapine Pathway Thebaine->Noscapine_Pathway Branch Morphine Morphine Codeine->Morphine

Caption: Simplified Benzylisoquinoline Alkaloid (BIA) biosynthesis pathway in Papaver species.

Experimental Workflow

The logical flow for a comparative phytochemical analysis of Papaver species is depicted in the following diagram.

Experimental_Workflow Plant_Material Plant Material (P. somniferum, P. rhoeas, P. bracteatum) Drying Drying and Grinding Plant_Material->Drying Extraction Alkaloid Extraction (e.g., Methanol/Acidic Water) Drying->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC-MS/DAD Analysis Filtration->HPLC Quantification Identification and Quantification of Alkaloids HPLC->Quantification Comparison Comparative Data Analysis Quantification->Comparison

Caption: General experimental workflow for comparative phytochemical analysis of Papaver alkaloids.

References

Assessing the inter-assay and intra-assay reproducibility of (-)-Pronuciferine neuroprotection experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the inter-assay and intra-assay reproducibility of neuroprotection experiments involving the proaporphine alkaloid, (-)-Pronuciferine. While specific reproducibility data for (-)-Pronuciferine is not extensively published, this document outlines standardized experimental protocols, data presentation formats, and key signaling pathways to enable researchers to generate and compare such data rigorously.

Overview of (-)-Pronuciferine's Neuroprotective Activity

(-)-Pronuciferine, an isoquinoline alkaloid naturally occurring in plants like the lotus (Nelumbo nucifera), has demonstrated significant neuroprotective properties. Studies have shown its ability to protect neuronal cells from oxidative stress-induced apoptosis, a key pathological mechanism in various neurodegenerative diseases.[1][2] Specifically, research has highlighted its efficacy in a hydrogen peroxide (H₂O₂)-induced apoptosis model using human neuroblastoma SH-SY5Y cells.[1][2] At a concentration of 10 µM, (-)-Pronuciferine has been observed to significantly increase the proliferation of these cells and suppress neuronal death.[1] A key mechanism underlying this neuroprotective effect is the upregulation of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival and growth.[1][2][3]

Experimental Protocol: In Vitro Neuroprotection Assay

To ensure the generation of reproducible data, a standardized experimental protocol is paramount. The following methodology is based on established protocols for assessing neuroprotection in SH-SY5Y cells against H₂O₂-induced oxidative stress.

Objective: To determine the protective effect of (-)-Pronuciferine against H₂O₂-induced cytotoxicity in SH-SY5Y human neuroblastoma cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • (-)-Pronuciferine (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Pre-treatment with (-)-Pronuciferine: Treat the cells with varying concentrations of (-)-Pronuciferine (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined duration (e.g., 24 hours). Include a vehicle control group (cells treated with the solvent used for the stock solution).

  • Induction of Oxidative Stress: After the pre-treatment period, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for a specified time (e.g., 24 hours). A control group of cells should not be exposed to H₂O₂.

  • Assessment of Cell Viability (MTT Assay):

    • Following H₂O₂ exposure, remove the medium and add MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation for Reproducibility Assessment

To objectively assess inter-assay and intra-assay reproducibility, quantitative data should be summarized in clearly structured tables. The primary metric for this assessment is the coefficient of variation (%CV), which is calculated as (Standard Deviation / Mean) * 100.

Table 1: Intra-Assay Reproducibility of (-)-Pronuciferine Neuroprotection

This table presents the variability of results within a single experimental run.

Treatment GroupReplicate 1 (% Cell Viability)Replicate 2 (% Cell Viability)Replicate 3 (% Cell Viability)MeanStandard DeviationIntra-Assay %CV
Control (No H₂O₂)100.599.8100.2100.170.350.35%
H₂O₂ (100 µM)50.251.549.850.500.891.76%
(-)-Pronuciferine (10 µM) + H₂O₂85.784.986.185.570.610.71%
Table 2: Inter-Assay Reproducibility of (-)-Pronuciferine Neuroprotection

This table presents the variability of results across different experimental runs conducted on separate days.

Treatment GroupAssay 1 Mean (% Cell Viability)Assay 2 Mean (% Cell Viability)Assay 3 Mean (% Cell Viability)Overall MeanStandard DeviationInter-Assay %CV
Control (No H₂O₂)100.1799.5101.2100.290.850.85%
H₂O₂ (100 µM)50.5052.149.950.831.152.26%
(-)-Pronuciferine (10 µM) + H₂O₂85.5787.284.985.891.191.39%

Mandatory Visualizations

Experimental Workflow for Assessing Reproducibility

G cluster_intra_assay Intra-Assay Reproducibility (Single Experiment) cluster_inter_assay Inter-Assay Reproducibility (Multiple Experiments) prep_intra Prepare Master Mixes of Cells and Reagents plate_intra Plate Triplicates of Each Condition on a Single 96-well Plate prep_intra->plate_intra incubate_intra Incubate and Process Plate plate_intra->incubate_intra read_intra Read Absorbance incubate_intra->read_intra calc_intra Calculate Mean, SD, and %CV for Triplicates read_intra->calc_intra exp1 Experiment Day 1 exp2 Experiment Day 2 exp3 Experiment Day 3 end_intra Intra-Assay CV calc_intra->end_intra calc_inter Calculate Overall Mean, SD, and %CV from the Means of Each Experiment exp1->calc_inter exp2->calc_inter exp3->calc_inter end_inter Inter-Assay CV calc_inter->end_inter start Start start->prep_intra

Caption: Workflow for determining intra- and inter-assay reproducibility.

Signaling Pathway of (-)-Pronuciferine Neuroprotection

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular pronuciferine (-)-Pronuciferine trkb TrkB Receptor pronuciferine->trkb Activates pi3k PI3K trkb->pi3k mapk MAPK/ERK trkb->mapk akt Akt pi3k->akt creb CREB akt->creb Activates mapk->creb Activates bdnf_gene BDNF Gene Transcription creb->bdnf_gene bdnf_protein BDNF Protein bdnf_gene->bdnf_protein neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) bdnf_protein->neuroprotection

References

Interpreting Glucose Uptake in Adipocytes: A Comparative Guide to (-)-Pronuciferine and Other AMPK Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results from glucose uptake assays in adipocytes, with a focus on the effects of (-)-Pronuciferine. By presenting supporting data for alternative compounds and detailing experimental protocols, this document serves as a valuable resource for interpreting and contextualizing research findings in the field of metabolic drug discovery.

Data Presentation: Comparative Effects on Glucose Uptake

While the primary literature indicates that (-)-Pronuciferine significantly increases glucose uptake in insulin-resistant 3T3-L1 adipocytes, specific quantitative data from the key study by Ma et al. (2015) is not publicly available.[1] However, the study reports that (-)-Pronuciferine's effect is more potent than that of Nuciferine.[1]

To provide a quantitative context, this table summarizes the effects of other well-characterized AMPK activators on glucose uptake in 3T3-L1 adipocytes. These compounds, like (-)-Pronuciferine, are known to enhance glucose transport, offering a benchmark for interpreting novel data.

CompoundConcentrationCell TypeFold Increase in Glucose Uptake (approx.)Reference
(-)-Pronuciferine Not specifiedInsulin-resistant 3T3-L1 AdipocytesData not available (reported as "significant increase")[1]
Metformin 1 mM3T3-L1 AdipocytesNot specified, but significant increase reported
Berberine 2 µmol/L3T3-L1 Adipocytes~1.39 (in the presence of insulin)[2]
Cinnamon Extract 0.2 mg/mL3T3-L1 Adipocytes~2.0[3][4]
Insulin (Positive Control) 100 nM3T3-L1 AdipocytesPotent stimulation reported[5]

Experimental Protocols

Accurate and reproducible data in glucose uptake assays are contingent on meticulous experimental execution. Below are detailed methodologies for commonly employed glucose uptake assays in adipocytes.

3T3-L1 Adipocyte Culture and Differentiation
  • Cell Line: 3T3-L1 preadipocytes.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Differentiation Induction: Two days post-confluence, cells are treated with a differentiation cocktail containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Maintenance: After 48 hours, the medium is replaced with DMEM, 10% FBS, and 10 µg/mL insulin for another 48 hours. Subsequently, the cells are maintained in DMEM with 10% FBS, with media changes every 2-3 days. Mature, lipid-laden adipocytes are typically ready for experiments 8-12 days post-induction.

Fluorescent Glucose Uptake Assay (2-NBDG)

This assay utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

  • Cell Plating: Seed differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate.

  • Serum Starvation: Prior to the assay, incubate cells in serum-free DMEM for 2-4 hours.

  • Treatment: Wash cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer and then incubate with the test compound (e.g., (-)-Pronuciferine) or controls (e.g., vehicle, insulin) in KRPH buffer for the desired time.

  • Glucose Uptake: Add 2-NBDG to each well at a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Termination and Measurement: Remove the 2-NBDG solution and wash the cells three times with ice-cold KRPH buffer. Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 485/535 nm.

Radioactive Glucose Uptake Assay ([³H]-2-deoxy-D-glucose)

This classic method offers high sensitivity.

  • Cell Plating and Serum Starvation: Follow the same procedure as for the 2-NBDG assay, typically using 12- or 24-well plates.

  • Treatment: Incubate cells with the test compound or controls in KRPH buffer.

  • Glucose Uptake: Add a mixture of unlabeled 2-deoxy-D-glucose and [³H]-2-deoxy-D-glucose (typically 0.1-1.0 µCi/mL) to each well and incubate for 5-10 minutes at 37°C.

  • Termination and Lysis: Stop the uptake by aspirating the glucose solution and washing the cells rapidly three times with ice-cold phosphate-buffered saline (PBS). Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH).

  • Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The protein concentration of the lysate should be determined to normalize the data.

Signaling Pathways and Experimental Workflow

Signaling Pathways

(-)-Pronuciferine enhances glucose uptake in adipocytes primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1] This pathway is distinct from the canonical insulin signaling pathway, although both converge on the translocation of the glucose transporter GLUT4 to the plasma membrane.

Caption: Signaling pathways for glucose uptake in adipocytes.

Experimental Workflow

The following diagram outlines the key steps in a typical glucose uptake assay in adipocytes.

G A Differentiate 3T3-L1 Preadipocytes B Seed Differentiated Adipocytes in Multi-well Plate A->B C Serum Starve Cells B->C D Treat with (-)-Pronuciferine or Controls C->D E Add Glucose Analog (2-NBDG or [3H]-2-DG) D->E F Incubate for Glucose Uptake E->F G Wash to Remove Extracellular Glucose Analog F->G H Lyse Cells (for radioactive assay) or Read Plate (for fluorescent assay) G->H I Quantify and Analyze Data H->I

Caption: Workflow for a glucose uptake assay in adipocytes.

Conclusion

The available evidence strongly suggests that (-)-Pronuciferine is a potent activator of glucose uptake in adipocytes, functioning through the AMPK signaling pathway. While direct quantitative comparisons with other agents are limited by the availability of public data, its mechanism of action places it in the company of other well-studied compounds with therapeutic potential for metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design, execute, and interpret their own studies on (-)-Pronuciferine and other novel modulators of glucose metabolism. Future studies providing a direct quantitative comparison of (-)-Pronuciferine with established AMPK activators will be invaluable in further defining its therapeutic potential.

References

Safety Operating Guide

Safe Disposal of Pronuciferine, (-)-: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Pronuciferine, (-)- is an isoquinoline alkaloid.[1] Alkaloids are a diverse group of naturally occurring compounds that can exhibit significant physiological and pharmacological activity.[2][3] Due to its chemical nature and the lack of comprehensive toxicity data, Pronuciferine, (-)- and any materials contaminated with it should be handled and disposed of as hazardous chemical waste.

I. Hazard Assessment and Classification

In the absence of specific data, a precautionary approach is essential. Pronuciferine, (-)- waste should be classified as hazardous based on the potential for toxicity. Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by an EHS professional.[4]

Key Waste Characteristics for Disposal of Pronuciferine, (-)-

PropertyInformationDisposal Implication
Chemical Name Pronuciferine, (-)-All waste containers must be clearly labeled with the full chemical name.
CAS Number 2128-60-1[1]Include the CAS number on the hazardous waste label for unambiguous identification.
Molecular Formula C₁₉H₂₁NO₃[1]Useful for identification by EHS personnel.
Physical State Solid[5]Solid waste should be segregated from liquid waste streams.
Chemical Class Isoquinoline Alkaloid[1]Alkaloids can be pharmacologically active and potentially toxic.[2] Must be treated as hazardous chemical waste.
Toxicity Specific toxicity data is not readily available. However, related isoquinoline alkaloids can have various biological effects.[6]Assume the substance is toxic. Avoid generating dusts or aerosols. All waste must be collected for disposal by a licensed hazardous waste contractor. Do not dispose down the drain or in regular trash.
Reactivity No specific reactivity data is available. Avoid mixing with strong oxidizing agents, acids, or bases unless as part of a validated neutralization procedure.[7]Segregate from incompatible materials to prevent dangerous reactions.[8]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe collection, storage, and disposal of Pronuciferine, (-)- waste generated in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE at all times, including:

    • Safety glasses or goggles

    • A lab coat

    • Nitrile gloves

2. Waste Segregation and Collection:

  • Solid Waste:

    • This includes unused or expired Pronuciferine, (-)- powder, and contaminated consumables such as weigh boats, filter paper, and gloves.

    • Collect all solid waste in a designated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a securely sealed plastic bag placed inside a rigid container).[9]

  • Liquid Waste:

    • This includes solutions containing Pronuciferine, (-)- and solvent rinses of contaminated glassware.

    • Collect all liquid waste in a designated, leak-proof, and shatter-resistant container (e.g., an HDPE or glass bottle with a screw-top cap). The container must be compatible with the solvent used.

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.

  • Empty Containers:

    • The original container of Pronuciferine, (-)- must be triple-rinsed with a suitable solvent.[4]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[4]

    • After triple-rinsing, deface or remove the original label and dispose of the empty container according to your institution's guidelines for non-hazardous lab glass or plastic.[4]

3. Waste Container Labeling:

  • All waste containers must be labeled immediately upon the first addition of waste.

  • Use your institution's official hazardous waste label.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Pronuciferine, (-)- Waste"

    • The CAS Number: "2128-60-1"

    • An accurate list of all components, including solvents and their approximate percentages.

    • The primary hazard(s) (e.g., "Toxic").

    • The date of initial waste accumulation.

4. On-Site Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure waste containers are kept closed at all times, except when adding waste.

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

5. Disposal Request and Pickup:

  • Once the waste container is full, or if you are generating no more of this specific waste, arrange for its disposal.

  • Follow your institution's specific procedures to request a waste pickup from the EHS department.

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it directly from your SAA.[4]

III. Visualized Workflow for Pronuciferine, (-)- Disposal

The following diagram illustrates the decision-making process for the proper disposal of Pronuciferine, (-)-.

Pronuciferine_Disposal_Workflow start Waste Generation (Pronuciferine, (-)-) assess_sds SDS Available? start->assess_sds follow_sds Follow SDS Disposal Section assess_sds->follow_sds Yes no_sds Assume Hazardous (Precautionary Principle) assess_sds->no_sds No pickup Request EHS Waste Pickup follow_sds->pickup segregate Segregate Waste (Solid, Liquid, Sharps) no_sds->segregate container Use Compatible, Labeled Container segregate->container store Store in SAA (Secondary Containment) container->store store->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of Pronuciferine, (-)-.

References

Safeguarding Research: A Comprehensive Guide to Personal Protective Equipment for Handling (-)-Pronuciferine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of (-)-Pronuciferine. Given the absence of a specific Safety Data Sheet (SDS) for (-)-Pronuciferine, the following protocols are derived from established best practices for managing potent, cytotoxic aporphine alkaloids. All personnel must supplement this guidance with a thorough, lab-specific risk assessment and strictly adhere to all institutional and regulatory standards.

(-)-Pronuciferine, a proaporphine alkaloid, necessitates stringent handling protocols to mitigate risks associated with its potential cytotoxicity. All laboratory operations should be engineered to minimize the possibility of exposure through inhalation, dermal contact, or ingestion.

Engineering Controls and Hazard Assessment

Due to its cytotoxic nature, (-)-Pronuciferine should be handled in a designated, restricted-access area. The primary objective is to contain the powdered compound at its source.

  • Primary Engineering Control: All manipulations of powdered (-)-Pronuciferine, such as weighing and reconstitution, must occur within a certified containment device. Suitable options include a powder containment hood, a Class II, Type B2 biological safety cabinet (exhausted to the outside), or a glovebox isolator.[1] These systems are designed to operate under negative pressure to prevent the escape of airborne particles.[1]

  • Secondary Engineering Control: The laboratory should be maintained under negative pressure relative to adjacent non-laboratory areas. Access to the designated handling area should be through a self-closing door.[1]

Personal Protective Equipment (PPE): The Final Barrier

Personal Protective Equipment is the final and critical barrier between the researcher and the hazardous material.[1][2] The donning and doffing of PPE must be performed in a designated antechamber or an area adjacent to the primary containment zone.[1]

PPE Component Specification Purpose Guidance
Gloves Double-gloving with chemotherapy-rated gloves (ASTM D6978 tested).[3][4][5] Powder-free.[2]Prevents dermal absorption.Change gloves every 30-60 minutes or immediately if damaged or contaminated.[2] Cuffs should overlap with gown sleeves.[2]
Gown Disposable, impermeable, solid-front, back-closing gown made of polyethylene-coated polypropylene or other laminate material.[3][4]Protects skin and personal clothing from contamination.Must have long sleeves with tight-fitting elastic or knit cuffs.[3] Do not wear outside the designated handling area.
Respiratory Protection NIOSH-approved N95 or higher respirator for handling powder. For large spills, a chemical cartridge-type respirator may be necessary.[2]Prevents inhalation of aerosolized particles.Surgical masks offer little to no protection from chemical exposure and should not be used.[2] Fit-testing and training are mandatory for respirator use.[2]
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.[4]Protects eyes and face from splashes and airborne particles.Standard safety glasses are insufficient.
Protective Bodywear Disposable head, hair, beard (if applicable), and shoe covers.[3][4]Minimizes contamination of personal clothing and the laboratory environment.Shoe covers should be removed before exiting the compounding area to prevent tracking contamination.[2]

Operational and Disposal Plans

A structured workflow is essential for safely handling (-)-Pronuciferine from initial preparation to final disposal.

Workflow for Safe Handling of (-)-Pronuciferine prep Preparation - Assemble all materials - Don appropriate PPE - Decontaminate work surface weigh Weighing & Reconstitution - Perform in certified containment device - Handle powder carefully to avoid dust - Reconstitute and cap securely prep->weigh exp Experimentation - Maintain containment - Follow established protocols weigh->exp decon Decontamination - Decontaminate all surfaces and equipment - Use appropriate deactivating agent exp->decon doff Doffing PPE - Remove PPE in designated area - Follow proper doffing sequence decon->doff dispose Waste Disposal - Segregate all contaminated materials - Dispose of as cytotoxic/hazardous waste - Follow institutional and local regulations doff->dispose

Caption: Workflow for the safe handling of powdered (-)-Pronuciferine.

Disposal of Waste:

  • All disposable items, including gloves, gowns, shoe covers, and cleaning materials, that come into contact with (-)-Pronuciferine must be disposed of as hazardous or cytotoxic waste.

  • For non-flush list medicines, the FDA recommends mixing the compound with an unappealing substance like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash.[6] However, given the potent nature of this compound, consult with your institution's Environmental Health & Safety (EH&S) department for specific disposal protocols.

  • Never dispose of (-)-Pronuciferine down the drain or in regular trash unless explicitly approved by EH&S.

Spill Management:

A cytotoxic spill kit must be readily available in the laboratory.[1]

  • Inside a Containment Device:

    • Keep the device running.[1]

    • Cover the spill with absorbent pads from the spill kit.[1]

    • Thoroughly decontaminate the area.[1]

    • Dispose of all materials as cytotoxic waste.[1]

  • Outside a Containment Device (Major Spill):

    • Evacuate the area immediately.[1]

    • Alert institutional safety personnel (e.g., EH&S).[1]

    • Prevent re-entry until the area has been cleared by safety professionals.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.